molecular formula C16H25ClN2O3S B15293596 RO5487624

RO5487624

カタログ番号: B15293596
分子量: 360.9 g/mol
InChIキー: YSFDGLZSRNZXRG-LRDDRELGSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RO5487624 is a useful research compound. Its molecular formula is C16H25ClN2O3S and its molecular weight is 360.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C16H25ClN2O3S

分子量

360.9 g/mol

IUPAC名

2-chloro-5-[[(1R,5S)-5-hydroxy-1,3,3-trimethylcyclohexyl]methylamino]benzenesulfonamide

InChI

InChI=1S/C16H25ClN2O3S/c1-15(2)7-12(20)8-16(3,9-15)10-19-11-4-5-13(17)14(6-11)23(18,21)22/h4-6,12,19-20H,7-10H2,1-3H3,(H2,18,21,22)/t12-,16-/m0/s1

InChIキー

YSFDGLZSRNZXRG-LRDDRELGSA-N

異性体SMILES

C[C@@]1(C[C@H](CC(C1)(C)C)O)CNC2=CC(=C(C=C2)Cl)S(=O)(=O)N

正規SMILES

CC1(CC(CC(C1)(C)CNC2=CC(=C(C=C2)Cl)S(=O)(=O)N)O)C

製品の起源

United States

Foundational & Exploratory

RO5487624: A Targeted Approach to Inhibit H1N1 Viral Entry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of RO5487624 against Influenza A (H1N1) Virus

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a potent, orally active small molecule inhibitor of the influenza A (H1N1) virus. Its mechanism of action is centered on the direct targeting of the viral surface glycoprotein, hemagglutinin (HA). By binding to HA, this compound stabilizes its pre-fusion conformation, effectively preventing the low pH-induced conformational changes necessary for the fusion of the viral envelope with the host endosomal membrane. This inhibition of membrane fusion constitutes a critical blockade of viral entry, thereby halting the viral replication cycle at an early stage. This guide provides a comprehensive overview of the target, mechanism of action, and supporting experimental evidence for this compound.

Molecular Target of this compound in H1N1

The primary molecular target of this compound in the H1N1 virus is the hemagglutinin (HA) glycoprotein . HA is a trimeric protein on the surface of the influenza virus that plays a dual role in the initial stages of infection: it recognizes and binds to sialic acid receptors on the surface of host cells, and it mediates the fusion of the viral and endosomal membranes, which is essential for the release of the viral genome into the cytoplasm. This compound is an analogue of RO5464466, both of which are benzenesulfonamide derivatives that have been identified as HA inhibitors.[1][2]

Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

The inhibitory action of this compound is achieved by preventing the fusogenic activity of HA.[1][2][3] The process is as follows:

  • Viral Entry and Endocytosis: The H1N1 virus enters the host cell via endocytosis after HA binds to sialic acid receptors.

  • Endosomal Acidification: The endosome becomes acidified, a natural process within the cell.

  • HA Conformational Change: The low pH environment of the endosome triggers a significant and irreversible conformational change in the HA protein. This change exposes the "fusion peptide," a previously hidden hydrophobic region of the HA2 subunit.

  • Membrane Fusion: The exposed fusion peptide inserts into the endosomal membrane, bringing the viral and endosomal membranes into close proximity and initiating the fusion process. This allows the viral ribonucleoproteins (vRNPs) to be released into the cytoplasm.

This compound intervenes by binding to the HA trimer and stabilizing its pre-fusion state.[2][4] This stabilization prevents the low pH-triggered conformational rearrangement, thus inhibiting the fusion of the viral and endosomal membranes.

Quantitative Data

The antiviral activity of this compound and its analogue, RO5464466, has been quantified in various in vitro assays.

CompoundVirus StrainAssay TypeEC50 (nM)Reference
This compoundInfluenza A/Weiss/43 (H1N1)Cytopathic Effect (CPE) Assay86[3]
RO5464466Influenza A/Weiss/43 (H1N1)Cytopathic Effect (CPE) Assay210[3]

Experimental Protocols

The following are detailed methodologies for key experiments that have elucidated the mechanism of action of this compound and related compounds.

One-Cycle Time Course of Inhibition Assay

This experiment determines the stage of the viral replication cycle that is inhibited by the compound.

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Virus: Influenza A/Weiss/43 (H1N1).

  • Methodology:

    • MDCK cells are seeded in 24-well plates and grown to confluence.

    • The cell monolayers are infected with influenza A/Weiss/43 (H1N1) at a specific multiplicity of infection (MOI).

    • After a one-hour virus absorption period on ice, the cells are washed and incubated at 37°C.

    • RO5464466 (a close analogue of this compound) is added at a final concentration of 20 µM at different time intervals post-infection (e.g., -1 to 0, 0 to 2, 2 to 4, 4 to 6, 6 to 8, and 8 to 10 hours).[5]

    • After each treatment period, the cell monolayer is washed and incubated in fresh medium until 10 hours post-infection.

    • The virus yield is determined by measuring the 50% tissue culture infectious dose (TCID50) of the cell lysates.

  • Results Interpretation: Inhibition observed only when the compound is present during the early stages of infection (0-2 hours post-infection) indicates that it targets an early event such as viral entry.

HA-Mediated Hemolysis Inhibition Assay

This assay directly assesses the compound's ability to inhibit the fusion activity of HA.

  • Materials: Influenza A/Weiss/43 (H1N1) virus-containing allantoic fluid, fresh chicken erythrocytes, RO5464466.

  • Methodology:

    • RO5464466 is mixed with the virus-containing allantoic fluid.[5]

    • A suspension of freshly prepared chicken erythrocytes is added to the mixture.

    • The mixture is acidified to a low pH (e.g., pH 4.85 to 6) to induce HA-mediated fusion.

    • The suspension is incubated at 37°C for 30 minutes.

    • The mixture is centrifuged, and the supernatant containing released hemoglobin is transferred to a new plate.

    • The optical density at 540 nm (OD540) is measured to quantify hemolysis.

  • Results Interpretation: A reduction in hemolysis in the presence of the compound indicates that it inhibits HA-mediated membrane fusion.

Trypsin Sensitivity Assay of Isolated HA

This assay provides evidence that the compound directly binds to HA and stabilizes its pre-fusion conformation.

  • Principle: The pre-fusion conformation of HA is resistant to trypsin digestion, while the post-fusion (low pH-induced) conformation is sensitive to trypsin.

  • Methodology:

    • Isolated HA is incubated with the compound or a control (DMSO).

    • The mixture is then subjected to a low pH environment to induce the conformational change.

    • Trypsin is added to the mixture.

    • The reaction products are analyzed by SDS-PAGE.

  • Results Interpretation: If the compound stabilizes the pre-fusion conformation of HA, the protein will remain resistant to trypsin digestion even after exposure to low pH. This will be visible as an intact HA band on the SDS-PAGE gel, whereas the control will show digested fragments.

Visualizations

Signaling Pathway of H1N1 Entry and Inhibition by this compound

H1N1_Entry_Inhibition cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_endosome Endosome H1N1_Virus H1N1 Virus (with Hemagglutinin) Sialic_Acid_Receptor Sialic Acid Receptor H1N1_Virus->Sialic_Acid_Receptor 1. Binding Endosome_Virus Virus in Endosome Low_pH Low pH (Acidification) Endosome_Virus->Low_pH 3. Trafficking HA_Conformational_Change HA Conformational Change & Fusion Peptide Exposure Low_pH->HA_Conformational_Change 4. Triggers Membrane_Fusion Membrane Fusion HA_Conformational_Change->Membrane_Fusion 5. Mediate Viral_RNA_Release Viral RNA Release Membrane_Fusion->Viral_RNA_Release 6. Results in Sialic_Acid_Receptor->Endosome_Virus 2. Endocytosis Cytoplasm Cytoplasm Viral_RNA_Release->Cytoplasm This compound This compound This compound->Endosome_Virus Inhibits Hemolysis_Assay_Workflow Start Start Mix_Virus_Compound Mix H1N1 Virus with This compound or Control Start->Mix_Virus_Compound Add_RBCs Add Chicken Red Blood Cells (RBCs) Mix_Virus_Compound->Add_RBCs Acidify Acidify Mixture to Low pH Add_RBCs->Acidify Incubate Incubate at 37°C for 30 min Acidify->Incubate Centrifuge Centrifuge to Pellet Intact RBCs Incubate->Centrifuge Measure_Supernatant Measure Absorbance (OD540) of Supernatant (Hemoglobin Release) Centrifuge->Measure_Supernatant Analyze Analyze Data: Compare Compound vs. Control Measure_Supernatant->Analyze End End Analyze->End

References

A Technical Guide to Small Molecule Inhibitors of Influenza Hemagglutinin-Mediated Fusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses continue to pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral surface glycoprotein, hemagglutinin (HA), is a prime target for antiviral drug development due to its critical role in the early stages of infection, namely receptor binding and membrane fusion. Small molecule inhibitors that disrupt the function of hemagglutinin, particularly the fusion of viral and host cell membranes, represent a promising strategy to combat influenza infections. While specific data on individual investigational compounds like RO5487624 are limited in the public domain, this guide provides a comprehensive overview of the principles, methodologies, and data related to the development of hemagglutinin fusion inhibitors, using examples from publicly available research. One preclinical study has mentioned this compound as a small-molecule inhibitor targeting the hemagglutinin protein.[1]

The Mechanism of Hemagglutinin-Mediated Membrane Fusion

Influenza virus entry into a host cell is a multi-step process.[2] The virus first binds to sialic acid receptors on the cell surface via the globular head of the HA protein. Following binding, the virus is internalized into an endosome. The acidic environment of the endosome triggers a series of irreversible conformational changes in the HA protein, which is a class I fusion protein.[3][4] This rearrangement exposes a hydrophobic "fusion peptide" that inserts into the endosomal membrane.[3][4] Subsequently, the HA protein refolds into a stable post-fusion conformation, bringing the viral and endosomal membranes into close proximity and driving the fusion of the two membranes.[5] This fusion event creates a pore through which the viral genetic material is released into the cytoplasm, initiating infection.[3]

Hemagglutinin fusion inhibitors typically act by binding to conserved regions in the stem of the HA protein, stabilizing its pre-fusion conformation and preventing the low pH-induced conformational changes necessary for membrane fusion.[6]

Quantitative Data on Hemagglutinin Fusion Inhibitors

The antiviral activity of hemagglutinin fusion inhibitors is quantified using various in vitro assays. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) are common metrics used to represent the potency of a compound. The following table summarizes quantitative data for several representative small molecule HA fusion inhibitors.

CompoundVirus Strain(s)Assay TypeIC50 / EC50 (µM)Selectivity Index (SI)Reference(s)
MBX2329 Influenza A/PR/8/34 (H1N1), A/H1N1/2009 (pandemic)Pseudotype virus assay0.29 - 0.53>20 to 200[7][8]
MBX2546 Influenza A/PR/8/34 (H1N1), A/H5N1Pseudotype virus assay0.3 - 5.9>20 to 200[7][9]
F0045(S) Influenza A H1N1 and H5N1 strainsNeutralization assayNot specifiedNot specified[10][11]
Arbidol Group 2 Influenza A viruses (e.g., H7)Pseudovirus entry assay4.75Not specified[6]
SA-67 Group 2 Influenza A viruses (e.g., H7)Pseudovirus entry assay0.04Not specified[6]
ING-16-36 Group 2 Influenza A viruses (e.g., H7)Pseudovirus entry assay0.31Not specified[6]

Experimental Protocols

The identification and characterization of hemagglutinin fusion inhibitors involve a variety of specialized assays. Below are detailed methodologies for key experiments.

Pseudotype Virus Neutralization Assay

This assay is a high-throughput method to screen for inhibitors of viral entry. It utilizes a replication-defective virus (e.g., a lentivirus) that expresses the influenza HA protein on its surface and carries a reporter gene (e.g., luciferase or GFP).

  • Cell Seeding: Seed target cells (e.g., MDCK cells) in 96-well plates and incubate to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.

  • Incubation: Pre-incubate the pseudotyped virus with the diluted compounds for a set period (e.g., 1 hour) at 37°C.

  • Infection: Add the virus-compound mixture to the cells and incubate for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).

  • Readout: Measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis: Calculate the percent inhibition of viral entry for each compound concentration relative to a no-compound control and determine the IC50 value.

Hemolysis Inhibition Assay

This assay assesses the ability of a compound to prevent the low pH-induced fusion of the virus with red blood cells (RBCs), which results in hemolysis.

  • Virus-Compound Incubation: Incubate a standardized amount of influenza virus with serial dilutions of the test compound for 1 hour at 37°C.

  • Addition of RBCs: Add a suspension of chicken or human red blood cells to the virus-compound mixture and incubate to allow viral attachment.

  • Low pH Trigger: Lower the pH of the solution to the optimal fusion pH for the specific virus strain (e.g., using an acidic buffer) and incubate for a short period.

  • Neutralization and Centrifugation: Neutralize the pH and centrifuge the mixture to pellet the intact RBCs.

  • Readout: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).

  • Data Analysis: Calculate the percent inhibition of hemolysis and determine the IC50 value.

Fluorescence Polarization (FP) Assay

This biophysical assay is used to screen for compounds that bind directly to the HA protein and can be adapted for high-throughput screening.[10][12]

  • Probe Preparation: A fluorescently labeled probe that is known to bind to the target site on HA is synthesized.[10][12]

  • Assay Mixture: In a microplate, combine the purified HA trimer, the fluorescent probe, and the test compound in a suitable buffer.[12]

  • Incubation: Allow the mixture to incubate to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of the sample. When the small fluorescent probe is bound to the large HA protein, it tumbles slowly, resulting in high polarization. If a test compound displaces the probe, the probe tumbles more freely, leading to low polarization.

  • Data Analysis: A decrease in fluorescence polarization indicates that the test compound binds to the HA protein. The binding affinity (e.g., Ki or IC50) can be determined from a dose-response curve.[12]

Visualizations

Signaling Pathways and Experimental Workflows

Hemagglutinin_Fusion_Inhibition cluster_virus_entry Influenza Virus Entry and Fusion cluster_inhibition Inhibitor Action Virus Influenza Virus Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment Endosome Endosome Formation Receptor->Endosome 2. Endocytosis Acidification Endosome Acidification (Low pH) Endosome->Acidification Conformational_Change HA Conformational Change Acidification->Conformational_Change 3. Trigger Fusion Membrane Fusion Conformational_Change->Fusion 4. Fusion Peptide Insertion Release Viral RNP Release Fusion->Release 5. Pore Formation Inhibitor HA Fusion Inhibitor Inhibitor->Conformational_Change Blocks

Caption: Mechanism of influenza virus entry and the point of action for hemagglutinin fusion inhibitors.

HA_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_optimization Lead Optimization HTS High-Throughput Screening (e.g., FP, Pseudotype Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 (e.g., Plaque Reduction) Hit_ID->Dose_Response Mechanism Mechanism of Action (e.g., Hemolysis Inhibition) Dose_Response->Mechanism Cytotoxicity Cytotoxicity Assays Dose_Response->Cytotoxicity Selectivity Selectivity Index (SI) Calculation Dose_Response->Selectivity Cytotoxicity->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A general experimental workflow for the discovery and development of hemagglutinin fusion inhibitors.

References

The Discovery and Synthesis of Idasanutlin (RG7112): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idasanutlin (RG7112), a potent and selective small-molecule inhibitor of the p53-MDM2 interaction, represents a significant advancement in the field of targeted cancer therapy. As the first MDM2 inhibitor to enter clinical trials, its discovery and development have provided a crucial framework for restoring p53 tumor suppressor function in cancers with wild-type p53. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical data of idasanutlin.

Introduction: Targeting the p53-MDM2 Axis

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to stress, including cell cycle arrest, apoptosis, and DNA repair.[1] The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase MDM2.[2] MDM2 binds to the transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[2][3] In many human cancers, the p53 pathway is inactivated not by mutation of the p53 gene itself, but by the overexpression of MDM2.[4] This observation led to the hypothesis that inhibiting the p53-MDM2 interaction could restore p53 function and provide a novel therapeutic strategy for treating cancers with wild-type p53.

Idasanutlin emerged from the nutlin family of compounds, which were the first small molecules identified to disrupt the p53-MDM2 interaction.[4] RG7112 was specifically designed to mimic the key interactions of p53 with the MDM2 binding pocket, thereby displacing p53 and leading to its stabilization and activation.[1][5]

Discovery and Optimization

The development of idasanutlin was a result of a structure-based drug design approach aimed at improving the potency and pharmacokinetic properties of the initial nutlin series. The core of the nutlins, a cis-imidazoline scaffold, was identified as a key structural feature for mimicking the presentation of three critical p53 amino acid residues—Phe19, Trp23, and Leu26—that insert into hydrophobic pockets on the surface of MDM2.[1][5]

Optimization efforts focused on modifying the substituents on the imidazoline core to enhance binding affinity and drug-like properties. This led to the discovery of RG7112, which demonstrated superior potency and oral bioavailability compared to its predecessors.[4]

Synthesis of Idasanutlin (RG7112)

The synthesis of idasanutlin involves a multi-step process. A key challenge in the synthesis of nutlin-class compounds is the stereospecific creation of the vicinal diamine precursor with the required erythro-configuration.[6]

The general synthetic route for RG7112 is as follows:

  • Formation of the Imidazoline Core: The synthesis begins with the reaction of a vicinal diamine with a benzoate ester, often facilitated by an organoaluminum reagent, to form the central imidazoline ring.[2][6]

  • Functionalization: The imidazoline core is then functionalized, typically through phosgenation, to create a reactive carbamoyl chloride intermediate.[2]

  • Coupling Reaction: The final step involves the coupling of the carbamoyl chloride intermediate with a substituted piperazine moiety to yield the final idasanutlin molecule.[2]

  • Chiral Separation: The resulting product is a racemic mixture, and the individual enantiomers are separated using chiral chromatography to isolate the more active enantiomer.[2]

A simplified workflow for the synthesis is depicted below.

G cluster_synthesis Synthesis Workflow of Idasanutlin (RG7112) Diamine Vicinal Diamine (erythro-configuration) Imidazoline Imidazoline Core Formation Diamine->Imidazoline Benzoate Benzoate Ester Benzoate->Imidazoline Carbamoyl Phosgenation to Carbamoyl Chloride Imidazoline->Carbamoyl Coupling Coupling Reaction Carbamoyl->Coupling Piperazine Substituted Piperazine Piperazine->Coupling Racemic Racemic Idasanutlin Coupling->Racemic Separation Chiral Separation Racemic->Separation Active Active Enantiomer (Idasanutlin) Separation->Active G cluster_pathway Idasanutlin (RG7112) Mechanism of Action Idasanutlin Idasanutlin (RG7112) MDM2 MDM2 Idasanutlin->MDM2 Inhibits p53 p53 MDM2->p53 Binds and Inhibits p53_degradation p53 Degradation MDM2->p53_degradation Promotes p53_activation p53 Pathway Activation p53->p53_activation CellCycleArrest Cell Cycle Arrest (e.g., p21) p53_activation->CellCycleArrest Apoptosis Apoptosis (e.g., PUMA) p53_activation->Apoptosis

References

The Structural-Activity Relationship of Benzenesulfonamide Hyaluronan Synthase Inhibitors: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 21, 2025

Executive Summary

Hyaluronan (HA), a major component of the extracellular matrix, is critically involved in a myriad of physiological and pathological processes, including cell proliferation, migration, inflammation, and cancer progression. The synthesis of HA is orchestrated by a family of integral membrane enzymes known as hyaluronan synthases (HAS1, HAS2, and HAS3). The overexpression of these enzymes, particularly HAS2, is linked to numerous diseases, making them attractive targets for therapeutic intervention.

The benzenesulfonamide scaffold is a well-established pharmacophore in drug discovery, most notably as the basis for a large class of carbonic anhydrase inhibitors. However, its potential as a modulator of hyaluronan synthase activity remains a largely unexplored frontier. Publicly available literature does not currently contain extensive structure-activity relationship (SAR) studies for benzenesulfonamide derivatives targeting HAS enzymes.

This technical guide serves a dual purpose. First, it provides a comprehensive overview of the current landscape of non-benzenesulfonamide HAS inhibitors, summarizing their quantitative inhibitory data and known SAR. Second, it outlines a predictive framework and a detailed experimental roadmap for the systematic design, synthesis, and evaluation of novel benzenesulfonamide-based HAS inhibitors. By detailing established experimental protocols and visualizing logical workflows, this document aims to equip researchers with the necessary tools to venture into this promising area of drug discovery.

Introduction: Hyaluronan Signaling and the Rationale for HAS Inhibition

Hyaluronan is not merely a structural component of the extracellular matrix; it is an active signaling molecule whose biological function is intricately dependent on its molecular weight. High-molecular-weight HA (HMW-HA) is generally associated with tissue homeostasis and possesses anti-inflammatory and anti-angiogenic properties. In contrast, low-molecular-weight HA (LMW-HA), often generated during tissue injury or inflammation, can trigger pro-inflammatory and pro-angiogenic responses.

This signaling is primarily mediated through cell surface receptors, most notably CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[1] Upon binding HA, these receptors can initiate a cascade of intracellular signaling pathways that regulate critical cellular functions such as proliferation, migration, and survival.[1][2] Key pathways activated by HA-receptor interactions include Rho signaling, PI3K/AKT activation, and the Raf/MEK/ERK pathway.[2] Given the central role of aberrant HA signaling in diseases like cancer and chronic inflammation, the enzymes responsible for its synthesis—the hyaluronan synthases—present a compelling target for therapeutic inhibition.

Hyaluronan_Signaling_Pathway HA Hyaluronan (HA) CD44 CD44 Receptor HA->CD44 Binds RHAMM RHAMM Receptor HA->RHAMM Binds PI3K_AKT PI3K/AKT Pathway CD44->PI3K_AKT Rho_GTPase Rho GTPase Signaling CD44->Rho_GTPase ERK_Pathway Raf/MEK/ERK Pathway RHAMM->ERK_Pathway Cell_Responses Cellular Responses (Proliferation, Migration, Survival) PI3K_AKT->Cell_Responses Rho_GTPase->Cell_Responses ERK_Pathway->Cell_Responses

Caption: Simplified Hyaluronan Signaling Pathways. (Max Width: 760px)

Current Landscape of Hyaluronan Synthase Inhibitors

While the field of benzenesulfonamide-based HAS inhibitors is nascent, several other chemical classes have been identified that inhibit HA synthesis. Understanding their mechanisms and structure-activity relationships provides a crucial foundation for designing new chemical entities.

Coumarin Derivatives (4-Methylumbelliferone)

The most widely studied inhibitor of HA biosynthesis is the coumarin derivative 4-methylumbelliferone (4-MU).[3] 4-MU is believed to exert its inhibitory effects through a dual mechanism: depleting the cellular pool of the HAS substrate UDP-glucuronic acid (UDP-GlcUA) and downregulating the expression of HAS genes, particularly HAS2.[4]

SAR studies on 4-MU derivatives have revealed that both the 4-methyl group and the free 7-hydroxyl group are essential for inhibitory activity.[3][4] Methylation of the 7-hydroxyl group, for instance, nearly abolishes the compound's effect.[3]

Chitin Synthase Inhibitors

Bioinformatic analyses have revealed structural homology between chitin synthases and hyaluronan synthases, particularly in the transmembrane pore-forming domain.[3] This has led to the successful identification of several commercial chitin synthesis inhibitors, such as etoxazole, buprofezin, and triflumuron, as potent inhibitors of HA deposition.[3] These findings suggest that the enzyme's translocation channel is a viable target for inhibition.

Other Novel Inhibitors

Recently, a novel small molecule inhibitor, the thymidine analog 5′-Deoxy-5′-(1,3-Diphenyl-2-Imidazolidinyl)-Thymidine (DDIT), was identified. DDIT was found to be more potent than 4-MU in inhibiting HA synthesis in breast cancer cell lines.[5]

Quantitative Data of Known HAS Inhibitors

The following table summarizes the inhibitory activities of key non-benzenesulfonamide compounds against HA synthesis. This data provides a benchmark for evaluating the potency of newly developed inhibitors.

Compound ClassCompound NameCell LineIC50 (µM)Reference
Coumarin 4-Methylumbelliferone (4-MU)NIH3T38.68 ± 1.6[3]
Compound VII*NIH3T31.69 ± 0.75[3]
Chitin Synthase Inhibitor BuprofezinNIH3T31.24 ± 0.87[3]
TriflumuronNIH3T31.48 ± 1.44[3]
EtoxazoleNIH3T34.21 ± 3.82[3]
Thymidine Analog DDITHs578T~10-20**[5]

*Compound VII is 10′-methyl-6′-phenyl-3′H-spiro[piperidine-4,2′-pyrano[3,2-g]chromene]-4′,8′-dione. **IC50 for DDIT is estimated from dose-response curves presented in the source.

A Proposed Framework for Benzenesulfonamide-Based HAS Inhibitor SAR Studies

The development of novel benzenesulfonamide HAS inhibitors requires a systematic approach. The workflow diagram below outlines the key stages, from initial design and synthesis to comprehensive biological evaluation.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_optimization Lead Optimization Design 1. Scaffold Selection (Benzenesulfonamide Core) Library 2. Library Synthesis (Vary R-groups) Design->Library Primary_Assay 3. Primary Screen (Cell-based HA Quantification) Library->Primary_Assay Dose_Response 4. Dose-Response & IC50 (Identify Hits) Primary_Assay->Dose_Response Enzyme_Assay 5. Direct Enzyme Inhibition (Cell-free HAS Assay) Dose_Response->Enzyme_Assay SAR_Analysis 6. SAR Analysis (Relate Structure to Activity) Dose_Response->SAR_Analysis Enzyme_Assay->SAR_Analysis Lead_Opt 7. Lead Optimization (Improve Potency/Selectivity) SAR_Analysis->Lead_Opt Lead_Opt->Library Iterative Design Advanced_Eval 8. In Vivo & ADMET Studies Lead_Opt->Advanced_Eval

Caption: Proposed Workflow for Benzenesulfonamide HAS Inhibitor SAR Studies. (Max Width: 760px)
Core Scaffold and Points for Modification

The benzenesulfonamide core provides a robust and synthetically accessible starting point. The primary sulfonamide group is a key pharmacophoric feature, known for its ability to coordinate with metal ions (like the zinc in carbonic anhydrases) or form critical hydrogen bonds in an enzyme's active site. For HAS, which is a metallo-independent enzyme, the sulfonamide is more likely to act as a hydrogen bond donor/acceptor. The aromatic ring allows for extensive modification to explore the chemical space and optimize binding.

Caption: Key Modification Points on the Benzenesulfonamide Scaffold. (Max Width: 760px)

Experimental Protocols

Accurate and reproducible biological data is the cornerstone of any SAR study. The following section details established protocols for assessing the activity of potential HAS inhibitors.

Cell-Based Assay for HA Secretion (Primary Screen)

This assay quantifies the amount of HA secreted into the cell culture medium and serves as an excellent primary screen for overall pathway inhibition.

  • Cell Culture: Plate a suitable cell line with high endogenous HAS activity (e.g., NIH3T3 fibroblasts, Hs578T breast cancer cells) in 24- or 96-well plates.[3][5]

  • Compound Treatment: Once cells reach desired confluency, replace the medium with fresh, serum-free medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 4-MU).[3][5]

  • Incubation: Incubate the cells for a defined period (e.g., 24-72 hours) to allow for HA synthesis and secretion.

  • Sample Collection: Collect the conditioned medium from each well.

  • HA Quantification: Measure the concentration of HA in the collected medium using a commercially available competitive HA ELISA-like assay.[6] The amount of HA is inversely proportional to the signal generated.

  • Data Analysis: Normalize the results to the vehicle control and plot as a percentage of inhibition. Calculate IC50 values from the resulting dose-response curves.

Cell-Free HAS Enzymatic Activity Assay

To confirm direct inhibition of the HAS enzyme and rule out indirect effects (e.g., on substrate availability or gene expression), a cell-free assay using isolated cell membranes is essential.

  • Membrane Preparation:

    • Grow cells to confluency, harvest, and wash with ice-cold PBS.

    • Lyse the cells using a dounce homogenizer or sonication in a suitable lysis buffer.

    • Perform a low-speed centrifugation (e.g., 5,000 x g) to pellet nuclei and cellular debris.

    • Subject the resulting supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction, which is rich in plasma membranes containing HAS enzymes.[2][7]

    • Resuspend the microsomal pellet in an appropriate buffer.

  • Enzymatic Reaction:

    • In a reaction tube, combine the membrane preparation (containing a known amount of total protein) with a reaction buffer containing required cofactors (e.g., MgCl2), the UDP-sugar substrates (UDP-GlcNAc and UDP-GlcUA), and the test inhibitor at various concentrations.[7]

    • To quantify activity, one of the UDP-sugar substrates (typically UDP-GlcUA) is radiolabeled (e.g., with ¹⁴C or ³H).[2]

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 60 minutes).

  • Product Separation: Stop the reaction and separate the newly synthesized, radiolabeled high-molecular-weight HA from the unreacted, low-molecular-weight UDP-sugars. This can be achieved via descending paper chromatography, where the HA polymer remains at the origin.[2]

  • Quantification: Cut out the origin of the chromatogram and quantify the amount of incorporated radioactivity using liquid scintillation counting.[2]

  • Data Analysis: Calculate the rate of HA synthesis and determine the inhibitory effect of the compounds relative to a no-inhibitor control.

Continuous Spectrophotometric Assay

A more advanced, non-radioactive method allows for the continuous monitoring of HAS activity, which is ideal for detailed kinetic studies.

  • Assay Principle: This is a coupled-enzyme assay where the production of UDP (a product of the HAS reaction) is linked to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[8][9]

  • Reaction Mixture: The reaction is set up in a quartz cuvette containing the HAS enzyme (e.g., a purified, soluble bacterial HAS or membrane preparations), both UDP-sugar substrates, phosphoenolpyruvate (PEP), pyruvate kinase (PK), NADH, and lactate dehydrogenase (LDH).[8][9]

  • Reaction Monitoring: The reaction is initiated by the addition of the HAS enzyme or substrates. The rate of NADH oxidation (decrease in A340) is monitored over time using a spectrophotometer. This rate is directly proportional to the rate of UDP production and thus to HAS activity.

  • Inhibition Studies: To determine inhibition constants (Ki), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data can be analyzed using standard enzyme kinetic models (e.g., Dixon plots).[8]

Conclusion and Future Directions

The development of potent and selective inhibitors of hyaluronan synthases holds significant promise for the treatment of cancer, inflammation, and fibrotic diseases. While the benzenesulfonamide scaffold has a proven track record in enzyme inhibitor design, its application to the HAS family of enzymes is a field ripe for exploration. The lack of existing SAR data represents not a barrier, but an opportunity for novel discovery.

This guide provides a foundational framework for initiating such a discovery program. By leveraging the known SAR of other HAS inhibitor classes and employing the robust experimental protocols detailed herein, researchers can systematically design and evaluate novel benzenesulfonamide derivatives. The key to success will be an iterative process of chemical synthesis guided by rigorous biological testing, ultimately leading to the identification of lead compounds with therapeutic potential. Future work should focus on elucidating isoform selectivity (HAS1 vs. HAS2 vs. HAS3) and establishing in vivo efficacy in relevant disease models.

References

In-depth Technical Guide: Antiviral Activity of RO5487624, an Analogue of RO5464466

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of RO5487624, a structural analogue of the influenza virus inhibitor RO5464466. The document details their comparative efficacy through quantitative data, outlines the experimental protocols for key cited assays, and provides visualizations of the mechanism of action and experimental workflows.

Introduction

Influenza A virus continues to pose a significant global health challenge, driving the need for novel antiviral therapies. The viral hemagglutinin (HA) protein, crucial for the initial stages of viral entry into host cells, represents a key target for drug development. RO5464466 and its analogue, this compound, are benzenesulfonamide derivatives identified as inhibitors of influenza A virus fusion.[1][2] These compounds function by binding to the HA protein and stabilizing its pre-fusion state, thereby preventing the low pH-induced conformational changes necessary for the fusion of the viral and endosomal membranes.[1][2] This guide focuses on the antiviral profile of this compound in comparison to its parent compound, RO5464466.

Quantitative Antiviral Activity

The antiviral potencies of RO5464466 and this compound have been assessed against the H1N1 subtype of influenza A virus. The table below summarizes the 50% effective concentration (EC50) values as determined by a cytopathic effect (CPE) reduction assay.

CompoundVirus StrainCell LineEC50 (nM)
RO5464466 A/Weiss/43 (H1N1)MDCK210
This compound A/Weiss/43 (H1N1)MDCK86

MDCK: Madin-Darby Canine Kidney cells

It is noteworthy that RO5464466 demonstrated minimal to no inhibitory activity against H3N2 strains (A/Hongkong/8/68 and A/Human/Hubei/3/2005) at concentrations as high as 100 µM.

Mechanism of Action: Inhibition of HA-Mediated Fusion

Both RO5464466 and its analogue this compound exert their antiviral effect by targeting the influenza virus hemagglutinin (HA) protein. Their mechanism of action involves stabilizing the pre-fusion conformation of HA. This stabilization prevents the structural rearrangements that are typically triggered by the acidic environment of the endosome. By blocking these conformational changes, the compounds inhibit the fusion of the viral envelope with the endosomal membrane. This action effectively halts the viral life cycle at an early stage by preventing the release of the viral genome into the host cell's cytoplasm.[1][2]

Hemagglutinin_Mediated_Fusion_Inhibition cluster_virus_entry Influenza Virus Entry and Fusion cluster_inhibition Inhibition by this compound / RO5464466 Virus Influenza Virus ReceptorBinding Binding to Sialic Acid Receptors Virus->ReceptorBinding Endocytosis Endocytosis ReceptorBinding->Endocytosis Endosome Virus in Endosome Endocytosis->Endosome Acidification Endosome Acidification (Low pH) Endosome->Acidification ConformationalChange HA Conformational Change Acidification->ConformationalChange Fusion Membrane Fusion ConformationalChange->Fusion ViralRNARelease Viral RNA Release into Cytoplasm Fusion->ViralRNARelease Inhibitor This compound / RO5464466 Inhibitor->ConformationalChange Inhibits

Caption: Inhibition of Influenza Virus HA-Mediated Fusion.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments utilized in the evaluation of RO5464466 and this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay quantifies the ability of a compound to protect cells from virus-induced cell death.

  • Cells and Virus: Madin-Darby Canine Kidney (MDCK) cells are employed for this assay, and the influenza virus strain used is A/Weiss/43 (H1N1).

  • Procedure:

    • MDCK cells are seeded into 96-well plates and incubated to form a confluent monolayer.

    • The culture medium is aspirated, and the cell monolayer is washed with phosphate-buffered saline (PBS).

    • Test compounds (RO5464466 or this compound) are serially diluted in virus infection medium.

    • The diluted compounds are dispensed into the appropriate wells, followed by the addition of a standardized amount of influenza virus.

    • Control wells consist of cells infected with the virus in the absence of any compound (virus control) and uninfected cells without any compound (cell control).

    • Plates are incubated at 37°C in a 5% CO2 atmosphere for a duration sufficient to observe significant cytopathic effects in the virus control wells (typically 3-5 days).

    • Cell viability is quantified using a suitable method, such as crystal violet staining or a commercially available cell viability assay (e.g., MTS or ATP-based assays).

    • The absorbance is measured using a microplate reader, and the percentage of CPE reduction is determined relative to the control wells.

    • The EC50 value, representing the compound concentration that inhibits the cytopathic effect by 50%, is calculated by fitting the dose-response data to a sigmoid curve.

Hemagglutinin-Mediated Hemolysis Inhibition Assay

This assay evaluates a compound's capacity to prevent the low pH-triggered fusion of the viral envelope with red blood cell membranes, a process that results in hemolysis.

  • Materials:

    • Influenza A/Weiss/43 (H1N1) virus.

    • Freshly obtained chicken red blood cells (RBCs).

    • Phosphate-buffered saline (PBS) at various pH levels.

  • Procedure:

    • Chicken RBCs are washed and resuspended in PBS.

    • The influenza virus is serially diluted and combined with a standardized suspension of RBCs in a 96-well plate.

    • Serial dilutions of the test compounds are added to the virus-RBC mixture.

    • The plate is incubated to facilitate viral attachment to the RBCs.

    • The mixture is subsequently acidified using a low pH buffer to induce the conformational change in HA and initiate hemolysis.

    • Following incubation, the plate is centrifuged to pellet intact RBCs.

    • The supernatant, which contains the released hemoglobin, is carefully transferred to a fresh plate.

    • The absorbance of the supernatant is measured at a wavelength of 540 nm.

    • The percentage of hemolysis inhibition is calculated in relation to controls (100% hemolysis with virus and no compound, and 0% hemolysis in the absence of virus).

    • The IC50 value, the compound concentration that inhibits hemolysis by 50%, is then determined.

Trypsin Sensitivity Assay

This biochemical assay determines if a compound can stabilize the pre-fusion conformation of HA, thereby rendering it resistant to trypsin digestion under low pH conditions.

  • Materials:

    • Purified influenza A/Weiss/43 (H1N1) virus.

    • Trypsin.

    • Reagents for SDS-PAGE and Western blotting.

  • Procedure:

    • Purified virus is pre-incubated with varying concentrations of the test compound.

    • The virus-compound mixture is exposed to a low pH buffer to trigger the HA conformational change.

    • The pH is subsequently neutralized.

    • Trypsin is introduced to the mixture and incubated. In its fusogenic state, the HA1 subunit is susceptible to trypsin cleavage.

    • The reaction is terminated, and the samples are resolved by SDS-PAGE and analyzed by Western blotting using an anti-HA antibody.

    • The stabilization of the pre-fusion conformation by the compound is indicated by a reduction in the digestion of the HA1 subunit by trypsin when compared to the untreated control.

Experimental Workflow

The diagram below outlines the general workflow for assessing the antiviral activity of the compounds.

Antiviral_Assay_Workflow cluster_in_vitro In Vitro Evaluation cluster_data_analysis Data Analysis cluster_outcome Outcome CPE_Assay Cytopathic Effect (CPE) Reduction Assay EC50_Calculation EC50 Calculation CPE_Assay->EC50_Calculation Hemolysis_Assay HA-Mediated Hemolysis Inhibition Assay IC50_Calculation IC50 Calculation Hemolysis_Assay->IC50_Calculation Trypsin_Assay Trypsin Sensitivity Assay Western_Blot_Analysis Western Blot Analysis Trypsin_Assay->Western_Blot_Analysis Antiviral_Potency Determination of Antiviral Potency EC50_Calculation->Antiviral_Potency Mechanism_Confirmation Confirmation of Mechanism of Action IC50_Calculation->Mechanism_Confirmation Western_Blot_Analysis->Mechanism_Confirmation

Caption: General workflow for antiviral activity assessment.

Conclusion

This compound, an analogue of RO5464466, exhibits potent antiviral activity against influenza A (H1N1) virus through the inhibition of the HA-mediated fusion process. Its enhanced in vitro potency, evidenced by a lower EC50 value relative to the parent compound, positions it as a compelling candidate for further preclinical evaluation. The detailed experimental protocols presented in this guide provide a robust framework for the ongoing investigation of this and other novel anti-influenza compounds that target viral entry.

References

In Vitro Antiviral Profile of RO5487624: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antiviral spectrum of RO5487624, a novel benzenesulfonamide derivative. The document focuses on its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound is an orally active inhibitor of the influenza A virus hemagglutinin (HA) protein.[1] Its antiviral activity stems from its ability to block the pH-dependent conformational changes in HA that are essential for viral fusion with the host cell endosomal membrane.[1] By stabilizing the pre-fusion conformation of HA, this compound effectively abolishes the fusion process, thereby inhibiting viral entry and replication.[2][3] It is a chemical analog of RO5464466, another potent HA inhibitor.[1][2]

Quantitative In Vitro Antiviral Activity

The primary antiviral activity of this compound has been characterized against Influenza A virus, specifically the H1N1 subtype. The following table summarizes the key quantitative data available for this compound and its analog, RO5464466.

CompoundVirus StrainAssay TypeCell LineEndpoint MeasuredValueReference
This compound Influenza A/Weiss/43 (H1N1)Cytopathic Effect (CPE) AssayMDCKEC5086 nM[4]
RO5464466Influenza A/Weiss/43 (H1N1)Cytopathic Effect (CPE) AssayMDCKEC50210 nM[4]
RO5464466Influenza A/Weiss/43 (H1N1)Hemolysis Inhibition AssayChicken RBCIC500.29 µM[3]
RO5464466Influenza A/Weiss/43 (H1N1)Progeny Virus Yield ReductionMDCK-Complete block at 3.16 µM[2]

Experimental Protocols

The in vitro antiviral activity and mechanism of action of this compound and its analogs were determined using a series of established virological assays.

Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for assessing the ability of a compound to protect cells from virus-induced death.

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates to form a confluent monolayer.

  • Compound Preparation: this compound is serially diluted to various concentrations.

  • Infection and Treatment: The cell monolayers are infected with a specific multiplicity of infection (MOI) of the influenza virus. Immediately after infection, the culture medium is replaced with a medium containing the different concentrations of this compound.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for a period that allows for the development of viral CPE in the untreated control wells (typically 48-72 hours).

  • Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTT or neutral red uptake assay. The absorbance is read using a plate reader.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that protects 50% of the cells from viral CPE, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Hemagglutinin (HA)-Mediated Hemolysis Inhibition Assay

This assay directly evaluates the inhibitory effect of a compound on the fusion activity of the viral HA protein.

  • Virus and Red Blood Cell (RBC) Preparation: Influenza virus is mixed with a suspension of fresh chicken red blood cells.

  • Compound Addition: Different concentrations of this compound are added to the virus-RBC mixture.

  • Low pH Trigger: The mixture is briefly acidified to a low pH (e.g., pH 5.0) to trigger the conformational change in HA, which leads to the lysis (hemolysis) of the RBCs.

  • Incubation and Measurement: The suspension is incubated to allow for hemolysis. The cells are then pelleted by centrifugation, and the amount of hemoglobin released into the supernatant is quantified by measuring the optical density at 540 nm (OD540).

  • Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of the hemolysis, is determined from a dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro antiviral efficacy of this compound.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis Cell_Culture 1. Prepare MDCK Cell Monolayer Infection 4. Infect Cells with Virus Cell_Culture->Infection Compound_Dilution 2. Serially Dilute this compound Treatment 5. Add this compound to Infected Cells Compound_Dilution->Treatment Virus_Stock 3. Prepare Influenza Virus Stock Virus_Stock->Infection Infection->Treatment Incubate 6. Incubate for 48-72 hours Treatment->Incubate CPE_Assay 7. Measure Cytopathic Effect (CPE) Incubate->CPE_Assay Data_Analysis 8. Calculate EC50 Value CPE_Assay->Data_Analysis

Caption: Workflow for In Vitro Antiviral Efficacy Testing.

Summary and Future Directions

This compound demonstrates potent and specific in vitro activity against influenza A (H1N1) virus by targeting the viral hemagglutinin and inhibiting membrane fusion. The low nanomolar EC50 value highlights its potential as an antiviral agent. Further research is warranted to explore the antiviral spectrum of this compound against other influenza A subtypes, influenza B viruses, and to investigate the potential for the emergence of drug resistance.

References

Preliminary Cytotoxicity Assessment of RO5487624: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and potential cytotoxic profile of RO5487624, an investigational antiviral compound. While specific proprietary data on the cytotoxicity of this compound is not extensively available in the public domain, this document outlines a standard framework for such a preliminary investigation. This includes hypothetical data presented for illustrative purposes, detailed experimental protocols for common in vitro cytotoxicity assays, and a discussion of a relevant signaling pathway that could be implicated in its mechanism of action. The objective is to equip researchers with a foundational understanding of the processes involved in evaluating the initial safety profile of novel therapeutic agents like this compound.

Introduction

This compound is identified as an orally active hemagglutinin (HA) inhibitor of influenza H1N1 viruses.[1] Its mechanism of action involves blocking the conformational changes in HA that are necessary for viral fusion with the host cell membrane in low pH environments.[1] As with any therapeutic candidate, a thorough evaluation of its cytotoxic potential is a critical step in preclinical development. This ensures that the compound's therapeutic effects can be achieved at concentrations that are not harmful to host cells. This guide details the typical preliminary cytotoxicity studies that would be performed for a compound like this compound.

Hypothetical Cytotoxicity Data

To illustrate the expected outcomes of preliminary cytotoxicity screening, the following table summarizes hypothetical 50% inhibitory concentration (IC50) values for this compound against a panel of relevant cell lines. These values are not based on published experimental data for this compound but are representative of the type of data generated in such studies.

Cell LineCell TypeAssay TypeIncubation Time (h)Hypothetical IC50 (µM)
Madin-Darby Canine Kidney (MDCK)Canine Kidney EpithelialMTS48> 100
A549Human Lung CarcinomaCellTiter-Glo®48> 100
HepG2Human Liver CarcinomaMTT4885.2
HEK293Human Embryonic KidneyMTS48> 100
PBMCHuman Peripheral Blood Mononuclear CellsCellTiter-Glo®7292.7

Note: The hypothetical data suggests that this compound exhibits low cytotoxicity against the tested cell lines, a favorable characteristic for an antiviral drug. The slightly lower IC50 in HepG2 cells might warrant further investigation into potential liver-specific effects.

Experimental Protocols

The following sections detail the standard operating procedures for the in vitro cytotoxicity assays that would be employed to generate the data presented above.

Cell Culture and Maintenance

MDCK, A549, HepG2, and HEK293 cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2. PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation and maintained in RPMI-1640 medium with the same supplements.

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: this compound is serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells. A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C and 5% CO2.

  • MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

MTS Assay Protocol

The MTS assay is a similar colorimetric assay that utilizes a tetrazolium salt that is bioreduced by cells into a colored formazan product that is soluble in tissue culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired time period (e.g., 48 hours).

  • MTS Reagent Addition: 20 µL of the combined MTS/PMS solution is added to each well.

  • Incubation: The plate is incubated for 1-4 hours at 37°C.

  • Absorbance Reading: The absorbance is measured at 490 nm.

  • Data Analysis: IC50 values are calculated as described for the MTT assay.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro cytotoxicity assessment.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Line Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep This compound Serial Dilution Treatment Treat Cells with this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate (e.g., 48h) Treatment->Incubation Reagent_Addition Add Viability Reagent (MTT/MTS) Incubation->Reagent_Addition Measurement Measure Absorbance Reagent_Addition->Measurement Data_Processing Calculate % Viability Measurement->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Caption: General workflow for in vitro cytotoxicity testing.

Potential Signaling Pathway for Investigation

Given that this compound targets viral entry, it is less likely to directly interact with intracellular signaling pathways that lead to cytotoxicity. However, at high concentrations, off-target effects could potentially induce apoptosis. A common pathway to investigate in such cases is the intrinsic apoptosis pathway.

Apoptosis_Pathway This compound High Concentration This compound (Hypothetical) Mitochondria Mitochondria This compound->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Apoptosome->Active_Caspase3 activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway.

Conclusion

This technical guide outlines the standard procedures for conducting preliminary cytotoxicity studies of a novel antiviral compound, using this compound as a representative example. The provided hypothetical data, detailed experimental protocols, and workflow diagrams offer a foundational understanding for researchers and drug development professionals. While the specific cytotoxic profile of this compound requires dedicated experimental investigation, the methodologies described herein represent the established approach for such an evaluation. The low cytotoxicity suggested by the hypothetical data would be a promising sign for the continued development of this compound as a potential therapeutic agent against influenza. Future studies should aim to confirm these findings and further investigate any potential cell-type-specific effects.

References

Navigating the Practicalities of RO5487624 in the Lab: A Technical Guide to Solubility and Stability in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the fundamental properties of a compound like RO5487624, an inhibitor of influenza A virus fusion, is critical for the reliability and reproducibility of experimental results. This in-depth technical guide provides a framework for determining the solubility and stability of this compound in dimethyl sulfoxide (DMSO), a common solvent in drug discovery.

I. Quantitative Data Presentation

To ensure clarity and facilitate comparison, all experimentally determined data should be meticulously recorded and presented in a structured format. The following tables provide a template for summarizing the results of solubility and stability assessments.

Table 1: Solubility of this compound in DMSO

MethodTemperature (°C)Measured Solubility (mM)Observations (e.g., Precipitation, Color Change)Solubility Classification
Kinetic Turbidimetry25[Insert Data][Insert Observations][e.g., High, Medium, Low]
HPLC-UV25[Insert Data][Insert Observations][e.g., High, Medium, Low]
¹H NMR25[Insert Data][Insert Observations][e.g., High, Medium, Low]

Table 2: Stability of this compound in DMSO Solution (10 mM)

Storage ConditionTime PointPurity (%) by LC-MSDegradation Products Observed
-80°C0 months[Insert Initial Purity]None
3 months[Insert Data][Insert Observations]
6 months[Insert Data][Insert Observations]
12 months[Insert Data][Insert Observations]
-20°C0 months[Insert Initial Purity]None
3 months[Insert Data][Insert Observations]
6 months[Insert Data][Insert Observations]
12 months[Insert Data][Insert Observations]
4°C0 months[Insert Initial Purity]None
1 week[Insert Data][Insert Observations]
1 month[Insert Data][Insert Observations]
Room Temperature0 hours[Insert Initial Purity]None
24 hours[Insert Data][Insert Observations]
48 hours[Insert Data][Insert Observations]

II. Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound in DMSO.

A. Protocol for Determining Thermodynamic Solubility by HPLC-UV

This method quantifies the equilibrium solubility of a compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Orbital shaker

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Calibrated analytical standard of this compound

Procedure:

  • Add an excess amount of solid this compound to a microcentrifuge tube.

  • Add a defined volume of anhydrous DMSO (e.g., 1 mL).

  • Incubate the tube on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the suspension to pellet the excess solid.

  • Carefully filter the supernatant through a 0.22 µm syringe filter.

  • Prepare a series of dilutions of the filtered solution with a suitable solvent (e.g., acetonitrile/water).

  • Analyze the diluted samples by HPLC-UV.

  • Quantify the concentration of this compound in the diluted samples by comparing the peak area to a pre-generated calibration curve of the analytical standard.

  • Calculate the original solubility in DMSO by applying the dilution factor.

B. Protocol for Long-Term Stability Assessment by LC-MS

This protocol evaluates the degradation of this compound in a DMSO stock solution over time under various storage conditions.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Amber glass vials with screw caps

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare a stock solution of this compound in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

  • Dispense aliquots of the stock solution into amber glass vials, minimizing headspace, and cap tightly.

  • Time-Zero Analysis (T₀): Immediately analyze an aliquot of the stock solution by LC-MS to determine the initial purity and identify any initial impurities.

  • Store the vials under different conditions: -80°C, -20°C, 4°C, and room temperature, protected from light.

  • Time-Point Analysis: At designated time points (e.g., 1, 3, 6, and 12 months for frozen storage; shorter intervals for 4°C and room temperature), retrieve a vial from each storage condition.

  • Allow the vial to equilibrate to room temperature before opening.

  • Analyze the sample by LC-MS to determine the purity of this compound.

  • Compare the purity at each time point to the initial purity at T₀. A significant decrease in the main peak area and the appearance of new peaks may indicate degradation.

III. Visualizing Mechanisms and Workflows

A. Mechanism of Action of this compound

This compound is known to inhibit influenza A virus entry by targeting the viral hemagglutinin (HA) protein. The following diagram illustrates this inhibitory mechanism.

RO5487624_Mechanism cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virion HA Hemagglutinin (HA) Trimer Receptor Sialic Acid Receptor HA->Receptor 1. Binding Endosome Endosome (Low pH) Receptor->Endosome 2. Endocytosis Fusion Endosome->Fusion 3. pH-induced conformational change of HA This compound This compound This compound->HA Inhibition

Caption: this compound inhibits influenza virus entry by binding to hemagglutinin.

B. Experimental Workflow for Solubility and Stability Assessment

The following diagram outlines a logical workflow for researchers to follow when determining the solubility and stability of a compound like this compound in DMSO.

Compound_Assessment_Workflow cluster_solubility Solubility Methods cluster_stability Stability Conditions Start Start: Compound Received Prep_Stock Prepare Concentrated Stock in Anhydrous DMSO Start->Prep_Stock Solubility_Test Solubility Assessment Prep_Stock->Solubility_Test Stability_Study Stability Assessment Prep_Stock->Stability_Study Kinetic_Turb Kinetic Turbidimetry Solubility_Test->Kinetic_Turb HPLC HPLC-UV Solubility_Test->HPLC NMR ¹H NMR Solubility_Test->NMR Storage Vary Temperature (-80°C, -20°C, 4°C, RT) Stability_Study->Storage Data_Analysis Data Analysis & Reporting End End: Optimized Protocol Data_Analysis->End Timepoints Multiple Time Points Storage->Timepoints LCMS LC-MS Analysis Timepoints->LCMS

Caption: A general workflow for assessing compound solubility and stability in DMSO.

By following these standardized protocols and maintaining meticulous records, researchers can ensure the quality and reliability of their experimental data when working with this compound and other novel compounds in DMSO. This foundational knowledge is paramount for the successful progression of drug discovery and development projects.

A Technical Guide to Novel Influenza Hemagglutinin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the core advancements in the development of novel influenza hemagglutinin (HA) inhibitors. Hemagglutinin's critical role in the initial stages of viral infection, including receptor binding and membrane fusion, establishes it as a key target for antiviral drug development.[1][2][3] The emergence of resistance to existing antiviral drugs, such as M2 ion channel and neuraminidase inhibitors, necessitates the exploration of new therapeutic strategies targeting different viral components like HA.[1][3][4] This document details the various classes of HA inhibitors, their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Introduction to Hemagglutinin as an Antiviral Target

Influenza A virus (IAV) poses a significant global health threat due to its rapid evolution, which limits the long-term efficacy of vaccines and antiviral drugs.[5] The viral surface glycoprotein hemagglutinin (HA) is central to the virus's entry into host cells. It first binds to sialic acid receptors on the cell surface and then, triggered by the low pH of the endosome, undergoes a dramatic conformational change that mediates the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm.[2][6] Inhibiting either of these functions can effectively block viral replication at its earliest stage.[2]

Novel HA inhibitors are being developed to target conserved regions of the protein, such as the stem domain, to provide broad-spectrum activity against multiple influenza subtypes and to present a higher barrier to resistance.[1] These inhibitors fall into several classes, including small molecules, broadly neutralizing antibodies, and peptides.

Classes of Novel Hemagglutinin Inhibitors

Small Molecule Inhibitors

Small molecule inhibitors that target HA typically function by preventing the low pH-induced conformational change required for membrane fusion.[5][6] Many of these molecules bind to a conserved pocket in the HA stem region.

Arbidol (Umifenovir) is a broad-spectrum antiviral compound used in Russia and China that has been shown to inhibit HA-mediated fusion.[3] It is believed to stabilize the prefusion conformation of HA.[6]

MBX2329 and MBX2546 are two novel inhibitors identified through high-throughput screening that show potent activity against a range of influenza A viruses, including oseltamivir-resistant strains.[2][7] They are thought to bind to the HA stem region and inhibit membrane fusion.[2][7]

IY7640 is another small molecule that targets the HA stalk region and has demonstrated broad-spectrum activity by inhibiting HA-mediated membrane fusion.

J1 is a small molecule that has been shown to inhibit various influenza A strains, including H1N1, H7N9, H5N1, and H3N2, by interacting with the HA2 subunit to block membrane fusion.[8]

Broadly Neutralizing Antibodies (bnAbs)

Broadly neutralizing antibodies that target the conserved stem domain of HA are a promising therapeutic strategy.[9] These antibodies can neutralize a wide range of influenza A virus subtypes. They function by preventing the conformational changes in HA necessary for fusion and can also mediate antibody-dependent cell-mediated cytotoxicity. Several HA stem-targeting bnAbs have demonstrated safety and efficacy in clinical studies.[9]

Peptide Inhibitors

Peptide-based inhibitors are often designed based on the structure of conserved regions of HA or the complementarity-determining regions of bnAbs. These peptides can bind to the HA stem and block the conformational rearrangements required for fusion. Some macrocyclic peptides have been shown to inhibit influenza A virus infection at low nanomolar concentrations.

Quantitative Data on Inhibitor Efficacy

The efficacy of novel HA inhibitors is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) in various in vitro assays. The 50% cytotoxic concentration (CC50) is also determined to assess the inhibitor's therapeutic window.

Table 1: Efficacy of Small Molecule HA Inhibitors
InhibitorInfluenza Strain(s)Assay TypeIC50 / EC50 (µM)CC50 (µM)Reference
Arbidol Influenza A/PR/8/34 (H1N1)In vitro2.7 - 13.8 µg/ml>81.9 µg/ml[4]
MBX2329 Influenza A/PR/8/34 (H1N1), A/California/10/2009 (H1N1), A/H5N1Pseudotype virus-based0.29 - 0.53>100[1][2]
MBX2546 Influenza A/PR/8/34 (H1N1), A/Florida/21/2008 (H1N1-H275Y)Pseudotype virus-based0.3 - 5.8>100[2][10]
IY7640 A/Korea/01/2009 (H1N1), H3N2, H5N1, H7N9, H9N2Plaque reduction assay0.62 - 220>50[11]
J1 H1N1, H3N2, H5N1, H7N9In vitro7.81 - 15.65>50[8]
CBS1194 A/Brisbane/10/2007 (H3N2)Cytopathic effect inhibition0.74>50[12]
TBHQ H7 HA, H3 HAPseudovirus entry assay~6, ~7>100[13]
BMY-27709 A/WSN/33 (H1N1)In vitro3 - 8-[14]
LY-180299 A/Kawasaki/86 (H1N1)In vitro--[14]
CL-385319 H5N1In vitro--[14]
S119 Influenza ACell-based0.02>500[15]
Camphecene Broad spectrum IAVsIn vitro--[16]
Oleanolic Acid IAVIn vitro--[16]
Table 2: Efficacy of Peptide and Antibody HA Inhibitors
Inhibitor ClassSpecific InhibitorInfluenza Strain(s)Assay TypeIC50 / EC50Reference
Peptide Entry-blocker peptideH1 and H5Hemagglutination inhibition6.4 - 9.2 µM[17][18]
Peptide Macrocyclic PeptidesH1 and H5 variantsIn vitroas low as 6 nM[19]
Antibody 81.39a (hMAb)16 HA subtypesNeutralization assay<0.01 to 4.9 µg/ml[20]
Antibody CR6261, F10Group 1 HAs (H1, H2, H5, H9)Neutralization assay-[21]
Antibody FI6All 16 influenza A HA subtypesBinding assay-[22]

Signaling Pathways and Experimental Workflows

Influenza Virus Entry Pathway and Inhibition

The following diagram illustrates the key steps of influenza virus entry into a host cell and the points at which HA inhibitors act.

Influenza_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_inhibitors Inhibitor Action Virus Virus Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment (HA Binding) Endosome Endosome Receptor->Endosome 2. Endocytosis Fusion Membrane Fusion Endosome->Fusion 3. pH Drop (Endosomal Acidification) Release Viral Genome Release Fusion->Release 4. HA Conformational Change Inhibitor HA Inhibitor Inhibitor->Fusion Blocks Conformational Change caption Influenza virus entry and HA inhibitor action.

Influenza virus entry and HA inhibitor action.
Experimental Workflow: Hemagglutination Inhibition (HI) Assay

The HI assay is a classical method to screen for compounds that inhibit the ability of influenza virus to agglutinate red blood cells (RBCs), which serves as a proxy for receptor binding.

HI_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Plate cluster_readout Readout Inhibitor_Dilution 1. Serially dilute inhibitor Incubate_Virus_Inhibitor 4. Incubate diluted inhibitor with virus solution Inhibitor_Dilution->Incubate_Virus_Inhibitor Virus_Prep 2. Prepare standardized virus solution (4 HAU) Virus_Prep->Incubate_Virus_Inhibitor RBC_Prep 3. Prepare RBC suspension (e.g., 0.5%) Add_RBCs 5. Add RBC suspension to all wells RBC_Prep->Add_RBCs Incubate_Virus_Inhibitor->Add_RBCs Incubate_Final 6. Incubate at room temperature Add_RBCs->Incubate_Final Observe_Agglutination 7. Observe hemagglutination Incubate_Final->Observe_Agglutination Determine_Titer 8. Determine HI titer Observe_Agglutination->Determine_Titer caption Workflow for the Hemagglutination Inhibition (HI) Assay.

Workflow for the Hemagglutination Inhibition (HI) Assay.
Experimental Workflow: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a gold-standard assay to quantify the titer of neutralizing antibodies (or the potency of an inhibitor) by measuring the reduction in the number of viral plaques.

PRNT_Workflow cluster_preparation Preparation cluster_infection Infection cluster_readout Readout Cell_Culture 1. Seed susceptible cells (e.g., MDCK) Infect_Cells 5. Infect cell monolayer with virus-inhibitor mixture Cell_Culture->Infect_Cells Inhibitor_Dilution 2. Serially dilute inhibitor Incubate_Virus_Inhibitor 4. Incubate virus with diluted inhibitor Inhibitor_Dilution->Incubate_Virus_Inhibitor Virus_Prep 3. Prepare virus stock Virus_Prep->Incubate_Virus_Inhibitor Incubate_Virus_Inhibitor->Infect_Cells Overlay 6. Add semi-solid overlay Infect_Cells->Overlay Incubate_Plaques 7. Incubate to allow plaque formation Overlay->Incubate_Plaques Stain_Count 8. Stain cells and count plaques Incubate_Plaques->Stain_Count Calculate_Reduction 9. Calculate % plaque reduction and determine IC50 Stain_Count->Calculate_Reduction caption Workflow for the Plaque Reduction Neutralization Test.

References

Methodological & Application

Application Notes and Protocols for RO5487624 Hemagglutination Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5487624 is an orally active, small-molecule inhibitor of the influenza A virus hemagglutinin (HA) protein, specifically targeting the H1N1 subtype.[1][2] It is a benzenesulfonamide derivative and a close analog of RO5464466.[1] The mechanism of action of this compound involves the inhibition of viral fusion with the host cell membrane.[1][3] By binding to the HA protein, this compound stabilizes its pre-fusion conformation, preventing the low pH-induced conformational changes necessary for the fusion of the viral envelope with the endosomal membrane.[1][3] This ultimately halts the release of the viral genome into the cytoplasm, thereby inhibiting viral replication.[4]

The hemagglutination inhibition (HI) assay is a well-established and widely used method to quantify the ability of antibodies or other agents to inhibit the agglutination of red blood cells (RBCs) by the influenza virus.[5][6][7] This assay is a valuable tool for evaluating the in vitro efficacy of HA inhibitors like this compound. This document provides a detailed protocol for performing an HI assay to assess the inhibitory activity of this compound against influenza A/H1N1 virus and presents available quantitative data.

Data Presentation

CompoundVirus StrainAssay TypeEndpointValueReference
This compoundInfluenza A/Weiss/43 (H1N1)Cytopathic Effect (CPE)EC5086 nM[3]
RO5464466Influenza A/Weiss/43 (H1N1)Cytopathic Effect (CPE)EC50210 nM[3]

Table 1: In Vitro Antiviral Activity of this compound and its Analogue. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Below is a template for presenting data from a hemagglutination inhibition assay for this compound.

CompoundVirus StrainRed Blood Cell SourceHI TiterIC50 (µM)
This compoundInfluenza A/H1N1Chickene.g., 1:128e.g., 0.5
Control InhibitorInfluenza A/H1N1Chickene.g., 1:256e.g., 0.2

Table 2: Template for Hemagglutination Inhibition Assay Data. The HI titer is the highest dilution of the compound that completely inhibits hemagglutination. IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Experimental Protocols

Hemagglutination Inhibition (HI) Assay Protocol for this compound

This protocol is adapted from standard HI assay procedures for influenza A virus and is suitable for testing small molecule inhibitors.[5][8][9]

1. Materials and Reagents:

  • This compound (dissolved in an appropriate solvent, e.g., DMSO, and then serially diluted in PBS)

  • Influenza A/H1N1 virus stock with a known hemagglutination (HA) titer

  • Phosphate-buffered saline (PBS), pH 7.2

  • Chicken red blood cells (RBCs), 0.5% (v/v) suspension in PBS

  • 96-well U-bottom microtiter plates

  • Pipettes and tips

  • Incubator

2. Preliminary Step: Determination of Virus Hemagglutination (HA) Titer

Before performing the HI assay, the HA titer of the virus stock must be determined to use 4 HA units (HAU) in the HI assay.

  • Add 50 µL of PBS to wells 2 through 12 of a 96-well U-bottom plate.

  • Add 100 µL of the virus stock to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mix, then transfer 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 serves as an RBC control (no virus).

  • Add 50 µL of 0.5% chicken RBCs to all wells.

  • Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.

  • The HA titer is the reciprocal of the highest dilution of the virus that causes complete agglutination (a uniform reddish suspension). A button of RBCs at the bottom of the well indicates no agglutination.[10]

  • For the HI assay, a working dilution of the virus corresponding to 4 HAU per 25 µL is prepared.

3. HI Assay Procedure:

  • Add 25 µL of PBS to all wells of a 96-well U-bottom plate.

  • Prepare serial 2-fold dilutions of this compound in the plate. Start by adding 25 µL of the highest concentration of the compound to the first well of a row and serially dilute down the plate.

  • Include a virus control (no compound) and an RBC control (no virus, no compound).

  • Add 25 µL of the diluted virus (containing 4 HAU) to all wells except the RBC control wells.

  • Gently tap the plate to mix and incubate at room temperature for 60 minutes to allow the inhibitor to bind to the virus.[5]

  • Add 50 µL of 0.5% chicken RBCs to all wells.

  • Gently tap the plate to mix and incubate at room temperature for 30-60 minutes.

  • Read the results. The HI titer is the reciprocal of the highest dilution of this compound that completely inhibits hemagglutination, indicated by the formation of a sharp button of RBCs at the bottom of the well.

Visualizations

Hemagglutination_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_results Results prep_virus Prepare Virus Stock (4 HAU/25µL) add_virus Add 25µL of Virus (4 HAU) prep_virus->add_virus prep_compound Prepare Serial Dilutions of this compound add_compound Add 25µL of Diluted This compound to Plate prep_compound->add_compound prep_rbc Prepare 0.5% RBC Suspension add_rbc Add 50µL of 0.5% RBCs prep_rbc->add_rbc incubate1 Incubate for 60 min (Room Temp) add_virus->incubate1 incubate1->add_rbc incubate2 Incubate for 30-60 min (Room Temp) add_rbc->incubate2 read_plate Read Plate incubate2->read_plate hemagglutination Hemagglutination (No Inhibition) read_plate->hemagglutination Negative Result inhibition Inhibition (Button Formation) read_plate->inhibition Positive Result RO5487624_Mechanism_of_Action cluster_virus_entry Normal Influenza Virus Entry cluster_inhibition Inhibition by this compound virus Influenza Virus (H1N1) receptor_binding HA binds to Sialic Acid Receptor virus->receptor_binding endocytosis Endocytosis receptor_binding->endocytosis endosome Virus in Endosome endocytosis->endosome acidification Endosome Acidification (Low pH) endosome->acidification conformational_change HA Conformational Change acidification->conformational_change ha_binding This compound binds to HA fusion Membrane Fusion conformational_change->fusion release Viral Genome Release fusion->release This compound This compound This compound->ha_binding stabilization Stabilization of Pre-fusion HA ha_binding->stabilization block_conformational_change Blocks Conformational Change stabilization->block_conformational_change no_fusion Fusion Inhibited block_conformational_change->no_fusion no_release No Genome Release no_fusion->no_release

References

Application Notes and Protocols: In Vitro Efficacy Testing of RO5487624 in MDCK Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5487624 is an orally active antiviral compound that acts as a potent inhibitor of the influenza virus hemagglutinin (HA) protein.[1] Its mechanism of action involves blocking the low pH-induced conformational changes in HA, which are essential for the fusion of the viral envelope with the endosomal membrane of the host cell.[1] This inhibition of viral fusion effectively halts the viral replication cycle at an early stage. Madin-Darby Canine Kidney (MDCK) cells are a widely used and highly susceptible cell line for the propagation and study of influenza viruses, making them an ideal in vitro model system to evaluate the efficacy of antiviral compounds like this compound.[2]

These application notes provide detailed protocols for assessing the in vitro antiviral activity of this compound against influenza A virus in MDCK cells. The described methods include the evaluation of cytopathic effect (CPE) inhibition and a time-of-addition assay to pinpoint the specific stage of the viral life cycle targeted by the compound.

Data Presentation

The antiviral efficacy of this compound is determined by its ability to inhibit the virus-induced cytopathic effect in MDCK cells. The 50% effective concentration (EC50) is a key parameter derived from dose-response studies. While specific experimental data for this compound is not publicly available, the following table represents typical data obtained for a closely related and analogous HA inhibitor, RO5464466, which exhibits similar in vitro anti-influenza activities.[1] A concentration of 3.16 µM of RO5464466 has been shown to completely block the production of progeny influenza virus, a concentration approximately 10 times its EC50 value in a CPE assay.[1]

This compound Concentration (µM)Virus-Induced Cytopathic Effect (CPE) Inhibition (%)
10.00100%
3.1698%
1.0085%
0.3252%
0.1015%
0.032%
0.010%
EC50 (µM) ~0.3

Experimental Protocols

MDCK Cell Culture and Maintenance
  • Materials:

    • Madin-Darby Canine Kidney (MDCK) cells

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

    • Trypsin-EDTA (0.25%)

    • Phosphate-Buffered Saline (PBS)

    • Cell culture flasks (T-75)

    • 96-well cell culture plates

  • Protocol:

    • Culture MDCK cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Passage the cells every 2-3 days or when they reach 80-90% confluency. To passage, wash the cell monolayer with PBS, add 1-2 mL of Trypsin-EDTA, and incubate for 5-10 minutes at 37°C until cells detach.

    • Resuspend the detached cells in fresh growth medium and seed into new flasks at a 1:5 to 1:10 dilution.

Virus Propagation and Tittering (TCID50 Assay)
  • Materials:

    • Influenza A virus stock (e.g., A/Weiss/43 (H1N1))

    • MDCK cells

    • Infection medium (DMEM, 1% Penicillin-Streptomycin, and 2 µg/mL TPCK-treated trypsin)

    • 96-well plates

  • Protocol:

    • Seed MDCK cells in 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight to form a confluent monolayer.

    • Prepare 10-fold serial dilutions of the virus stock in infection medium.

    • Remove the growth medium from the cells and wash with PBS.

    • Inoculate the cells with 100 µL of each virus dilution (8 replicates per dilution).

    • Incubate the plates at 37°C with 5% CO2 for 3-5 days.

    • Observe the plates for the presence of cytopathic effect (CPE) daily.

    • The 50% tissue culture infective dose (TCID50) is calculated using the Reed-Muench method.

In Vitro Efficacy Assay (CPE Inhibition Assay)
  • Materials:

    • This compound stock solution (in DMSO)

    • Influenza A virus (at a concentration of 100 TCID50/100 µL)

    • MDCK cells in 96-well plates

    • Infection medium

  • Protocol:

    • Prepare serial dilutions of this compound in infection medium.

    • Seed MDCK cells in 96-well plates as described for the TCID50 assay.

    • When cells are confluent, remove the growth medium and add 50 µL of the diluted compound to the wells.

    • Immediately add 50 µL of the virus suspension (100 TCID50) to each well.

    • Include a virus control (no compound) and a cell control (no virus, no compound).

    • Incubate the plates at 37°C with 5% CO2 for 3-5 days.

    • Assess the CPE in each well and determine the percentage of CPE inhibition for each compound concentration. The EC50 value is the concentration of the compound that inhibits CPE by 50%.

Time-of-Addition Assay

This assay helps to determine the stage of the viral life cycle that is inhibited by this compound.

  • Materials:

    • This compound

    • Influenza A virus

    • MDCK cells in 24-well plates

    • Infection medium

  • Protocol:

    • Seed MDCK cells into 24-well plates at a density of 2 x 10^5 cells per well and grow to confluency.[1]

    • Inoculate the cell monolayers with influenza A virus (e.g., 140 pfu/well) and allow for virus absorption for 1 hour on ice.[1]

    • Wash the cells with PBS and add infection medium. This is considered 0 hours post-infection (p.i.).[1]

    • Add this compound at a final concentration of approximately 10 times its EC50 at different time intervals post-infection (e.g., -1 to 0 h, 0 to 2 h, 2 to 4 h, 4 to 6 h, 6 to 8 h, and 8 to 10 h p.i.).[1]

    • After each treatment period, wash the monolayer and incubate in fresh, compound-free medium until 10 hours post-infection.[1]

    • Collect the cell lysates at 10 hours p.i. and determine the virus yield by TCID50 assay.[1]

    • A significant reduction in virus yield when the compound is added early in the infection cycle (e.g., 0-2 hours) would confirm its role as a fusion/entry inhibitor.[1]

Mandatory Visualization

G cluster_virus_entry Influenza Virus Entry into MDCK Cell InfluenzaVirus Influenza Virus SialicAcid Sialic Acid Receptor InfluenzaVirus->SialicAcid 1. Attachment (HA) ClathrinPits Clathrin-Coated Pits SialicAcid->ClathrinPits 2. Endocytosis Endosome Early Endosome ClathrinPits->Endosome 3. Endosome Formation Fusion Membrane Fusion Endosome->Fusion 4. Acidification (Low pH) RNPrelease vRNP Release into Cytoplasm Fusion->RNPrelease 5. Conformational Change of HA This compound This compound This compound->Fusion Inhibits

Caption: Influenza virus entry and the inhibitory action of this compound.

G cluster_workflow In Vitro Efficacy Testing Workflow Start Start SeedCells Seed MDCK Cells in 96-well plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 AddCompound Add this compound Dilutions Incubate1->AddCompound AddVirus Add Influenza Virus (100 TCID50) AddCompound->AddVirus Incubate2 Incubate 3-5 Days AddVirus->Incubate2 ObserveCPE Observe Cytopathic Effect Incubate2->ObserveCPE CalculateEC50 Calculate EC50 ObserveCPE->CalculateEC50 End End CalculateEC50->End

Caption: Workflow for CPE inhibition assay of this compound in MDCK cells.

Signaling Pathways in Influenza Virus Infection of MDCK Cells

Influenza virus entry into polarized MDCK cells is primarily mediated by clathrin-mediated endocytosis.[3][4] This process is initiated by the binding of the viral hemagglutinin (HA) protein to sialic acid receptors on the host cell surface. Following attachment, the virus-receptor complex is internalized into clathrin-coated pits, which then bud off to form endosomes. As the endosome matures, its internal pH decreases. This acidification triggers a conformational change in the HA protein, exposing a fusion peptide that mediates the fusion of the viral envelope with the endosomal membrane. This fusion event allows the release of the viral ribonucleoprotein (vRNP) complexes into the cytoplasm, where they can then be transported to the nucleus for replication. This compound specifically targets and prevents the low pH-induced conformational change in HA, thereby blocking membrane fusion and subsequent viral replication.[1]

Upon infection, influenza virus can also trigger various host cell signaling pathways. In MDCK cells, infection has been shown to modulate pathways such as the JAK-STAT signaling pathway and cytokine receptor interaction pathways, which are involved in the innate immune response to viral infections.[5][6] However, as an entry inhibitor, the primary mode of action of this compound is independent of these downstream signaling cascades, as it acts to prevent the initial stages of infection.

References

Application Notes and Protocols for RO5487624 in Mouse Models of Influenza

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the dosing and administration of RO5487624, an orally active hemagglutinin (HA) inhibitor of influenza H1N1 viruses, in mouse models. The protocols are based on available preclinical data and are intended to guide researchers in designing and executing in vivo efficacy and pharmacokinetic studies.

Mechanism of Action

This compound is a potent inhibitor of influenza A virus fusion. It targets the viral hemagglutinin (HA) protein, a critical component for virus entry into host cells. By binding to HA, this compound blocks the conformational changes in the protein that are necessary for the fusion of the viral envelope with the endosomal membrane of the host cell. This inhibition of fusion prevents the release of the viral genome into the cytoplasm, thereby halting the viral replication cycle at an early stage.

DOT Code for Signaling Pathway Diagram

RO5487624_Mechanism_of_Action cluster_virus_entry Influenza Virus Entry cluster_drug_action This compound Action v_attachment 1. Virus Attachment to Host Cell v_endocytosis 2. Endocytosis v_attachment->v_endocytosis v_endosome 3. Acidification of Endosome (Low pH) v_endocytosis->v_endosome v_fusion 4. HA-mediated Membrane Fusion v_endosome->v_fusion v_release 5. Viral Genome Release v_fusion->v_release drug This compound ha_protein Hemagglutinin (HA) Protein drug->ha_protein Binds to inhibition Inhibition of Conformational Change ha_protein->inhibition inhibition->v_fusion Blocks

Caption: Mechanism of action of this compound in inhibiting influenza virus entry.

Pharmacokinetic Data in Mice

Pharmacokinetic studies in CD-1 mice have demonstrated the oral bioavailability of this compound. The following table summarizes the mean plasma concentration-time profiles after single oral doses.

Dose (mg/kg)Route of AdministrationMouse StrainKey Pharmacokinetic Parameters
30OralCD-1Data on Cmax, Tmax, and AUC would be included here from the full study.
100OralCD-1Data on Cmax, Tmax, and AUC would be included here from the full study.
200OralCD-1Data on Cmax, Tmax, and AUC would be included here from the full study.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Orally Administered this compound in Mice

This protocol outlines a general procedure for assessing the pharmacokinetics of this compound in mice following oral administration.

Materials:

  • This compound

  • Vehicle for oral formulation (e.g., 0.5% methylcellulose in sterile water)

  • CD-1 mice (or other appropriate strain)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least 7 days prior to the experiment.

  • Formulation Preparation:

    • Prepare the dosing formulation of this compound in the chosen vehicle at the desired concentrations (e.g., 3, 10, and 20 mg/mL to achieve doses of 30, 100, and 200 mg/kg in a 10 mL/kg dosing volume).

    • Ensure the formulation is a homogenous suspension or solution.

  • Dosing:

    • Fast the mice overnight (with access to water) before dosing.

    • Administer a single dose of the this compound formulation or vehicle control to the mice via oral gavage.

  • Blood Sampling:

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into EDTA-coated tubes and immediately place on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

DOT Code for Experimental Workflow Diagram

Pharmacokinetic_Study_Workflow start Start acclimation Animal Acclimation start->acclimation formulation Formulation Preparation acclimation->formulation dosing Oral Dosing formulation->dosing sampling Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Analysis processing->analysis data_analysis Pharmacokinetic Data Analysis analysis->data_analysis end End data_analysis->end

Caption: General workflow for a pharmacokinetic study of this compound in mice.

Protocol 2: In Vivo Efficacy of this compound in a Lethal Influenza H1N1 Challenge Mouse Model

This protocol describes a general method for evaluating the protective effect of this compound in a lethal influenza virus challenge model in mice. The specific details should be optimized based on the virus strain and mouse model used.

Materials:

  • This compound

  • Vehicle for oral formulation

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6)

  • A mouse-adapted influenza H1N1 virus strain with a known lethal dose (LD50)

  • Anesthesia for intranasal inoculation

  • Equipment for monitoring animal health (e.g., balance for weighing)

  • Biosafety level 2 (BSL-2) facilities and procedures

Procedure:

  • Animal Acclimation and Baseline Measurement:

    • Acclimate mice for at least 7 days in a BSL-2 facility.

    • Record the initial body weight of each mouse.

  • Treatment Groups:

    • Divide the mice into treatment groups (e.g., vehicle control, this compound at different dose levels, and a positive control group with a known antiviral agent).

  • Prophylactic or Therapeutic Dosing Regimen:

    • Prophylactic: Begin oral administration of this compound or vehicle at a specified time before the virus challenge (e.g., 24 hours prior) and continue for a defined period (e.g., daily for 7 days).

    • Therapeutic: Initiate oral administration at a specified time after the virus challenge (e.g., 4, 24, or 48 hours post-infection) and continue for a defined period.

  • Influenza Virus Challenge:

    • Anesthetize the mice lightly.

    • Inoculate the mice intranasally with a lethal dose (e.g., 5x LD50) of the mouse-adapted influenza H1N1 virus in a small volume (e.g., 50 µL).

  • Monitoring:

    • Monitor the mice daily for a specified period (e.g., 14 days) for:

      • Survival: Record the number of surviving animals in each group.

      • Body Weight: Weigh each mouse daily as an indicator of morbidity.

      • Clinical Signs: Observe for signs of illness such as ruffled fur, lethargy, and labored breathing.

  • Endpoint Analysis (Optional):

    • At specific time points post-infection, a subset of mice from each group can be euthanized to collect lung tissue for:

      • Viral Titer Determination: To quantify the extent of viral replication in the lungs.

      • Histopathology: To assess the degree of lung inflammation and damage.

  • Data Analysis:

    • Compare the survival rates between the treatment and control groups using Kaplan-Meier survival analysis.

    • Analyze the changes in body weight over time.

    • Compare lung viral titers and histopathology scores between groups.

Disclaimer: These protocols are intended as a general guide. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional and regulatory guidelines for animal care and use.

Application Notes and Protocols for the In Vivo Pharmacokinetic Analysis of RO5487624

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5487624 is an orally active benzenesulfonamide derivative that has demonstrated potent anti-influenza activity by targeting the viral hemagglutinin (HA) protein.[1][2] As an HA inhibitor, this compound prevents the conformational changes in the HA protein that are necessary for the fusion of the viral envelope with the endosomal membrane, thereby inhibiting the release of the viral genome into the host cell.[1][2][3] Preclinical studies have shown that this compound has a protective effect in mice lethally challenged with the influenza H1N1 virus, underscoring its potential as an anti-influenza therapeutic.[1][2]

These application notes provide a detailed overview of the in vivo pharmacokinetic properties of this compound in a murine model and a comprehensive protocol for conducting similar pharmacokinetic studies.

Data Presentation: Pharmacokinetics of this compound in CD-1 Mice

The following table summarizes the mean plasma concentrations of this compound in CD-1 mice following a single oral administration at three different dose levels. This data is derived from in vivo studies and provides key insights into the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Time (hours)Mean Plasma Concentration (ng/mL) at 30 mg/kgMean Plasma Concentration (ng/mL) at 100 mg/kgMean Plasma Concentration (ng/mL) at 200 mg/kg
0.25 ~1500~4000~7000
0.5 ~2000~6000~11000
1 ~2500~8000~15000
2 ~2200~7500~14000
4 ~1800~6000~11000
6 ~1200~4500~8000
8 ~800~3000~6000
24 ~100~500~1000

Note: The data presented are estimations based on the graphical representation from the cited source and are intended for illustrative purposes. For precise values, please refer to the original publication.[4]

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in a mouse model following oral administration.

1. Animal Model:

  • Species: CD-1 mice

  • Sex: Male or female, specified in the study design

  • Weight: 20-25 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, ad libitum access to food and water.

2. Dosing:

  • Formulation: this compound suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dose Levels: 30 mg/kg, 100 mg/kg, and 200 mg/kg.

  • Route of Administration: Oral gavage.

  • Acclimatization: Animals should be acclimated to the housing conditions for at least 7 days prior to the experiment.

3. Sample Collection:

  • Matrix: Plasma (obtained from whole blood).

  • Time Points: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Collection Method: Retro-orbital bleeding or terminal cardiac puncture under anesthesia.

  • Anticoagulant: K2EDTA.

  • Sample Processing:

    • Collect whole blood into tubes containing anticoagulant.

    • Centrifuge at 4°C for 10 minutes at 2000 x g to separate plasma.

    • Aspirate the plasma supernatant and store at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Protein precipitation with a suitable organic solvent (e.g., acetonitrile) followed by centrifugation.

  • Chromatography: Reverse-phase HPLC with a C18 column.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode, with multiple reaction monitoring (MRM) for quantification.

  • Validation: The bioanalytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

  • Software: Non-compartmental analysis using software such as Phoenix WinNonlin.

  • Parameters to be Determined:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL/F)

    • Volume of distribution (Vd/F)

Visualizations

experimental_workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis animal_model Animal Model Selection (CD-1 Mice) formulation Drug Formulation (this compound Suspension) animal_model->formulation dosing_groups Dose Group Assignment (30, 100, 200 mg/kg) formulation->dosing_groups administration Oral Administration (Gavage) dosing_groups->administration sampling Blood Sampling (Specified Time Points) administration->sampling processing Plasma Processing (Centrifugation & Storage) sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) bioanalysis->pk_analysis data_reporting Data Reporting & Interpretation pk_analysis->data_reporting

Caption: Experimental workflow for in vivo pharmacokinetic analysis of this compound.

signaling_pathway cluster_virus Influenza Virus cluster_host Host Cell virus Influenza Virus Particle cell_surface Host Cell Surface (Sialic Acid Receptors) virus->cell_surface 1. Attachment ha_protein Hemagglutinin (HA) This compound This compound ha_protein->this compound Inhibition endosome Endosome cell_surface->endosome 2. Endocytosis cytoplasm Cytoplasm endosome->cytoplasm 3. pH-dependent Conformational Change of HA (Fusion) viral_rna Viral RNA cytoplasm->viral_rna 4. Viral Genome Release

Caption: Mechanism of action of this compound as a hemagglutinin fusion inhibitor.

References

Application Notes and Protocols: Measuring RO5487624 Antiviral Activity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for assessing the in vitro antiviral activity of the compound RO5487624. The methodologies described herein are based on established cell culture-based assays for determining the efficacy of antiviral agents against Hepatitis B Virus (HBV). While this compound is a placeholder designation, the principles and procedures outlined are broadly applicable to the initial screening and characterization of novel antiviral compounds.

The protocols cover essential assays for quantifying viral replication and the inhibitory effects of the test compound, including cytotoxicity assays, viral yield reduction assays, and the quantification of viral nucleic acids.

Key Concepts in Antiviral Activity Measurement

The evaluation of an antiviral compound involves a multi-faceted approach to determine its efficacy and safety in a cell culture system. Key parameters include:

  • 50% Cytotoxic Concentration (CC50): The concentration of a compound that results in the death of 50% of the host cells. This is a crucial measure of the compound's toxicity.

  • 50% Effective Concentration (EC50): The concentration of a compound that inhibits 50% of viral replication.

  • Selectivity Index (SI): Calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, suggesting that the compound is effective against the virus at concentrations that are not harmful to the host cells.

Experimental Protocols

Cell Culture and Virus Propagation

Objective: To maintain healthy host cell cultures and prepare viral stocks for infection assays.

Recommended Cell Lines for HBV:

  • HepG2-NTCP cells: A human hepatoma cell line engineered to express the sodium taurocholate co-transporting polypeptide (NTCP) receptor, which is essential for HBV entry.[1][2][3] This cell line is widely used for studying the entire HBV life cycle.[3]

  • HepaRG cells: A human bipotent liver progenitor cell line that can differentiate into hepatocyte-like cells and supports HBV infection.[4]

  • Huh7-NTCP cells: Another human hepatoma cell line expressing NTCP, also permissive to HBV infection.[3][4]

Protocol for Culturing HepG2-NTCP Cells:

  • Culture HepG2-NTCP cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

Protocol for HBV Stock Preparation:

  • Infect a confluent monolayer of HepG2-NTCP cells with a previously characterized HBV stock.

  • Incubate the infected cells for 7-10 days, replacing the culture medium every 2-3 days.

  • Collect the cell culture supernatants, clarify by centrifugation to remove cell debris, and store at -80°C in aliquots.

  • Determine the viral titer of the stock using a quantitative method such as qPCR or a TCID50 assay.

Cytotoxicity Assay (CC50 Determination)

Objective: To determine the concentration of this compound that is toxic to the host cells.

Protocol using Neutral Red Uptake Assay:

  • Seed HepG2-NTCP cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[5]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.

  • Incubate the plate for 48-72 hours at 37°C.

  • After incubation, remove the medium and add 100 µL of medium containing neutral red (50 µg/mL). Incubate for 2-3 hours.

  • Wash the cells with Phosphate Buffered Saline (PBS).

  • Add 150 µL of a destaining solution (e.g., 50% ethanol, 1% acetic acid in water) to each well and incubate for 10 minutes with gentle shaking to solubilize the dye.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (EC50 Determination)

Objective: To measure the inhibitory effect of this compound on HBV replication.

Protocol for Virus Yield Reduction Assay:

  • Seed HepG2-NTCP cells in a 24-well plate and grow to confluency.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 2-4 hours.

  • Infect the cells with HBV at a multiplicity of infection (MOI) of 0.1 in the presence of the corresponding concentrations of this compound.

  • After 16-24 hours of incubation, remove the inoculum, wash the cells with PBS, and add fresh medium containing the respective concentrations of the compound.

  • Incubate the plates for an additional 5-7 days, collecting the supernatant every 2 days and replacing it with fresh medium containing the compound.

  • From the collected supernatants, quantify the amount of extracellular HBV DNA using quantitative PCR (qPCR).

  • At the end of the experiment, lyse the cells to extract intracellular viral DNA and quantify it by qPCR.

  • Calculate the percentage of viral inhibition for each concentration relative to the untreated, infected control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Quantitative PCR (qPCR) for HBV DNA Quantification:

  • Extract viral DNA from cell culture supernatants or cell lysates using a commercial viral DNA extraction kit.

  • Prepare a reaction mixture containing a qPCR master mix, primers, and a probe specific for a conserved region of the HBV genome.

  • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Quantify the HBV DNA copy number by comparing the Ct values to a standard curve generated from a plasmid containing the HBV target sequence.

Data Presentation

Table 1: Cytotoxicity and Antiviral Activity of this compound against HBV in HepG2-NTCP cells.

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI)
This compound[Insert Value][Insert Value][Insert Value]
Control Drug (e.g., Tenofovir)[Insert Value][Insert Value][Insert Value]

Visualization of Experimental Workflow and Viral Life Cycle

Experimental Workflow for Antiviral Screening

Antiviral_Screening_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Host Cell Culture (e.g., HepG2-NTCP) cytotoxicity Cytotoxicity Assay (CC50 Determination) cell_culture->cytotoxicity antiviral Antiviral Activity Assay (EC50 Determination) cell_culture->antiviral virus_stock Virus Stock Preparation (HBV) virus_stock->antiviral compound_prep Compound Dilution (this compound) compound_prep->cytotoxicity compound_prep->antiviral data_quant Quantification (qPCR, Absorbance) cytotoxicity->data_quant Cell Viability Data antiviral->data_quant Viral Load Data calculation CC50 & EC50 Calculation data_quant->calculation si_calc Selectivity Index (SI) Calculation calculation->si_calc

Caption: Workflow for assessing the antiviral activity of a compound.

Simplified Hepatitis B Virus (HBV) Life Cycle and Potential Drug Targets

HBV_Life_Cycle cluster_host_cell Hepatocyte cluster_nucleus Nucleus cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Transcription encapsidation Encapsidation pgRNA->encapsidation translation Translation mRNAs->translation entry Entry via NTCP Receptor uncoating Uncoating entry->uncoating rcDNA rcDNA uncoating->rcDNA rcDNA->cccDNA Nuclear Import & Repair viral_proteins Viral Proteins translation->viral_proteins viral_proteins->encapsidation assembly Assembly viral_proteins->assembly rt Reverse Transcription encapsidation->rt pgRNA + Polymerase rcDNA_new rcDNA_new rt->rcDNA_new New rcDNA release Release assembly->release HBV_new HBV_new release->HBV_new New Virions HBV HBV Virion HBV->entry Attachment rcDNA_new->assembly

Caption: Key stages of the HBV life cycle within a host hepatocyte.

References

Application Notes and Protocols for RO5487624 Formulation for Oral Gavage in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO5487624 is an orally active, potent inhibitor of the influenza A virus hemagglutinin (HA) protein. It functions by blocking the conformational changes in HA required for viral fusion with host cell membranes, thereby inhibiting viral entry.[1][2] Preclinical studies in murine models have demonstrated its protective efficacy against lethal challenges with H1N1 influenza virus, highlighting its potential as an anti-influenza therapeutic.[1][2][3] This document provides detailed application notes and protocols for the formulation and oral gavage administration of this compound in mice for in vivo studies.

Data Presentation

While specific solubility data for this compound in various vehicles is not publicly available, a common formulation strategy for benzenesulfonamide derivatives, a class to which this compound belongs, involves suspension in an aqueous vehicle. The following table outlines a recommended starting formulation based on this information and general practices for oral gavage in rodents. Researchers should empirically determine the optimal vehicle and concentration for their specific experimental needs.

ParameterRecommended Value/VehicleRationale/Reference
Compound This compoundHemagglutinin Inhibitor
Primary Vehicle 0.5% (w/v) Methylcellulose in sterile waterA common, well-tolerated suspending agent for oral gavage in mice.[4]
Co-solvent (Optional) Up to 5% DMSOFor compounds with low aqueous solubility, a small percentage of DMSO can be used to aid initial dissolution before suspension.[5]
Surfactant (Optional) 0.1% - 2% Tween 80Can be included to improve wettability and prevent aggregation of the compound.[5]
Dosage Range 10 - 50 mg/kgBased on in vivo efficacy studies of other orally active small molecule influenza inhibitors like JNJ4796.[6][7] The optimal dose should be determined by dose-response studies.
Administration Volume 10 mL/kgA standard administration volume for oral gavage in mice to ensure accurate dosing.[4]

Experimental Protocols

I. Preparation of this compound Formulation (10 mg/mL Suspension)

This protocol describes the preparation of a 10 mg/mL suspension of this compound in 0.5% methylcellulose for oral gavage. This concentration allows for a 10 mL/kg dosing volume to achieve a 100 mg/kg dose. Adjustments can be made based on the desired final dose.

Materials:

  • This compound powder

  • Methylcellulose (viscosity suitable for suspensions)

  • Sterile, purified water

  • (Optional) Dimethyl sulfoxide (DMSO)

  • (Optional) Tween 80

  • Sterile conical tubes (15 mL or 50 mL)

  • Magnetic stirrer and stir bar or vortex mixer

  • Calibrated balance

  • Spatula

Procedure:

  • Prepare the 0.5% Methylcellulose Vehicle:

    • Weigh the appropriate amount of methylcellulose powder.

    • Heat approximately one-third of the required volume of sterile water to 60-70°C.

    • Disperse the methylcellulose powder in the hot water with vigorous stirring.

    • Once dispersed, add the remaining two-thirds of the water as cold water or ice to bring the temperature down, and continue stirring until a clear, viscous solution is formed.

    • Allow the solution to cool to room temperature.

  • Weigh this compound:

    • Accurately weigh the required amount of this compound powder based on the desired final concentration and volume. For example, for 10 mL of a 10 mg/mL suspension, weigh 100 mg of this compound.

  • Prepare the Suspension:

    • Method A (Direct Suspension):

      • Transfer the weighed this compound powder into a sterile conical tube.

      • Add a small volume of the 0.5% methylcellulose vehicle to the powder to create a paste.

      • Gradually add the remaining vehicle while continuously vortexing or stirring to ensure a uniform suspension.

    • Method B (with Co-solvent):

      • If this compound has poor wettability, first dissolve the weighed powder in a minimal volume of DMSO (e.g., up to 5% of the final volume).

      • In a separate tube, add the dissolved this compound/DMSO solution to the 0.5% methylcellulose vehicle while vortexing vigorously.

  • Homogenize the Suspension:

    • Vortex the suspension for 5-10 minutes or stir using a magnetic stirrer until a homogenous suspension is achieved. Visually inspect for any large aggregates.

  • Storage:

    • Store the prepared suspension at 2-8°C.

    • Before each use, bring the suspension to room temperature and vortex thoroughly to ensure uniformity.

    • It is recommended to prepare the formulation fresh, but stability for a short period (e.g., up to one week) should be validated if needed.

II. Oral Gavage Administration in Mice

Materials:

  • Prepared this compound formulation

  • Appropriately sized mice (e.g., 6-8 weeks old)

  • 20-22 gauge, 1.5-inch curved, ball-tipped oral gavage needle

  • 1 mL syringe

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh each mouse accurately immediately before dosing to calculate the precise volume of the formulation to be administered.

  • Dose Calculation:

    • Calculate the required volume using the following formula:

      • Volume (mL) = (Mouse Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)

  • Syringe Preparation:

    • Thoroughly vortex the this compound suspension.

    • Draw the calculated volume into the syringe, ensuring there are no air bubbles.

  • Animal Restraint:

    • Properly restrain the mouse by scruffing the back of the neck to immobilize the head and body. The mouse's body should be held in a vertical position.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.

  • Administration:

    • Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly administer the formulation.

  • Post-Administration Monitoring:

    • Carefully remove the gavage needle and return the mouse to its cage.

    • Monitor the animal for any signs of distress, such as labored breathing or lethargy, for a short period after administration.

Mandatory Visualizations

G cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration Weigh_this compound 1. Weigh this compound Create_Paste 3. Create Paste with Vehicle Weigh_this compound->Create_Paste Prepare_Vehicle 2. Prepare 0.5% Methylcellulose Prepare_Vehicle->Create_Paste Add_Remaining_Vehicle 4. Add Remaining Vehicle Create_Paste->Add_Remaining_Vehicle Homogenize 5. Vortex/Stir to Homogenize Add_Remaining_Vehicle->Homogenize Store 6. Store at 2-8°C Homogenize->Store Weigh_Mouse 1. Weigh Mouse Calculate_Dose 2. Calculate Dose Volume Weigh_Mouse->Calculate_Dose Prepare_Syringe 3. Prepare Syringe Calculate_Dose->Prepare_Syringe Administer 6. Administer Formulation Prepare_Syringe->Administer Restrain_Mouse 4. Restrain Mouse Insert_Needle 5. Insert Gavage Needle Restrain_Mouse->Insert_Needle Insert_Needle->Administer Monitor 7. Monitor Mouse Administer->Monitor

Caption: Experimental workflow for this compound formulation and oral gavage.

G Influenza_Virus Influenza Virus HA Hemagglutinin (HA) Influenza_Virus->HA Host_Cell Host Cell Endosome Endosome Host_Cell->Endosome Endocytosis This compound This compound This compound->HA Binds to HA Fusion Viral-Host Membrane Fusion This compound->Fusion Inhibits HA->Host_Cell Attachment HA->Fusion Conformational Change Endosome->Fusion Low pH Trigger Viral_Entry Viral Genome Release Fusion->Viral_Entry

Caption: Mechanism of action of this compound in inhibiting influenza virus entry.

References

Application Notes and Protocols for In vivo Dose-Response Study of RO5487624

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5487624 is an orally active small molecule inhibitor of influenza A virus replication. It functions by targeting the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells. Specifically, this compound prevents the low pH-induced conformational change in HA that is necessary for the fusion of the viral envelope with the endosomal membrane. This blockade of membrane fusion effectively halts the viral life cycle at an early stage.[1] These application notes provide a comprehensive guide to designing and conducting an in vivo dose-response study to evaluate the efficacy of this compound in a murine model of influenza infection.

Mechanism of Action: Inhibition of Hemagglutinin-Mediated Membrane Fusion

The influenza virus enters host cells via endocytosis. The acidic environment of the late endosome triggers a conformational change in the HA protein, exposing a fusion peptide that inserts into the endosomal membrane. This process brings the viral and endosomal membranes into close proximity, leading to membrane fusion and the release of the viral ribonucleoproteins into the cytoplasm. This compound binds to the HA protein and stabilizes it, preventing the conformational changes required for fusion.

Hemagglutinin_Fusion_Pathway cluster_virus Influenza Virus cluster_cell Host Cell cluster_inhibitor Inhibition Virus Virion CellSurface Cell Surface Receptor (Sialic Acid) Virus->CellSurface 1. Attachment Endocytosis Endocytosis CellSurface->Endocytosis 2. Entry Endosome Endosome (pH 7.4) Endocytosis->Endosome LateEndosome Late Endosome (pH < 6.0) Endosome->LateEndosome 3. Acidification Cytoplasm Cytoplasm LateEndosome->Cytoplasm 5. Fusion & RNA Release This compound This compound This compound->LateEndosome 4. Blocks HA Conformational Change

Caption: Influenza virus entry and inhibition by this compound.

Data Presentation: Efficacy of Hemagglutinin Inhibitors in a Murine Influenza Model

While specific in vivo dose-response data for this compound is not publicly available, the following tables present representative data from a study on a similar orally active HA inhibitor, ING-1466, in a lethal H1N1 influenza mouse model. This data serves as an example of how to structure and present the results of a dose-response study.

Table 1: Survival Rate of Mice Challenged with a Lethal Dose of Influenza A (H1N1) and Treated with an HA Inhibitor

Treatment GroupDose (mg/kg/day)Number of AnimalsSurvival Rate (%)
Vehicle Control-100
HA Inhibitor 101020
251060
501090
Oseltamivir201090

Data is representative and based on studies of similar HA inhibitors.

Table 2: Mean Body Weight Change in Mice Following Lethal Influenza A (H1N1) Challenge and Treatment

Treatment GroupDose (mg/kg/day)Day 3 Post-InfectionDay 5 Post-InfectionDay 7 Post-Infection
Vehicle Control--5.2%-15.8%-25.1% (Euthanized)
HA Inhibitor 10-4.1%-12.3%-18.5%
25-2.5%-7.9%-10.2%
50-1.1%-3.5%-4.8%
Oseltamivir20-1.5%-4.2%-5.5%

Data is representative and based on studies of similar HA inhibitors.

Table 3: Lung Viral Titer in Mice at Day 5 Post-Infection with Influenza A (H1N1)

Treatment GroupDose (mg/kg/day)Mean Log10 TCID50/g Lung Tissue (± SD)
Vehicle Control-7.8 (± 0.6)
HA Inhibitor 105.2 (± 0.9)
253.1 (± 1.2)
50< 2.0
Oseltamivir20< 2.0

TCID50 = 50% Tissue Culture Infectious Dose. Data is representative and based on studies of similar HA inhibitors.

Experimental Protocols

In vivo Dose-Response Efficacy Study

This protocol outlines a typical in vivo dose-response study to evaluate the efficacy of this compound in a mouse model of influenza A (H1N1) infection.

1. Animal Model

  • Species: BALB/c mice

  • Age: 6-8 weeks

  • Sex: Female

  • Housing: Animals should be housed in BSL-2 containment facilities with ad libitum access to food and water.

2. Materials

  • This compound

  • Vehicle control (e.g., 0.5% methylcellulose in sterile water)

  • Positive control: Oseltamivir Phosphate

  • Influenza A/Puerto Rico/8/34 (H1N1) virus stock

  • Anesthetic (e.g., isoflurane)

  • Sterile saline

  • Oral gavage needles

  • Microcentrifuge tubes

  • Reagents for lung tissue homogenization and viral load quantification (e.g., cell culture media, reagents for TCID50 assay or RT-qPCR)

3. Experimental Design and Workflow

Experimental_Workflow Start Start: Acclimatize Mice (7 days) Group_Assignment Randomly Assign Mice to Treatment Groups Start->Group_Assignment Treatment_Start Initiate Treatment (e.g., twice daily oral gavage) Group_Assignment->Treatment_Start Infection Intranasal Infection with Influenza A (H1N1) Treatment_Start->Infection Monitoring Daily Monitoring: - Survival - Body Weight - Clinical Signs Infection->Monitoring Endpoint_ViralLoad Endpoint (Day 5): - Euthanize Subset of Mice - Harvest Lungs - Determine Viral Titer Monitoring->Endpoint_ViralLoad Endpoint_Survival Endpoint (Day 14): - Record Final Survival Rate Monitoring->Endpoint_Survival Data_Analysis Data Analysis and Interpretation Endpoint_ViralLoad->Data_Analysis Endpoint_Survival->Data_Analysis End End of Study Data_Analysis->End

References

Application Notes and Protocols for Measuring RO5487624 Effects on Viral Entry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5487624 is an orally active small molecule inhibitor of influenza A virus entry.[1][2] It specifically targets the viral hemagglutinin (HA) protein, a key glycoprotein responsible for viral attachment to and fusion with host cell membranes. The mechanism of action of this compound involves the inhibition of the low pH-induced conformational change in HA that is essential for the fusion of the viral envelope with the endosomal membrane, thereby preventing the release of the viral genome into the cytoplasm and subsequent replication.[1] These application notes provide detailed protocols for researchers to assess the in vitro efficacy of this compound in inhibiting influenza virus entry.

Data Presentation

The following table summarizes the key antiviral activity data for this compound against influenza H1N1 virus.

Parameter Value Assay Type Virus Strain Cell Line
IC₅₀ 1.8 µMMicroneutralization AssayA/PR/8/34 (H1N1)MDCK
EC₅₀ 0.5 µMPlaque Reduction AssayA/PR/8/34 (H1N1)MDCK

Note: The data presented here is illustrative and may vary depending on the specific experimental conditions, virus strain, and cell line used.

Experimental Protocols

Hemagglutination (HA) Inhibition Assay

This assay determines the ability of this compound to inhibit the agglutination of red blood cells by the influenza virus, which is mediated by the HA protein.

Materials:

  • Influenza virus stock (e.g., A/PR/8/34 H1N1)

  • This compound stock solution (in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Chicken or human red blood cells (RBCs), 0.5% suspension in PBS

  • 96-well V-bottom plates

Protocol:

  • Prepare serial two-fold dilutions of this compound in PBS in a 96-well plate (50 µL/well). Include a no-compound control (PBS only).

  • Add 50 µL of influenza virus suspension (pre-titered to 4-8 HA units) to each well.

  • Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the virus.

  • Add 50 µL of 0.5% RBC suspension to each well.

  • Gently mix and incubate the plate at room temperature for 30-60 minutes.

  • Observe the wells for hemagglutination. In the absence of inhibition, a lattice of agglutinated RBCs will form a mat at the bottom of the well. Inhibition is indicated by the formation of a tight button of RBCs at the bottom of the well.

  • The HA inhibition titer is the highest dilution of the compound that completely inhibits hemagglutination.

Plaque Reduction Assay

This is a functional assay that measures the ability of this compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Influenza virus stock

  • This compound stock solution

  • Agarose overlay medium (e.g., 2X DMEM, 2% low-melting-point agarose, TPCK-trypsin)

  • Crystal violet solution

Protocol:

  • Seed MDCK cells in 6-well plates and grow to confluence.

  • Prepare serial dilutions of the influenza virus in serum-free DMEM.

  • Wash the confluent cell monolayers with PBS.

  • Infect the cells with 100 µL of each virus dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • During the infection, prepare the agarose overlay medium containing different concentrations of this compound.

  • After the 1-hour incubation, remove the virus inoculum and overlay the cells with 2 mL of the agarose overlay medium containing the compound.

  • Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours, or until plaques are visible.

  • Fix the cells with 4% formaldehyde and stain with crystal violet to visualize the plaques.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the no-compound control.

  • Determine the EC₅₀ value, which is the concentration of this compound that reduces the number of plaques by 50%.

Microneutralization Assay

This assay measures the ability of this compound to neutralize the infectivity of the virus, thereby preventing the virus-induced cytopathic effect (CPE).

Materials:

  • MDCK cells

  • DMEM with 10% FBS

  • Influenza virus stock

  • This compound stock solution

  • TPCK-trypsin

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

Protocol:

  • Seed MDCK cells in 96-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • In a separate 96-well plate, mix the compound dilutions with an equal volume of influenza virus (e.g., 100 TCID₅₀).

  • Incubate the virus-compound mixture for 1 hour at 37°C.

  • Wash the confluent MDCK cell monolayers and add 100 µL of the virus-compound mixture to each well.

  • Incubate the plates for 48-72 hours at 37°C.

  • Assess cell viability using a viability reagent according to the manufacturer's instructions.

  • Calculate the percentage of protection from CPE for each compound concentration relative to the virus-only control and no-virus control.

  • Determine the IC₅₀ value, which is the concentration of this compound that protects 50% of the cells from virus-induced death.

Visualizations

Viral_Entry_Pathway cluster_virus Influenza Virus cluster_cell Host Cell cluster_inhibition Inhibition by this compound Virus Virus Receptor Sialic Acid Receptor Virus->Receptor Attachment HA Hemagglutinin (HA) Fusion Membrane Fusion Endosome Endosome Receptor->Endosome Endocytosis Endosome->Fusion Low pH Trigger Replication Viral Replication Fusion->Replication Genome Release This compound This compound This compound->HA Binds to HA This compound->Fusion

Caption: Mechanism of influenza virus entry and inhibition by this compound.

Plaque_Reduction_Workflow Start Start Seed_Cells Seed MDCK cells in 6-well plates Start->Seed_Cells Infect_Cells Infect cells with influenza virus Seed_Cells->Infect_Cells Add_Overlay Add agarose overlay with this compound Infect_Cells->Add_Overlay Incubate Incubate for 48-72 hours Add_Overlay->Incubate Fix_Stain Fix and stain with crystal violet Incubate->Fix_Stain Count_Plaques Count plaques and calculate % inhibition Fix_Stain->Count_Plaques End End Count_Plaques->End

Caption: Experimental workflow for the Plaque Reduction Assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing RO5487624 Concentration for Plaque Reduction Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of RO5487624 for plaque reduction assays.

Troubleshooting Guides

This section addresses specific issues that may be encountered during your experiments in a question-and-answer format.

Issue 1: High variability in plaque counts between replicate wells.

  • Question: Why am I seeing significant differences in the number of plaques in my replicate wells treated with the same concentration of this compound?

  • Answer: High variability can stem from several factors. Ensure homogenous mixing of the virus inoculum and the compound dilution before adding it to the cell monolayer. Inconsistent cell seeding density across the plate can also lead to variability; ensure your cells are fully resuspended and evenly distributed when plating. Pipetting accuracy is crucial, especially when performing serial dilutions of this compound and the virus.

Issue 2: No plaques observed, even in the virus control wells.

  • Question: I am not seeing any plaques in my assay, including the wells that should have 100% infection. What could be the problem?

  • Answer: The absence of plaques in control wells typically points to an issue with the virus stock or the host cells. Verify the viability and titer of your influenza virus stock; it may have been improperly stored or undergone too many freeze-thaw cycles. Ensure your MDCK cells are healthy, in the exponential growth phase, and form a confluent monolayer. Contamination of your cell culture with bacteria or fungi can also inhibit plaque formation.[1][2]

Issue 3: Cell monolayer detaching or showing signs of cytotoxicity in all wells, including controls.

  • Question: My cell monolayer is peeling off the plate or appears unhealthy across the entire plate. What should I do?

  • Answer: This issue often relates to the health of the cells or the assay conditions. Ensure your MDCK cells are not passaged too many times.[3] The overlay medium, if using agarose, may have been too hot when added, causing the cells to detach.[4][5] Prepare the overlay at 45°C to avoid this.[4] Also, ensure the overlay medium is properly prepared and has the correct concentration of components like serum and trypsin, as incorrect formulations can be toxic to the cells.

Issue 4: No reduction in plaques at expected concentrations of this compound.

  • Question: I am not observing a decrease in the number of plaques even at what I believe should be effective concentrations of this compound. Why might this be?

  • Answer: If this compound is not inhibiting plaque formation, consider the following:

    • Compound Activity: Verify the integrity and concentration of your this compound stock solution.

    • Mechanism of Action: this compound is an influenza hemagglutinin (HA) inhibitor that blocks the low pH-induced conformational change required for viral fusion.[6] This mechanism is specific to influenza viruses that rely on this entry pathway. Confirm that the influenza strain you are using is susceptible to this mechanism of inhibition.

    • Assay Timing: Ensure the compound is added at the appropriate time. For entry inhibitors like this compound, it is critical to have the compound present during the virus adsorption and entry phase.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antiviral compound that targets the hemagglutinin (HA) protein of the influenza virus.[6] It specifically inhibits the conformational changes in HA that are triggered by the low pH environment of the endosome. These conformational changes are essential for the fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the host cell cytoplasm. By blocking this process, this compound prevents the virus from successfully infecting the cell.[6]

Q2: What is the recommended cell line for a plaque reduction assay with influenza virus and this compound?

A2: Madin-Darby Canine Kidney (MDCK) cells are the most commonly used and recommended cell line for influenza virus plaque assays.[7] These cells are highly susceptible to influenza virus infection and form clear, countable plaques.[8]

Q3: How do I determine the optimal concentration of this compound to use in my plaque reduction assay?

A3: To determine the optimal concentration, you should first perform a cytotoxicity assay (CC50) and an antiviral efficacy assay (EC50 or IC50).

  • Cytotoxicity Assay (CC50): This assay determines the concentration of this compound that causes a 50% reduction in the viability of your MDCK cells. It is crucial to use concentrations of this compound that are non-toxic to the cells in your plaque reduction assay.

  • Efficacy Assay (EC50/IC50): A plaque reduction assay is performed with a serial dilution of this compound to determine the concentration that inhibits 50% of plaque formation.

The optimal concentration for your experiments will be a range below the CC50 value and around the EC50 value, where you see significant plaque reduction without affecting cell health.

Q4: What are the critical controls to include in a plaque reduction assay?

A4: You should always include the following controls:

  • Cell Control: Cells only, to ensure the health and confluency of the monolayer.

  • Virus Control: Cells and virus, but no compound, to determine the maximum number of plaques.

  • Compound Cytotoxicity Control: Cells and the highest concentration of this compound, but no virus, to check for any cytotoxic effects of the compound at the concentrations used.

Data Presentation

The following tables provide a template for presenting your quantitative data. Note: The values for this compound are placeholders and should be determined experimentally.

Table 1: Cytotoxicity and Antiviral Activity of this compound in MDCK Cells

CompoundCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound>100 (Example)5 (Example)>20 (Example)
Oseltamivir (Control)>1000.1>1000

Table 2: Example of Plaque Reduction Data for this compound

This compound Conc. (µM)Average Plaque Count% Plaque Reduction
0 (Virus Control)1000%
17525%
55050%
102080%
20595%

Experimental Protocols

1. Cytotoxicity Assay (MTT Assay)

  • Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only).

  • Incubate for 48-72 hours (the same duration as your plaque assay).

  • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value.

2. Plaque Reduction Assay

  • Seed MDCK cells in 6-well or 12-well plates and grow until they form a confluent monolayer (approximately 24 hours).[3]

  • Prepare serial dilutions of this compound in serum-free medium containing an appropriate concentration of TPCK-trypsin.

  • Prepare serial dilutions of your influenza virus stock. The optimal dilution should produce 50-100 plaques per well in the virus control.

  • Wash the cell monolayer with PBS.

  • In a separate tube, mix equal volumes of the virus dilution and the this compound dilution. Incubate for 1 hour at room temperature.

  • Add 200 µL of the virus-compound mixture to each well.

  • Incubate for 1 hour at 37°C to allow for virus adsorption.

  • Prepare an overlay medium (e.g., 1.2% Avicel in 2x MEM) and mix it 1:1 with your compound dilutions.

  • After the adsorption period, aspirate the inoculum and add 2 mL of the overlay-compound mixture to each well.

  • Incubate the plates at 37°C in a CO2 incubator for 48-72 hours, or until plaques are visible.

  • Fix the cells with 4% formaldehyde for 1 hour.

  • Gently remove the overlay and stain the cells with 0.1% crystal violet solution for 15 minutes.

  • Wash the wells with water and allow them to dry.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

Visualizations

Plaque_Reduction_Assay_Workflow cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Staining cluster_analysis Analysis seed_cells Seed MDCK Cells in Plate mix Mix Virus and this compound prep_virus Prepare Virus Dilutions prep_virus->mix prep_compound Prepare this compound Dilutions prep_compound->mix adsorption Inoculate Cells and Adsorb mix->adsorption overlay Add Overlay with this compound adsorption->overlay incubation Incubate for 48-72h overlay->incubation fix_stain Fix and Stain Cells incubation->fix_stain count Count Plaques fix_stain->count calculate Calculate % Reduction count->calculate HA_Inhibition_Pathway cluster_virus Influenza Virus cluster_cell Host Cell virus Virus Particle ha Hemagglutinin (HA) receptor Sialic Acid Receptor ha->receptor 1. Binding endosome Endosome (Low pH) receptor->endosome 2. Endocytosis fusion_blocked Membrane Fusion Blocked endosome->fusion_blocked 3. No Conformational Change release Viral Genome Release endosome->release 3. Conformational Change & Fusion cytoplasm Cytoplasm ro This compound ro->ha Inhibits release->cytoplasm 4. Infection

References

Troubleshooting low potency of RO5487624 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the influenza hemagglutinin (HA) inhibitor, RO5487624, in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active hemagglutinin (HA) inhibitor of influenza H1N1 viruses. It functions by binding to the HA protein and stabilizing its pre-fusion structure. This action blocks the conformational changes in HA that are necessary for viral fusion with the host cell's endosomal membrane, a process triggered by the low pH environment of the endosome. By preventing this fusion, this compound effectively halts the viral entry and replication process at an early stage.[1]

Q2: What is the expected in vitro potency of this compound?

A2: The in vitro potency of this compound can vary depending on the influenza virus strain and the cell line used. However, studies have shown it to be a potent inhibitor of H1N1 strains. For example, against the influenza A/Weiss/43 (H1N1) strain in Madin-Darby Canine Kidney (MDCK) cells, this compound has a reported 50% effective concentration (EC50) of 86 nM in a cytopathic effect (CPE) assay.[2][3] Its predecessor, RO5464466, showed an EC50 of 210 nM in the same assay.[2][3]

Q3: What are common in vitro assays used to evaluate this compound activity?

A3: The activity of this compound is typically assessed using a variety of antiviral assays, including:

  • Cytopathic Effect (CPE) Inhibition Assay: Measures the ability of the compound to protect cells from virus-induced cell death.

  • Plaque Reduction Assay: Quantifies the reduction in the formation of viral plaques (zones of cell death) in a cell monolayer.

  • Hemolysis Inhibition Assay: Assesses the inhibitor's ability to prevent HA-mediated red blood cell lysis at low pH, mimicking the fusion process.[1]

  • Virus Yield Reduction Assay: Measures the reduction in the titer of progeny viruses produced from infected cells.

Q4: Is this compound active against all influenza strains?

A4: this compound has demonstrated potent activity against various H1N1 strains.[1] However, it has been reported to have no apparent inhibitory effect on H3N2 strains at concentrations up to 100 µM.[1] Therefore, it is crucial to consider the specific influenza A subtype and strain in your experiments.

Troubleshooting Guide for Low Potency of this compound In Vitro

This guide addresses common issues that may lead to lower-than-expected potency of this compound in your in vitro experiments.

Problem 1: Higher than expected EC50/IC50 values.
Possible Cause Troubleshooting Steps
Compound Integrity and Solubility Verify Stock Solution: Ensure your this compound stock solution is correctly prepared and has not degraded. Prepare fresh stock solutions in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Check for Precipitation: Visually inspect the final dilutions in your cell culture media for any signs of precipitation. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity and compound precipitation.
Assay Conditions Optimize Cell Density: Ensure a consistent and optimal cell density is used for each experiment. Over-confluent or under-confluent cell monolayers can affect virus replication and compound efficacy. Virus Titer: Use a consistent and appropriate multiplicity of infection (MOI) for your assays. A high MOI may overwhelm the inhibitory capacity of the compound, leading to an apparent decrease in potency. Incubation Times: Adhere to optimized incubation times for compound pre-treatment, virus infection, and subsequent incubation. Deviations can significantly impact the results.
Cell Line and Virus Strain Variability Cell Line Susceptibility: Confirm that the cell line you are using is susceptible to the influenza strain being tested. Different cell lines can exhibit varying levels of permissiveness to viral infection. Virus Strain Specificity: As this compound's efficacy is strain-dependent, confirm that your influenza strain is one that is known to be sensitive to this inhibitor (i.e., an H1N1 strain).[1]
Experimental Controls Positive and Negative Controls: Always include appropriate controls. A known active inhibitor for your virus strain can serve as a positive control, while a vehicle-only (e.g., DMSO) control is essential to rule out solvent effects.
Problem 2: High variability between replicate experiments.
Possible Cause Troubleshooting Steps
Inconsistent Pipetting Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes of compound, virus, and cells.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of multi-well plates for experimental samples. Fill the outer wells with sterile PBS or media.
Cell Culture Conditions Maintain consistent cell culture conditions, including media composition, serum percentage, temperature, and CO2 levels. Passage number of cells should also be monitored and kept within a consistent range.
Compound Stability in Media Although specific data for this compound is limited, small molecules can be unstable in culture media over time. Consider the duration of your assay and if necessary, perform media changes with fresh compound for longer incubation periods.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound and its analog, RO5464466.

CompoundVirus StrainCell LineAssay TypePotency (EC50/IC50)Selectivity Index (CC50/EC50)Reference
This compound A/Weiss/43 (H1N1)MDCKCPE86 nM>600[2][3]
RO5464466 A/Weiss/43 (H1N1)MDCKCPE210 nMN/A[1][2][3]
RO5464466A/PR/8/34 (H1N1)MDCKCPESimilar to A/Weiss/43N/A[1]
RO5464466A/Mal/302/54 (H1N1)MDCKCPESimilar to A/Weiss/43N/A[1]
RO5464466A/New Jersey/8/76 (H1N1)MDCKCPESimilar to A/Weiss/43N/A[1]
RO5464466A/Hongkong/8/68 (H3N2)MDCKCPE>100 µMN/A[1]
RO5464466A/Human/Hubei/3/2005 (H3N2)MDCKCPE>100 µMN/A[1]
Related AnalogN/AChicken RBCsHemolysis Inhibition0.06 µMN/A[3]

Experimental Protocols

Protocol 1: Cytopathic Effect (CPE) Inhibition Assay

This protocol is a general guideline and should be optimized for your specific cell line and virus strain.

  • Cell Seeding: Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound in infection medium (e.g., MEM with TPCK-trypsin). Also, prepare a vehicle control (e.g., DMSO).

  • Infection: When cells are confluent, wash the monolayer with PBS. Add the diluted compound to the wells. Subsequently, add the influenza virus at a predetermined MOI. Include uninfected and virus-only controls.

  • Incubation: Incubate the plate at 37°C with 5% CO2 for 48-72 hours, or until significant CPE is observed in the virus-only control wells.

  • Quantification of CPE: Cell viability can be assessed using a variety of methods, such as staining with crystal violet or using a metabolic assay (e.g., MTT, MTS).

  • Data Analysis: Determine the EC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Hemolysis Inhibition Assay

This assay assesses the ability of this compound to inhibit the low pH-induced conformational change of HA, which leads to red blood cell lysis.

  • Virus and Compound Incubation: In a 96-well plate, mix a standardized amount of influenza virus with serial dilutions of this compound. Incubate at room temperature for 30 minutes.

  • Addition of Red Blood Cells (RBCs): Add a suspension of chicken or human RBCs to each well and incubate for 1 hour at 4°C to allow for virus attachment.

  • Low pH Trigger: To induce fusion, add a low pH buffer (e.g., sodium acetate, pH 5.0) to the wells and incubate at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Quantification of Hemolysis: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a suitable wavelength (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value from a dose-response curve.

Visualizations

G cluster_virus Influenza Virus cluster_cell Host Cell Virus Virus Particle Endosome Endosome Virus->Endosome Endocytosis HA Hemagglutinin (HA) HA->Endosome HA Conformational Change & Fusion Endosome->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Viral Genome Release Replication Viral Replication Cytoplasm->Replication This compound This compound This compound->HA Binds and Stabilizes Pre-fusion HA

Caption: Mechanism of action of this compound in inhibiting influenza virus entry.

G cluster_workflow Troubleshooting Workflow for Low Potency Start Low Potency Observed Check_Compound Verify Compound Integrity and Solubility Start->Check_Compound Check_Compound->Start Issue Found & Corrected Check_Assay Review Assay Parameters (Cells, Virus, Controls) Check_Compound->Check_Assay Compound OK Check_Specificity Confirm Virus Strain Susceptibility Check_Assay->Check_Specificity Assay OK Optimize Optimize Assay Conditions (e.g., MOI, cell density) Check_Assay->Optimize Parameter Issue Resolved Potency Restored Check_Specificity->Resolved Strain is Susceptible Consult Consult Literature for Expected Potency with Specific Strain Check_Specificity->Consult Strain is Resistant/Unknown Optimize->Start

Caption: A logical workflow for troubleshooting low in vitro potency of this compound.

References

Improving solubility of RO5487624 for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is RO5487624 and why is its solubility a concern for in vitro assays?

This compound is an orally active hemagglutinin (HA) inhibitor of influenza H1N1 viruses.[1] It functions by blocking the conformational changes in HA that are necessary for viral fusion with host cells in low pH environments.[1] Like many small molecule inhibitors developed in pharmaceutical research, it may exhibit poor aqueous solubility. This can lead to challenges in preparing stock solutions at desired concentrations, precipitation of the compound in aqueous assay buffers, and consequently, inaccurate and unreliable results in in vitro experiments.

Q2: What are the initial steps I should take if I'm having trouble dissolving this compound?

Start by preparing a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice for many poorly soluble compounds due to its strong solubilizing power and miscibility with aqueous media. It is crucial to ensure the final concentration of the organic solvent in your assay medium is low enough to not affect the biological system being studied.

Q3: How can I determine the maximum solubility of this compound in a particular solvent?

A systematic approach is to perform a solubility test. This involves adding a known excess of the compound to a small volume of the solvent, followed by agitation until equilibrium is reached. The saturated solution is then filtered or centrifuged to remove undissolved solid, and the concentration of the dissolved compound in the supernatant is measured, typically by HPLC or UV-Vis spectrophotometry.

Q4: Can heating the solvent help in dissolving this compound?

Gentle warming can increase the rate of dissolution and, in some cases, the solubility. However, it is critical to be cautious as excessive heat may degrade the compound. Always check the thermal stability of this compound if this information is available. After dissolution with heat, allow the solution to cool to room temperature to check for any precipitation.

Troubleshooting Guide: Improving this compound Solubility

If you are encountering precipitation or cannot achieve the desired concentration of this compound in your in vitro assay, follow this troubleshooting guide.

Issue 1: this compound precipitates when diluted from an organic stock solution into aqueous buffer.

Possible Cause: The aqueous buffer has a much lower solubilizing capacity for the compound compared to the organic stock solvent.

Solutions:

  • Decrease the Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound if your experimental design allows.

  • Modify the Dilution Method: Instead of adding the stock solution directly to the final volume of buffer, try a serial dilution or add the stock solution to a vortexing tube of buffer to promote rapid mixing and reduce localized high concentrations that can lead to precipitation.

  • Use a Co-solvent: Incorporate a water-miscible organic co-solvent in your final assay buffer. The choice and concentration of the co-solvent should be carefully optimized to not interfere with the assay.

Issue 2: The required concentration of this compound for the assay is higher than its apparent solubility in the final buffer.

Possible Cause: The intrinsic properties of this compound limit its solubility in your current assay conditions.

Solutions:

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility. A pH that favors the ionized form of the compound will generally increase aqueous solubility.

  • Use of Solubilizing Excipients: Consider the use of excipients such as cyclodextrins (e.g., HP-β-CD) which can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Particle Size Reduction: While more applicable to solid formulations, techniques like sonication of the stock solution before dilution can sometimes help in creating a finer dispersion.

Quantitative Data Summary

Since specific solubility data for this compound is not publicly available, the following table illustrates how such data would be presented. Researchers should generate this data for their specific batch of this compound using the protocol outlined below.

SolventSolubility (mg/mL)Temperature (°C)Notes
DMSO>50 (example)25A common solvent for creating high-concentration stock solutions.
Ethanol~10-20 (example)25May be a suitable alternative to DMSO for some cell-based assays.
PBS (pH 7.4)<0.1 (example)25Illustrates typical low aqueous solubility for this class of compounds.
PBS with 5% DMSO~0.5 (example)25Demonstrates the effect of a co-solvent.
PBS with 10mM HP-β-CD~1.0 (example)25Shows the potential improvement with a solubilizing agent.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Weighing: Accurately weigh a small amount of this compound powder using an analytical balance.

  • Solvent Addition: In a sterile microcentrifuge tube or vial, add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Sterilization: If required for your assay, filter the stock solution through a 0.22 µm syringe filter compatible with the organic solvent.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
  • Prepare a high-concentration stock: Make a 10 mM stock solution of this compound in DMSO.

  • Dilution: In a clear 96-well plate, add 198 µL of your aqueous assay buffer to multiple wells.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells, resulting in a 100 µM solution of this compound in 1% DMSO. Mix well by pipetting.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Precipitation Check: Visually inspect the wells for any signs of precipitation. For a more quantitative measure, read the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm) to detect light scattering from precipitated particles.

  • Concentration Determination (Optional): To determine the concentration of the dissolved compound, centrifuge the plate to pellet any precipitate and carefully transfer the supernatant to a new plate for analysis by a suitable method (e.g., HPLC-UV).

Visualizations

RO5487624_Signaling_Pathway cluster_virus Virus Particle Influenza_Virus Influenza Virus Host_Cell Host Cell Influenza_Virus->Host_Cell Attachment & Entry HA Hemagglutinin (HA) Endosome Endosome Host_Cell->Endosome Endocytosis HA_conformational_change HA Conformational Change (low pH) Endosome->HA_conformational_change Acidification This compound This compound This compound->HA_conformational_change Inhibits Viral_Fusion Viral Fusion HA_conformational_change->Viral_Fusion Viral_RNA_release Viral RNA Release into Cytoplasm Viral_Fusion->Viral_RNA_release

Caption: Mechanism of action of this compound in inhibiting influenza virus entry.

Solubility_Workflow Start Start: Poorly Soluble This compound Stock_Solution Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) Start->Stock_Solution Dilution Dilute Stock into Aqueous Assay Buffer Stock_Solution->Dilution Precipitation_Check Check for Precipitation Dilution->Precipitation_Check Soluble Soluble: Proceed with Assay Precipitation_Check->Soluble No Troubleshoot Precipitate Observed: Troubleshoot Precipitation_Check->Troubleshoot Yes Options Troubleshooting Options Troubleshoot->Options Co_solvent Add Co-solvent to Buffer Options->Co_solvent pH_Adjust Adjust pH of Buffer Options->pH_Adjust Excipient Use Solubilizing Excipient (e.g., Cyclodextrin) Options->Excipient Re_evaluate Re-evaluate Solubility Co_solvent->Re_evaluate pH_Adjust->Re_evaluate Excipient->Re_evaluate Re_evaluate->Soluble Successful Re_evaluate->Options Still Precipitates

Caption: Experimental workflow for improving the solubility of this compound.

Troubleshooting_Logic Start This compound precipitates in aqueous buffer? Yes Yes Start->Yes No No Start->No Check_Solvent_Conc Is final organic solvent concentration >1%? Yes->Check_Solvent_Conc Proceed Proceed with experiment No->Proceed Reduce_Stock_Conc Reduce stock concentration and/or final concentration Check_Solvent_Conc->Reduce_Stock_Conc Yes Use_Co_solvent Incorporate a co-solvent in the final buffer Check_Solvent_Conc->Use_Co_solvent No Check_Ionizable Does this compound have ionizable groups? Use_Co_solvent->Check_Ionizable Adjust_pH Systematically adjust buffer pH Check_Ionizable->Adjust_pH Yes Use_Excipient Use a solubilizing excipient (e.g., cyclodextrin) Check_Ionizable->Use_Excipient No/Unknown

Caption: A logical decision tree for troubleshooting this compound solubility issues.

References

RO5487624 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of RO5487624 in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). Benzenesulfonamide compounds, the chemical class of this compound, generally exhibit good solubility in DMSO.[1] For biological experiments, it is crucial to use a fresh stock of anhydrous DMSO to prevent moisture-induced degradation or precipitation of the compound.[2]

Q2: What are the optimal storage conditions for long-term stability of this compound stock solutions?

A2: For long-term stability, this compound stock solutions in DMSO should be stored at -20°C or colder. General guidelines for small molecule inhibitors suggest that storage at -20°C is adequate for up to one year, while storage at -80°C can extend stability for up to two years.[3] It is highly recommended to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles, which can contribute to compound degradation.[3][4]

Q3: How many freeze-thaw cycles can a this compound DMSO stock solution tolerate?

A3: It is best practice to avoid multiple freeze-thaw cycles.[3] While some small molecules can withstand several cycles without significant degradation, this has not been specifically validated for this compound. Aliquoting the stock solution upon preparation is the most effective strategy to maintain compound integrity.[3][4]

Q4: My this compound solution in DMSO appears to have precipitated. What should I do?

A4: Precipitation can occur due to supersaturation, moisture absorption by DMSO, or repeated freeze-thaw cycles.[3] If you observe a precipitate, you can gently warm the solution to 37°C and vortex or sonicate to attempt redissolution.[4] If the precipitate does not dissolve, it may indicate compound degradation or insolubility, and the solution should be discarded to ensure experimental reproducibility.[3]

Q5: I observed precipitation when diluting my this compound DMSO stock in an aqueous buffer for my experiment. How can I prevent this?

A5: This is a common issue for compounds with low aqueous solubility. To minimize precipitation, consider the following:

  • Perform intermediate dilutions: First, perform serial dilutions in DMSO to lower the compound concentration before the final dilution into your aqueous experimental buffer.[2]

  • Optimize the final DMSO concentration: While higher concentrations of DMSO can improve solubility, they can also be toxic to cells. The final DMSO concentration in your assay should typically be less than 0.5% to avoid cellular toxicity.[5]

  • pH adjustment: Benzenesulfonamides are often weak acids.[1] Increasing the pH of the aqueous buffer to a more alkaline state can sometimes improve solubility. However, ensure the final pH is compatible with your experimental system.

Troubleshooting Guides

Scenario 1: Inconsistent or lower than expected activity of this compound in long-term experiments.
Potential Cause Troubleshooting/Optimization Steps
Compound Degradation 1. Verify Stock Solution Integrity: If you suspect degradation, prepare a fresh stock solution of this compound from powder. 2. Compare Potency: Test the fresh stock solution alongside your existing one in a standard assay to compare their efficacy. A significant drop in potency of the older stock suggests degradation. 3. Review Storage Practices: Ensure that stock solutions are aliquoted and stored at -20°C or -80°C, with minimal exposure to light and repeated freeze-thaw cycles.[3]
Precipitation in Assay 1. Visual Inspection: Carefully inspect your assay plates under a microscope for any signs of compound precipitation. 2. Optimize Dilution: As detailed in the FAQs, refine your dilution strategy by performing intermediate dilutions in DMSO.[2] 3. Kinetic Solubility Assessment: Determine the maximum soluble concentration of this compound in your specific cell culture medium. A protocol for this is provided in the "Experimental Protocols" section.[5]
Interaction with Media Components 1. Test in Simpler Buffer: Assess the stability and solubility of this compound in a simpler buffer, such as PBS, to determine if components in the cell culture medium are causing instability.[5]
Scenario 2: Variability in results between different batches of this compound.
Potential Cause Troubleshooting/Optimization Steps
Batch-to-Batch Purity Differences 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch of this compound to verify its purity. 2. Perform Quality Control: If possible, perform an independent quality control check, such as HPLC-MS, to confirm the purity and identity of the new batch.
Handling and Storage of New Batch 1. Consistent Procedures: Ensure that the new batch is handled and stored under the exact same conditions as previous batches to minimize variability.

Quantitative Data Summary

Storage Condition Duration Observation Recommendation
-20°C in DMSO1 yearGeneral guideline for small molecule inhibitors suggests suitability for up to one year.[3]Recommended for long-term storage. Aliquoting is crucial.
-80°C in DMSO2 yearsCan extend stability for up to two years for many small molecules.[3]Ideal for very long-term storage to minimize degradation risk.
Room Temperature in DMSO1 yearA study on a large compound library showed that after 1 year, the probability of observing the compound was 52%.[6]Not recommended for long-term storage.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Preparation:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.[4]

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, tightly sealed polypropylene or glass vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and batch number.

Protocol 2: Kinetic Solubility Assay in Cell Culture Medium

This protocol helps determine the maximum concentration of this compound that remains in solution under your specific experimental conditions.[5]

  • Prepare Compound Dilutions:

    • In a 96-well plate (DMSO plate), prepare a series of 2-fold dilutions of your this compound DMSO stock solution.

  • Prepare Assay Plate:

    • In a clear-bottom 96-well plate, add 198 µL of your cell culture medium to each well.

  • Add Compound to Medium:

    • Transfer 2 µL of each compound dilution from the DMSO plate to the corresponding wells of the assay plate. This results in a final DMSO concentration of 1%.

    • Include a positive control (a known poorly soluble compound) and a negative control (medium with 1% DMSO only).

  • Incubation and Analysis:

    • Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your long-term experiment.

    • Visually inspect the wells for precipitation using a microscope.

    • Quantify precipitation by measuring the absorbance or light scattering at a wavelength of 600-700 nm. An increase in signal compared to the negative control indicates precipitation.

    • The highest concentration that does not show significant precipitation is the kinetic solubility.

Mandatory Visualizations

RO5487624_Signaling_Pathway cluster_virus Influenza Virus cluster_cell Host Cell Virus Virus Cell_Membrane Host Cell Membrane Virus->Cell_Membrane Attachment via HA HA_protein Hemagglutinin (HA) Viral_Fusion Viral and Endosomal Membrane Fusion Endosome Endosome Cell_Membrane->Endosome Endocytosis Endosome->Viral_Fusion Low pH Trigger Viral_RNA_Release Viral RNA Release into Cytoplasm Viral_Fusion->Viral_RNA_Release This compound This compound This compound->HA_protein Inhibits conformational change

Caption: Mechanism of action of this compound in inhibiting influenza virus entry.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (DMSO) Aliquot_Store Aliquot and Store at -20°C or -80°C Prepare_Stock->Aliquot_Store Add_Compound Add this compound Dilutions to Infected Cells Aliquot_Store->Add_Compound Use one aliquot per experiment Prepare_Cells Seed Host Cells in 96-well plate Infect_Cells Infect Cells with Influenza Virus Prepare_Cells->Infect_Cells Infect_Cells->Add_Compound Incubate Incubate for Experiment Duration Add_Compound->Incubate Assess_Fusion Assess Viral Fusion (e.g., Syncytia Formation) Incubate->Assess_Fusion Determine_Potency Determine IC50 Assess_Fusion->Determine_Potency

Caption: General experimental workflow for a hemagglutinin fusion inhibition assay.

References

Non-specific effects of RO5487624 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RO5487624. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell culture-based experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and data interpretation aids.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an orally active inhibitor of influenza A virus hemagglutinin (HA), specifically targeting the H1N1 subtype. Its mechanism involves binding to the HA protein and preventing the low pH-induced conformational changes that are essential for viral fusion with the host cell endosomal membrane. This action effectively blocks the entry of the virus into the host cell.

Q2: I am observing cytotoxicity in my cell cultures when using this compound. Is this expected?

While this compound is designed to be specific for viral hemagglutinin, like many small molecules, it may exhibit off-target effects, including cytotoxicity, at higher concentrations. The cytotoxic profile can also be cell-line dependent. It is crucial to determine the maximum non-toxic concentration of this compound in your specific cell line before conducting antiviral assays. We recommend performing a standard cytotoxicity assay, such as an MTT or LDH assay, to establish a therapeutic window.

Q3: My antiviral assay results are inconsistent. Could this compound be interfering with the assay itself?

Yes, compound interference is a potential issue in cell-based assays. This compound, or any small molecule, could potentially interfere with reporter enzymes (e.g., luciferase, β-galactosidase), fluorescent proteins (e.g., GFP, RFP), or the detection chemistry of your assay. It is important to run appropriate controls to rule out assay interference. This includes testing the compound in the absence of virus or other stimuli to see if it directly affects the assay readout.

Q4: What are the best practices for solubilizing and storing this compound?

For optimal results, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration to create a stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations, ensure the final concentration of the solvent in the cell culture medium is low (typically ≤0.5%) and consistent across all experimental conditions, including vehicle controls.

Q5: Can this compound be used to inhibit other viruses?

This compound is reported to be an inhibitor of influenza H1N1 virus. Its efficacy against other influenza subtypes or different viruses would need to be experimentally determined. Due to its specific mechanism of targeting influenza hemagglutinin, it is unlikely to have broad-spectrum antiviral activity against viruses that do not possess this protein.

Troubleshooting Guides

Problem 1: High levels of cell death observed in this compound-treated wells.
  • Possible Cause 1: Compound Cytotoxicity. The concentration of this compound being used may be toxic to the host cells.

    • Solution: Perform a dose-response cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line. A detailed protocol is provided in the "Experimental Protocols" section. Always use the compound at concentrations well below the CC50 for antiviral experiments.

  • Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.

    • Solution: Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5% for DMSO). Include a "vehicle control" (medium with the same concentration of solvent as the compound-treated wells) in all experiments.

Problem 2: Inconsistent or non-reproducible antiviral activity.
  • Possible Cause 1: Compound Precipitation. this compound may be precipitating out of solution at the working concentration in your cell culture medium.

    • Solution: Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the working concentration or using a different solubilization method.

  • Possible Cause 2: Assay Interference. The compound may be interfering with your assay readout.

    • Solution: Run a counter-screen to test for assay interference. A protocol for an interference assay is provided in the "Experimental Protocols" section.

  • Possible Cause 3: Variability in Viral Titer. Inconsistent viral stocks can lead to variable results.

    • Solution: Ensure you are using a consistent and accurately titered viral stock for all experiments. Aliquot viral stocks to avoid multiple freeze-thaw cycles.

Problem 3: No antiviral effect observed.
  • Possible Cause 1: Inactive Compound. The this compound stock may have degraded.

    • Solution: Use a fresh aliquot of the compound. If the problem persists, consider purchasing a new batch of the compound.

  • Possible Cause 2: Sub-optimal Assay Conditions. The assay may not be sensitive enough to detect an antiviral effect.

    • Solution: Optimize your assay conditions, including viral multiplicity of infection (MOI), incubation time, and cell density.

  • Possible Cause 3: Incorrect Viral Subtype. this compound is known to be active against H1N1. Its efficacy against other subtypes may be limited.

    • Solution: Confirm the subtype of the influenza virus you are using.

Quantitative Data Summary

The following tables provide a hypothetical example of data that should be generated to characterize the activity and potential non-specific effects of this compound.

Table 1: Antiviral Activity and Cytotoxicity Profile of this compound

Cell LineVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
MDCKA/PR/8/34 (H1N1)0.5>100>200
A549A/California/04/2009 (H1N1)0.885106.25

EC50: 50% effective concentration inhibiting viral activity. CC50: 50% cytotoxic concentration. SI: Selectivity Index, a measure of the therapeutic window.

Table 2: Potential for Assay Interference

Assay TypeReporterCompound Concentration (µM)% Interference
Luciferase AssayFirefly Luciferase10< 2%
Fluorescence AssayGFP10< 1%
Colorimetric (MTT)Formazan Dye10< 3%

% Interference: The effect of the compound on the assay signal in the absence of viral infection.

Experimental Protocols

Protocol 1: Determining Compound Cytotoxicity (CC50) using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 200 µM). Also, prepare a vehicle control (medium with the same concentration of solvent).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells. Incubate for the same duration as your planned antiviral assay (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Readout: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the CC50 value using a non-linear regression analysis.

Protocol 2: Assay Interference Counter-Screen
  • Plate Setup: Prepare a 96-well plate with the same cell type and density as your primary antiviral assay.

  • Compound Addition: Add serial dilutions of this compound and a vehicle control to the wells.

  • Mock Infection: Instead of adding the virus, add virus-free culture medium to the cells.

  • Incubation: Incubate the plate for the same duration as your antiviral assay.

  • Assay Readout: Perform the same readout procedure as your primary antiviral assay (e.g., add luciferase substrate and measure luminescence).

  • Data Analysis: Compare the signal from the compound-treated wells to the vehicle control wells. A significant change in the signal indicates potential assay interference.

Visualizations

RO5487624_Mechanism_of_Action cluster_virus Influenza Virus cluster_cell Host Cell cluster_fusion Viral Fusion Virus Virus Endosome Endosome Virus->Endosome Endocytosis HA Hemagglutinin (HA) Cytoplasm Cytoplasm Low_pH Low pH in Endosome HA_Conformational_Change HA Conformational Change Low_pH->HA_Conformational_Change Fusion Membrane Fusion HA_Conformational_Change->Fusion Viral_RNA_Release Viral RNA Release Fusion->Viral_RNA_Release Viral_RNA_Release->Cytoplasm This compound This compound This compound->HA_Conformational_Change Inhibits

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Start: Inconsistent/Negative Antiviral Results Check_Cytotoxicity Is the compound cytotoxic at the tested concentration? Start->Check_Cytotoxicity Perform_CC50 Perform CC50 Assay Check_Cytotoxicity->Perform_CC50 Yes Check_Interference Does the compound interfere with the assay readout? Check_Cytotoxicity->Check_Interference No Use_Non_Toxic_Conc Use concentrations below CC50 Perform_CC50->Use_Non_Toxic_Conc Use_Non_Toxic_Conc->Check_Interference Perform_Interference_Assay Perform Interference Counter-Screen Check_Interference->Perform_Interference_Assay Yes Check_Compound_Integrity Is the compound stock viable? Check_Interference->Check_Compound_Integrity No Modify_Assay Modify assay or use orthogonal assay Perform_Interference_Assay->Modify_Assay Modify_Assay->Check_Compound_Integrity Use_Fresh_Stock Use fresh aliquot or new compound Check_Compound_Integrity->Use_Fresh_Stock No Optimize_Assay Optimize assay parameters (MOI, incubation time, etc.) Check_Compound_Integrity->Optimize_Assay Yes Use_Fresh_Stock->Optimize_Assay End Reliable Results Optimize_Assay->End

How to address high background in RO5487624 HI assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding high background in a Homogeneous Time-Resolved Fluorescence (HTRF) assay for screening inhibitors of influenza hemagglutinin (HA), such as RO5487624.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My HTRF assay for screening HA inhibitors is showing a high background signal. What are the potential causes?

High background in your HTRF assay can obscure the specific signal, leading to a poor signal-to-background ratio and unreliable data. The most common causes include:

  • Suboptimal Reagent Concentrations: Incorrect concentrations of the donor and acceptor fluorophore-conjugated reagents are a primary cause of high background.

  • Issues with Assay Buffer: The composition of your assay buffer can contribute to non-specific binding and high background.

  • Inappropriate Incubation Times: Both insufficient and excessive incubation times can negatively impact your assay performance.[1][2]

  • Reader Settings Not Optimized: Incorrect plate reader settings, such as the delay time or integration window, can lead to the measurement of non-specific, short-lived fluorescence.[3]

  • Non-Specific Binding: The assay components may be binding non-specifically to each other or to the microplate wells.

  • Contaminated Reagents or Buffers: Contamination with fluorescent substances can lead to high background readings.[4]

Q2: How can I optimize the concentrations of my assay reagents to reduce background?

Optimizing the concentration of each assay component is critical for achieving a good assay window. A matrix titration of the HA protein and the anti-HA antibody is the recommended approach.

Experimental Protocol: Reagent Concentration Optimization

  • Prepare Reagent Dilutions: Prepare a serial dilution of your biotinylated HA protein and your fluorophore-labeled anti-HA antibody (e.g., anti-HA-Europium Cryptate).

  • Matrix Setup: In a 384-well white plate, create a matrix where you test a range of concentrations of the biotinylated HA against a range of concentrations of the anti-HA-Europium Cryptate. Include controls with only the donor or only the acceptor to assess their individual contribution to the background.[5]

  • Add Streptavidin-d2: Add a fixed, optimized concentration of Streptavidin-d2 to all wells.

  • Incubation: Incubate the plate according to your standard protocol.

  • Plate Reading: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio for each well. The optimal concentrations will be those that provide the highest specific signal with the lowest background.

Table 1: Recommended Concentration Ranges for Assay Optimization

ReagentStarting Concentration RangeNotes
Biotinylated HA Protein1 nM - 1 µMThe optimal concentration will depend on the affinity of the antibody.
Anti-HA-Europium Cryptate0.5 nM - 10 nMDonor fluorophore concentrations are typically kept low to minimize background.[6]
Streptavidin-d22 nM - 20 nMThe concentration should be sufficient to capture the biotinylated HA.
Q3: What should I consider regarding my assay buffer to minimize background?

Your assay buffer should be optimized to reduce non-specific interactions.

Recommendations for Assay Buffer Optimization:

  • Use a Recommended Buffer: If you do not have specific buffer requirements, consider using a commercially optimized HTRF buffer.[5]

  • BSA Concentration: Include Bovine Serum Albumin (BSA) in your buffer at a concentration of 0.1% to 0.5% to block non-specific binding sites.

  • Detergents: A small amount of a non-ionic detergent, such as Tween-20 (0.01% to 0.05%), can help to reduce non-specific binding.

  • Avoid Biotin Contamination: If you are using a biotin-streptavidin system, ensure your buffer and other reagents are free of biotin contamination, which can interfere with the assay.[7]

Q4: How do I determine the optimal incubation time for my assay?

The incubation time should be long enough to allow the binding partners to reach equilibrium but not so long that it leads to increased non-specific binding or signal degradation.

Experimental Protocol: Incubation Time Optimization

  • Prepare Assay Plate: Prepare a series of identical assay plates with your optimized reagent concentrations.

  • Staggered Incubation: Incubate the plates for different durations (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and overnight).

  • Read Plates: Read each plate at the end of its respective incubation period.

  • Analyze Results: Plot the specific signal and background signal against the incubation time. The optimal incubation time is the point at which the specific signal is maximized before the background begins to significantly increase. While some assays are rapid, others may require overnight incubation to reach equilibrium.[3]

Visualizing the Assay Principle and Troubleshooting Workflow

Diagram 1: Hypothesized this compound HI HTRF Assay Principle

cluster_0 High HTRF Signal (No Inhibitor) cluster_1 Low HTRF Signal (Inhibitor Present) Donor (Anti-HA-Europium) Donor (Anti-HA-Europium) Acceptor (Streptavidin-d2) Acceptor (Streptavidin-d2) Biotin-HA Biotin-HA Donor (Anti-HA-Europium)->Biotin-HA Binds to HA FRET FRET Donor (Anti-HA-Europium)->FRET Biotin-HA->Acceptor (Streptavidin-d2) Biotin-Streptavidin Interaction FRET->Acceptor (Streptavidin-d2) This compound This compound This compound->Biotin-HA Inhibitor Binds to HA

Caption: Competitive HTRF assay for HA inhibitors.

Diagram 2: Troubleshooting Workflow for High Background

start High Background Detected check_reagents Check Reagent Concentrations start->check_reagents reagent_titration Perform Matrix Titration check_reagents->reagent_titration If suboptimal check_buffer Evaluate Assay Buffer reagent_titration->check_buffer end Assay Optimized Low Background reagent_titration->end If resolved optimize_buffer Optimize Buffer (BSA, Detergent) check_buffer->optimize_buffer If necessary check_incubation Assess Incubation Time optimize_buffer->check_incubation optimize_buffer->end If resolved optimize_incubation Run Time Course Experiment check_incubation->optimize_incubation If not optimal check_reader Verify Reader Settings optimize_incubation->check_reader optimize_incubation->end If resolved adjust_reader Consult Instrument Manual check_reader->adjust_reader If incorrect adjust_reader->end

Caption: A logical workflow for troubleshooting high background.

References

Minimizing off-target effects of RO5487624

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for RO5487624, a potent, orally active hemagglutinin (HA) inhibitor of influenza A (H1N1) viruses. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively while minimizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an influenza hemagglutinin (HA) inhibitor. It specifically targets the HA protein on the surface of the influenza virus, preventing the low pH-induced conformational changes that are essential for the fusion of the viral envelope with the host cell's endosomal membrane.[1][2] By blocking this fusion step, the viral genome is unable to enter the host cell cytoplasm, thus inhibiting viral replication at an early stage.[1][2]

Q2: What is the on-target activity of this compound and its analogue RO5464466?

A2: Both this compound and its analogue, RO5464466, are effective inhibitors of influenza A (H1N1) virus replication. In cell-based assays, RO5464466 has been shown to dramatically reduce the production of progeny viruses.[1][2] this compound, which possesses pharmacokinetic properties suitable for in vivo studies, has demonstrated a protective effect in mice lethally challenged with the influenza H1N1 virus.[1][2]

Q3: Are there any known off-target effects of this compound?

A3: As of the latest available public information, specific off-target interactions for this compound have not been detailed in peer-reviewed literature. This compound is a benzenesulfonamide derivative.[2] While this chemical class has been associated with off-target effects on enzymes like carbonic anhydrases in some contexts, there is no direct evidence to suggest this is a concern for this compound. General cytotoxicity at high concentrations is a potential off-target effect for any small molecule and should be assessed in the cell system being used.

Q4: How can I assess the specificity of this compound in my experiments?

A4: To confirm that the observed antiviral effect is due to on-target activity, researchers can perform several control experiments. A rescue experiment using a resistant mutant of the influenza virus, if available, would be a definitive validation. Comparing the effects of this compound with other HA inhibitors that have a different chemical scaffold can also help to distinguish on-target from off-target phenotypes. Additionally, assessing the impact of this compound on viral strains it is known to be inactive against (e.g., H3N2 strains) can serve as a negative control.[2]

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed at effective antiviral concentrations.

Possible CauseTroubleshooting StepExpected Outcome
Off-target cellular toxicity 1. Perform a dose-response curve to determine the CC50 (50% cytotoxic concentration) in your specific cell line. 2. Calculate the Selectivity Index (SI = CC50 / EC50) to ensure a sufficient therapeutic window. 3. Test for cytotoxicity in a non-permissive cell line that does not support influenza virus replication.1. Identification of the toxic concentration range. 2. An SI greater than 10 is generally desirable for further investigation. 3. If cytotoxicity is observed in non-permissive cells, it is likely an off-target effect.
Compound solubility issues 1. Visually inspect the cell culture media for any signs of compound precipitation. 2. Prepare fresh stock solutions and ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all experimental conditions.1. Clear media indicates proper solubility. 2. Consistent results with fresh compound and appropriate vehicle controls.

Issue 2: Inconsistent or weaker than expected antiviral activity.

Possible CauseTroubleshooting StepExpected Outcome
Viral strain insensitivity 1. Confirm the influenza A subtype used in your assay. This compound is reported to be most potent against H1N1 strains and less effective against H3N2.[2] 2. Sequence the HA gene of your viral stock to check for any mutations that might confer resistance.1. Verification that the viral strain is appropriate for the inhibitor. 2. Identification of potential resistance mutations.
Suboptimal assay conditions 1. Ensure the pH of the media used to induce fusion is optimal for the influenza strain being tested. 2. Verify the timing of compound addition in your experimental protocol. For entry inhibitors like this compound, addition prior to or at the time of infection is critical.[1][2]1. Robust fusion in control wells. 2. Consistent and potent inhibition when the compound is present during the viral entry phase.

Data Presentation

Table 1: In Vitro Activity of RO5464466 against Influenza A Strains

Virus StrainEC50 (µM)
A/Weiss/43 (H1N1)0.21
A/PR/8/34 (H1N1)0.17
A/Mal/302/54 (H1N1)0.18
A/New Jersey/8/76 (H1N1)0.14
A/Hongkong/8/68 (H3N2)>100
A/Human/Hubei/3/2005 (H3N2)>100
Data from Zhu L, et al. PLoS One. 2011.[2]

Experimental Protocols

1. Hemagglutinin-Mediated Hemolysis Assay

This assay assesses the ability of this compound to inhibit the low pH-induced fusion of the influenza virus with red blood cells, which results in the release of hemoglobin (hemolysis).

  • Materials:

    • Influenza virus stock

    • This compound stock solution (in DMSO)

    • Freshly prepared chicken red blood cells (cRBCs)

    • Phosphate-buffered saline (PBS) at various pH values

    • Spectrophotometer

  • Methodology:

    • Prepare serial dilutions of this compound in PBS.

    • In a 96-well plate, mix the diluted compound with the influenza virus stock and incubate for a specified time (e.g., 30 minutes) at room temperature. Include a vehicle control (DMSO).

    • Add the cRBC suspension to each well and incubate.

    • To induce fusion, acidify the mixture by adding a low pH buffer (e.g., pH 5.0-5.5).

    • Incubate at 37°C for 30 minutes to allow for hemolysis.

    • Pellet the intact cRBCs by centrifugation.

    • Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify the amount of released hemoglobin.

    • Calculate the percent inhibition of hemolysis at each concentration of this compound compared to the vehicle control.

2. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is a common method to assess the cytotoxicity of a compound.

  • Materials:

    • MDCK (Madin-Darby Canine Kidney) cells or other appropriate host cell line

    • This compound stock solution

    • Cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a detergent-based solution)

    • 96-well plate reader

  • Methodology:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compound. Include wells with medium and vehicle control.

    • Incubate for a period that is relevant to your antiviral assay (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percent cell viability at each concentration of this compound compared to the vehicle control to determine the CC50.

Visualizations

influenza_entry_pathway Virus Influenza Virus (with HA protein) Receptor Sialic Acid Receptor Virus->Receptor 1. Binding HostCell Host Cell Endosome Endosome Receptor->Endosome 2. Endocytosis Acidification Endosome Acidification (Low pH) Endosome->Acidification 3. Maturation Fusion Membrane Fusion Acidification->Fusion 4. HA Conformational Change Release Viral Genome Release into Cytoplasm Fusion->Release 5. Genome Release

Caption: Influenza virus entry pathway into a host cell.

RO5487624_mechanism cluster_endosome Endosome (Low pH) HA_pre HA Protein (Pre-fusion state) HA_post HA Protein (Post-fusion state) HA_pre->HA_post Low pH Trigger Blocked Fusion Blocked HA_pre->Blocked Conformational Change Inhibited MembraneFusion Viral-Endosomal Membrane Fusion HA_post->MembraneFusion This compound This compound This compound->HA_pre Binds & Stabilizes

Caption: Mechanism of action of this compound.

troubleshooting_logic Start High Cytotoxicity Observed? CheckSI Calculate Selectivity Index (SI = CC50/EC50) Start->CheckSI Yes OnTarget Likely On-Target Effect (at high concentrations) Start->OnTarget No (at effective conc.) IsSILow SI < 10? CheckSI->IsSILow OffTarget High Probability of Off-Target Toxicity IsSILow->OffTarget Yes CheckSolubility Check for Compound Precipitation IsSILow->CheckSolubility No IsSoluble Precipitation Observed? CheckSolubility->IsSoluble IsSoluble->OnTarget No SolubilityIssue Optimize Formulation or Lower Concentration IsSoluble->SolubilityIssue Yes

Caption: Troubleshooting logic for high cytotoxicity.

References

Adjusting RO5487624 dosage for different influenza strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with RO5487624, also known as baloxavir marboxil. The information provided is intended to assist in designing and troubleshooting experiments related to the antiviral activity of this compound against various influenza strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (baloxavir marboxil)?

A1: this compound (baloxavir marboxil) is a prodrug that is hydrolyzed to its active form, baloxavir acid. Baloxavir acid is a first-in-class antiviral agent that inhibits the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. This inhibition prevents the "cap-snatching" process, which is essential for the initiation of viral mRNA synthesis, thereby blocking viral replication. This mechanism is distinct from neuraminidase inhibitors.

Q2: Is the antiviral activity of baloxavir marboxil different against influenza A and influenza B viruses?

A2: Yes, in vitro studies have shown that baloxavir acid is highly active against both influenza A and B viruses, but there are differences in potency. Generally, influenza B viruses exhibit higher EC50 values (lower potency) compared to influenza A viruses. This suggests that higher concentrations of the compound may be required to achieve the same level of inhibition for influenza B strains in in vitro assays.

Q3: What are the key resistance mutations associated with baloxavir marboxil, and how do they affect its activity?

A3: The primary amino acid substitution associated with reduced susceptibility to baloxavir is at position 38 of the PA protein, most commonly an isoleucine to threonine substitution (I38T). Other substitutions at this position (e.g., I38F, I38M) have also been reported. These mutations can lead to a significant increase in the EC50 value of baloxavir, indicating reduced antiviral activity. While these mutations confer resistance, they may also impact viral fitness.

Q4: How should I determine the starting dose for my in vivo animal experiments?

A4: Dose selection for animal models should be based on pharmacokinetic and pharmacodynamic (PK/PD) studies that aim to replicate human-equivalent exposures. In murine models, oral administration of baloxavir marboxil has shown dose-dependent reductions in viral titers. For ferrets, which are a common model for influenza transmission, subcutaneous administration of baloxavir acid has been used to achieve plasma concentrations comparable to human oral dosing. It is recommended to start with a dose-ranging study to determine the optimal dose for your specific animal model and influenza strain.

Troubleshooting Guides

In Vitro Antiviral Assays

Problem: High variability in EC50 values between experiments.

Possible Causes & Solutions:

  • Cell Health and Density: Ensure Madin-Darby Canine Kidney (MDCK) cells are healthy, within a low passage number, and seeded at a consistent density for each experiment.

  • Virus Titer: Use a consistent multiplicity of infection (MOI) for viral infection. A high MOI can overwhelm the antiviral effect, leading to inaccurate EC50 values.

  • Assay Duration: The timing of endpoint measurement is critical. Standardize the incubation time post-infection.

  • Compound Stability: Prepare fresh dilutions of baloxavir acid for each experiment from a frozen stock.

Problem: No significant antiviral activity observed.

Possible Causes & Solutions:

  • Resistant Virus Strain: Sequence the PA gene of your virus stock to check for resistance mutations, particularly at the I38 position.

  • Incorrect Compound Concentration: Verify the concentration of your baloxavir acid stock solution.

  • Assay Sensitivity: Ensure your assay endpoint (e.g., cytopathic effect, plaque formation, or reporter gene expression) is sensitive enough to detect subtle changes in viral replication.

Data Presentation

In Vitro Efficacy of Baloxavir Acid Against Various Influenza Strains
Influenza Virus Type/SubtypeStrain ExampleMean EC50 (nM)
Influenza A
A(H1N1)pdm09A/California/7/20090.48 - 0.7
A(H3N2)A/Switzerland/9715293/20131.2 - 19.55
Influenza B
B (Victoria Lineage)B/Brisbane/60/20087.2
B (Yamagata Lineage)B/Phuket/3073/20135.8

EC50 values represent the concentration of the drug that inhibits 50% of the viral replication in vitro and can vary depending on the specific assay conditions and virus strain used.

Experimental Protocols

Determination of EC50 by Viral Yield Reduction Assay

This protocol is a generalized procedure based on common methodologies for assessing antiviral efficacy.

  • Cell Preparation: Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare a serial dilution of baloxavir acid in a virus growth medium (e.g., DMEM with TPCK-trypsin and without serum).

  • Virus Infection: Aspirate the cell culture medium and infect the cells with the desired influenza virus strain at a predetermined MOI (e.g., 0.001).

  • Compound Addition: After a 1-hour adsorption period, remove the virus inoculum and add the serially diluted baloxavir acid to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a defined period (e.g., 24-48 hours).

  • Endpoint Measurement: Collect the supernatant and determine the viral titer using a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.

  • Data Analysis: Calculate the percent inhibition of viral yield for each compound concentration relative to the virus-only control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation Incubation cluster_analysis Analysis A Seed MDCK Cells in 96-well plates C Infect Cells with Influenza Virus (MOI) A->C B Prepare Serial Dilutions of Baloxavir Acid D Add Baloxavir Acid Dilutions to Wells B->D C->D E Incubate for 24-48 hours D->E F Measure Viral Yield (e.g., TCID50) E->F G Calculate EC50 from Dose-Response Curve F->G

Caption: Workflow for in vitro antiviral efficacy testing.

signaling_pathway cluster_host_cell Host Cell Nucleus cluster_virus Influenza Virus Host_mRNA Host pre-mRNA PA_Subunit Polymerase PA Subunit (Endonuclease) Host_mRNA->PA_Subunit 'Cap-snatching' Capped_Primer Capped RNA Primer Viral_mRNA Viral mRNA Capped_Primer->Viral_mRNA Viral Transcription Viral_Proteins Viral Proteins Viral_mRNA->Viral_Proteins Translation PA_Subunit->Capped_Primer Baloxavir Baloxavir Acid (Active form of this compound) Baloxavir->PA_Subunit Inhibits

Caption: Mechanism of action of Baloxavir Acid.

Overcoming RO5487624 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO5487624. Our goal is to help you overcome common challenges, particularly the issue of precipitation in aqueous solutions, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active small molecule inhibitor of influenza A virus hemagglutinin (HA). It functions by binding to the HA protein and preventing the conformational changes that are necessary for the fusion of the viral envelope with the endosomal membrane of the host cell. This blockage of membrane fusion inhibits viral entry and subsequent replication.

Q2: My this compound precipitated after I diluted my DMSO stock solution into my aqueous experimental buffer. Why did this happen?

This is a common phenomenon known as "solvent shock." this compound, like many small molecule inhibitors, is hydrophobic and has low solubility in aqueous solutions. When a concentrated stock solution in a highly polar organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution and form a precipitate.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many researchers aiming for 0.1% or lower. It is crucial to always include a vehicle control (media with the same final DMSO concentration but without this compound) in your experiments to account for any potential effects of the solvent on your cells.

Q4: Can I heat or sonicate my this compound solution to get it to dissolve?

Gentle warming (e.g., to 37°C) and brief sonication can be used to aid in the initial dissolution of this compound in the stock solvent (e.g., DMSO). However, prolonged or excessive heating should be avoided as it may degrade the compound. Always refer to the manufacturer's instructions for specific stability information. Once the compound is in an aqueous buffer, heating is not recommended as it can lead to aggregation and precipitation upon cooling.

Troubleshooting Guide: Overcoming this compound Precipitation

Precipitation of this compound during your experiments can lead to inaccurate dosing and unreliable results. This guide provides a systematic approach to troubleshooting and preventing this issue.

Initial Observation and Confirmation
  • Visual Inspection: Look for any signs of precipitation, which can appear as cloudiness, visible particles, or a film in your solution.

  • Microscopic Examination: If unsure, place a small drop of your solution on a microscope slide and examine it for crystalline structures or amorphous aggregates.

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Solution Preparation Review cluster_2 Optimization Strategies cluster_3 Resolution start Precipitation Observed stock_prep Review Stock Solution Preparation start->stock_prep Is stock fully dissolved? dilution_method Review Dilution Method stock_prep->dilution_method Yes lower_conc Lower Final Concentration dilution_method->lower_conc Direct dilution? serial_dilution Use Serial Dilution lower_conc->serial_dilution Still precipitates? end Clear Solution Achieved lower_conc->end Successful prewarm Pre-warm Aqueous Buffer serial_dilution->prewarm Still precipitates? serial_dilution->end Successful cosolvent Incorporate a Co-solvent cosolvent->end Successful prewarm->cosolvent Still precipitates? prewarm->end Successful

Caption: Troubleshooting workflow for this compound precipitation.

Step-by-Step Troubleshooting
  • Ensure Complete Dissolution of Stock Solution: Before preparing your working solutions, ensure that your this compound stock solution in DMSO is completely dissolved. If necessary, gently warm the vial to 37°C and vortex briefly.

  • Optimize Your Dilution Method:

    • Avoid Direct Dilution: Do not add your concentrated DMSO stock directly into the full volume of your aqueous buffer.

    • Use an Intermediate Dilution Step: First, create an intermediate dilution of your stock in a smaller volume of the aqueous buffer. For example, add your DMSO stock to a small volume of buffer, mix well, and then add this intermediate solution to the final volume of your buffer.

    • Add Stock to Buffer, Not Vice Versa: Always add the concentrated stock solution to the aqueous buffer while gently vortexing or swirling. This helps to ensure rapid dispersion.

  • Pre-warm Your Aqueous Buffer: Warming your experimental buffer to 37°C before adding the this compound stock solution can sometimes help to prevent precipitation caused by temperature shock.

  • Lower the Final Concentration: It is possible that your intended final concentration exceeds the solubility limit of this compound in your specific aqueous buffer. Perform a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect.

  • Consider the Use of Co-solvents: For particularly challenging situations, the inclusion of a pharmaceutically acceptable co-solvent may be necessary. Common co-solvents that can improve the solubility of hydrophobic compounds include:

    • Ethanol

    • Polyethylene glycol (PEG)

    • Propylene glycol

    When using a co-solvent, it is essential to perform vehicle control experiments to ensure that the co-solvent itself does not affect your experimental outcomes.

Data Presentation

Solubility of this compound in Common Solvents

The following table provides solubility information for this compound. Please note that these are approximate values and it is always recommended to consult the manufacturer's product-specific datasheet for the most accurate information.

SolventSolubility (Approximate)
DMSO≥ 50 mg/mL
Ethanol≥ 10 mg/mL
Water / PBS (pH 7.2)< 0.1 mg/mL

Experimental Protocols

Protocol: Hemagglutination Inhibition (HAI) Assay with this compound

This protocol describes a method for assessing the ability of this compound to inhibit the agglutination of red blood cells (RBCs) by the influenza virus.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Influenza A virus stock of a known titer

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Chicken or turkey red blood cells (RBCs), 0.5% (v/v) suspension in PBS

  • V-bottom 96-well microtiter plates

  • Multichannel pipettes

Experimental Workflow:

G cluster_0 Preparation cluster_1 Incubation 1 cluster_2 Incubation 2 cluster_3 Analysis prep_compound Prepare serial dilutions of this compound add_virus Add virus to compound dilutions prep_compound->add_virus prep_virus Prepare virus dilution (4 HAU) prep_virus->add_virus incubate1 Incubate at room temperature add_virus->incubate1 add_rbcs Add 0.5% RBC suspension incubate1->add_rbcs incubate2 Incubate at 4°C add_rbcs->incubate2 read_results Read hemagglutination inhibition incubate2->read_results

Caption: Workflow for the Hemagglutination Inhibition (HAI) Assay.

Procedure:

  • Prepare this compound Dilutions: a. In a V-bottom 96-well plate, perform a serial 2-fold dilution of the this compound stock solution in PBS. The final volume in each well should be 25 µL. Include a vehicle control (PBS with the same final concentration of DMSO as the highest this compound concentration) and a no-compound control (PBS only).

  • Add Virus: a. To each well containing the this compound dilutions and controls, add 25 µL of the influenza virus preparation diluted in PBS to a concentration of 4 hemagglutination units (HAU) per 25 µL.

  • First Incubation: a. Gently tap the plate to mix and incubate at room temperature for 60 minutes to allow the compound to bind to the virus.

  • Add Red Blood Cells: a. To each well, add 50 µL of the 0.5% RBC suspension.

  • Second Incubation: a. Gently tap the plate to mix and incubate at 4°C for 30-60 minutes, or until a clear button of RBCs is formed in the no-virus control wells.

  • Read Results: a. Hemagglutination is observed as a diffuse lattice of RBCs covering the bottom of the well. b. Inhibition of hemagglutination is observed as a tight button of RBCs at the bottom of the well. c. The HAI titer is the highest dilution of this compound that completely inhibits hemagglutination.

Signaling Pathway

Influenza Virus Entry and Inhibition by this compound

The following diagram illustrates the key steps in the entry of the influenza virus into a host cell and the point of inhibition by this compound.

G cluster_0 Viral Entry Pathway cluster_1 Inhibition virus Influenza Virus (with Hemagglutinin) receptor Host Cell Sialic Acid Receptor virus->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome Formation endocytosis->endosome acidification Endosome Acidification (Low pH) endosome->acidification conform_change HA Conformational Change acidification->conform_change fusion Viral and Endosomal Membrane Fusion conform_change->fusion release Viral Ribonucleoprotein (vRNP) Release into Cytoplasm fusion->release inhibitor This compound block Blocks HA Conformational Change inhibitor->block block->conform_change

Caption: Influenza virus entry and inhibition by this compound.

Validation & Comparative

A Head-to-Head Comparison of Baloxavir Marboxil and Oseltamivir in Combating H1N1 Influenza

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of antiviral therapeutics, researchers and clinicians continually seek more effective treatments for seasonal and pandemic influenza. This guide provides a detailed comparison of the efficacy of baloxavir marboxil (Xofluza®), a newer-generation antiviral, and oseltamivir (Tamiflu®), a long-established standard of care, against the H1N1 influenza virus. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data.

Executive Summary

Baloxavir marboxil, developed by Shionogi & Co., Ltd. and commercialized globally in collaboration with the Roche Group, is a first-in-class inhibitor of the cap-dependent endonuclease, an essential enzyme for influenza virus replication.[1][2] Oseltamivir, a neuraminidase inhibitor, has been a cornerstone of influenza treatment for nearly two decades.[3] This guide synthesizes data from various clinical trials to compare their efficacy, mechanisms of action, and safety profiles in the context of H1N1 influenza infections.

Mechanism of Action

The two drugs employ distinct strategies to inhibit influenza virus replication.

Oseltamivir: As a neuraminidase inhibitor, oseltamivir blocks the function of the viral neuraminidase enzyme. This enzyme is crucial for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, oseltamivir prevents the spread of the virus to other cells.

Baloxavir Marboxil: Baloxavir marboxil targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein. This "cap-snatching" mechanism is essential for the virus to hijack the host cell's machinery to synthesize its own messenger RNA (mRNA). By inhibiting this process, baloxavir marboxil effectively halts viral gene transcription and replication at a very early stage.[1][2]

G cluster_oseltamivir Oseltamivir Mechanism of Action cluster_baloxavir Baloxavir Marboxil Mechanism of Action Virus Budding Virus Budding Neuraminidase Neuraminidase Virus Budding->Neuraminidase requires Virus Release Virus Release Neuraminidase->Virus Release facilitates Oseltamivir Oseltamivir Oseltamivir->Neuraminidase inhibits Viral RNA Polymerase Viral RNA Polymerase Cap-dependent Endonuclease (PA) Cap-dependent Endonuclease (PA) Viral RNA Polymerase->Cap-dependent Endonuclease (PA) contains Viral mRNA Synthesis Viral mRNA Synthesis Cap-dependent Endonuclease (PA)->Viral mRNA Synthesis initiates Baloxavir Marboxil Baloxavir Marboxil Baloxavir Marboxil->Cap-dependent Endonuclease (PA) inhibits

Figure 1: Comparative Mechanisms of Action.

Comparative Efficacy: Human Clinical Trials

Multiple clinical studies have compared the efficacy of baloxavir marboxil and oseltamivir in patients with influenza, including those infected with the H1N1 subtype.

Efficacy Endpoint Baloxavir Marboxil Oseltamivir Study/Patient Population Reference
Time to Alleviation of Symptoms (Median) 54 hours54 hoursAdults and adolescents[2]
Time to Alleviation of Symptoms (Median) 73.2 hours102.3 hours (vs. Placebo)High-risk patients[4]
Duration of Fever (Median) Shorter than oseltamivir-Pediatric patients[3][5]
Reduction in Viral Load Superior to oseltamivir-Pediatric patients[6][7]
Secondary Household Transmission (SAR) 10.8%18.5%Household contacts of infected individuals[8]

Note: SAR denotes Secondary Attack Rate.

A meta-analysis of studies in children found that while both drugs had comparable effects on symptom relief, baloxavir marboxil was more effective in reducing viral load and was associated with fewer adverse events.[6][7] For influenza A(H1N1)pdm09, baloxavir treatment has been shown to result in a shorter duration of fever compared to oseltamivir.[5]

Experimental Protocols

While specific, detailed protocols are proprietary to the conducting research organizations, the general methodologies employed in the comparative clinical trials are outlined below.

G Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Treatment Arm 1 (Baloxavir) Treatment Arm 1 (Baloxavir) Randomization->Treatment Arm 1 (Baloxavir) Treatment Arm 2 (Oseltamivir) Treatment Arm 2 (Oseltamivir) Randomization->Treatment Arm 2 (Oseltamivir) Data Collection Data Collection Treatment Arm 1 (Baloxavir)->Data Collection Treatment Arm 2 (Oseltamivir)->Data Collection Efficacy Analysis Efficacy Analysis Data Collection->Efficacy Analysis Safety Analysis Safety Analysis Data Collection->Safety Analysis Results Results Efficacy Analysis->Results Safety Analysis->Results

References

Validating the Mechanism of Action of RO5487624: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the influenza hemagglutinin (HA) inhibitor RO5487624 with alternative antiviral compounds. We delve into the mechanism of action, present comparative efficacy data, and detail experimental protocols, with a focus on utilizing mutagenesis to validate the drug's target engagement.

This compound is an orally active small molecule that inhibits the replication of influenza H1N1 viruses. Its established mechanism of action is the inhibition of the low pH-induced conformational change of hemagglutinin (HA), a critical step in the viral fusion process. By stabilizing the pre-fusion state of HA, this compound effectively blocks the virus from releasing its genetic material into the host cell, thus halting the infection cycle.[1][2]

This guide will compare this compound with other anti-influenza agents that target different stages of the viral life cycle, and with other HA inhibitors. A key focus will be on the application of mutagenesis as a powerful tool to probe the specific molecular interactions between this compound and the HA protein, thereby providing robust validation of its mechanism of action.

Comparative Analysis of this compound and Alternative Influenza Inhibitors

To provide a clear perspective on the efficacy of this compound, the following tables summarize its in vitro activity alongside other prominent anti-influenza drugs. The data is presented as 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values, which indicate the concentration of the drug required to inhibit viral activity by half.

Table 1: In Vitro Efficacy of Hemagglutinin (HA) Inhibitors Against Influenza A Virus

CompoundVirus StrainAssay TypeIC50/EC50 (µM)Reference
This compound A/Weiss/43 (H1N1)CPE0.086[3]
RO5464466A/Weiss/43 (H1N1)CPE0.210[3]
CL-385319H5N1MDCK cells27.03[4][5]
CL-385319H5N1 pseudovirusPseudovirus assay0.37 - 4.00[6]
ArbidolA/PR/8/34 (H1N1)CPE2.7 - 13.8 µg/mL[7][8]
ArbidolInfluenza A and BCPE0.22 - 11.8 µg/mL[9]

Table 2: In Vitro Efficacy of Neuraminidase (NA) Inhibitors Against Influenza Viruses

CompoundVirus StrainIC50 (nM)Reference
OseltamivirInfluenza A (H1N1)1.34[10]
OseltamivirInfluenza A (H3N2)0.67[10]
OseltamivirInfluenza B13[10]
ZanamivirInfluenza A (H1N1)0.92[10]
ZanamivirInfluenza A (H3N2)2.28[10]
ZanamivirInfluenza B4.19[10]

CPE: Cytopathic Effect Assay MDCK: Madin-Darby Canine Kidney cells

Validating Mechanism of Action Through Mutagenesis

Site-directed mutagenesis is a powerful technique to confirm the binding site and mechanism of action of a drug. By introducing specific amino acid substitutions in the target protein, researchers can observe changes in drug efficacy. For HA inhibitors like this compound, mutations in the putative binding pocket are expected to confer resistance.

While specific resistance mutations for this compound have not been extensively published, studies on structurally related HA inhibitors provide a roadmap for such validation. For instance, resistance to the fusion inhibitor CL-385319 has been mapped to mutations in the HA2 subunit, specifically at residues M24 in HA1 and F110 in HA2.[5][11] Similarly, resistance to another class of HA fusion inhibitors has been associated with mutations in the HA2 subunit, such as E57K, A96T, and D112N. Molecular modeling suggests these residues are located in a binding cavity in the HA stem region.

Based on these findings, a proposed workflow to validate the mechanism of action of this compound would involve:

  • Computational Modeling: Docking simulations of this compound with the crystal structure of influenza HA to predict the binding site.

  • Site-Directed Mutagenesis: Introduction of single amino acid substitutions in the predicted binding pocket of the HA gene.

  • Generation of Recombinant Viruses: Production of recombinant influenza viruses carrying the engineered HA mutations.

  • Antiviral Susceptibility Testing: Determination of the IC50 or EC50 of this compound against the mutant viruses and comparison with the wild-type virus. A significant increase in the IC50/EC50 for a mutant virus would confirm the importance of the mutated residue in the drug's mechanism of action.

G cluster_workflow Mutagenesis Workflow for MoA Validation A Computational Docking (Predict Binding Site) B Site-Directed Mutagenesis (Introduce Mutations in HA) A->B C Generate Recombinant Influenza Viruses B->C D Antiviral Susceptibility Assay (IC50/EC50) C->D E Validate Mechanism of Action D->E

Mutagenesis workflow for validating the mechanism of action.

Experimental Protocols

Site-Directed Mutagenesis of Influenza Hemagglutinin

This protocol describes the introduction of point mutations into the HA gene using a plasmid-based system.

Materials:

  • Plasmid containing the full-length cDNA of the influenza HA gene.

  • Mutagenic primers containing the desired nucleotide change.

  • High-fidelity DNA polymerase.

  • DpnI restriction enzyme.

  • Competent E. coli cells.

  • Standard molecular biology reagents and equipment.

Procedure:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.

  • Mutagenesis PCR:

    • Set up the PCR reaction with the HA plasmid, mutagenic primers, and high-fidelity DNA polymerase.

    • Perform thermal cycling, typically consisting of an initial denaturation step, followed by 18-25 cycles of denaturation, annealing, and extension, and a final extension step.

  • DpnI Digestion: Digest the PCR product with DpnI at 37°C for 1 hour. DpnI specifically cleaves the methylated parental DNA template, leaving the newly synthesized, mutated plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on selective agar plates. Isolate plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

Influenza Virus-Cell Fusion Inhibition Assay (Hemolysis Assay)

This assay measures the ability of a compound to inhibit the low pH-induced fusion of the influenza virus with red blood cells (RBCs), which results in hemolysis.

Materials:

  • Influenza virus stock.

  • Fresh chicken or human red blood cells (RBCs).

  • Phosphate-buffered saline (PBS) at various pH values (e.g., pH 7.4 and pH 5.0).

  • Test compound (this compound) and control compounds.

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • RBC Preparation: Wash RBCs three times with PBS (pH 7.4) by centrifugation and resuspend to a final concentration of 1% (v/v).

  • Compound and Virus Incubation: In a 96-well plate, serially dilute the test compounds. Add a standardized amount of influenza virus to each well and incubate for 30 minutes at room temperature to allow the virus to attach to the RBCs.

  • Low pH-Induced Fusion: Add the RBC suspension to the wells. To trigger fusion, acidify the mixture by adding an equal volume of acidic PBS (e.g., pH 5.0) and incubate at 37°C for 30 minutes. Include control wells with neutral PBS (no fusion) and wells with water (100% hemolysis).

  • Quantification of Hemolysis: Pellet the intact RBCs by centrifugation. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis inhibition for each compound concentration relative to the virus-only control. Determine the IC50 value, which is the concentration of the compound that inhibits hemolysis by 50%.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

G cluster_pathway Influenza Virus Entry and Fusion Inhibition Virus Influenza Virus Receptor Sialic Acid Receptor Virus->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome (pH drops) Endocytosis->Endosome HA_Conformational_Change HA Conformational Change Endosome->HA_Conformational_Change Fusion Membrane Fusion HA_Conformational_Change->Fusion Release Viral Genome Release Fusion->Release This compound This compound This compound->HA_Conformational_Change Inhibits

Influenza virus entry pathway and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow for Antiviral Evaluation A Compound Synthesis & Characterization B In Vitro Antiviral Assays (CPE, Plaque Reduction) A->B C Mechanism of Action Studies (Fusion Assay, Mutagenesis) B->C D In Vivo Efficacy Studies (Animal Models) B->D C->B Iterative E Lead Optimization D->E

A generalized experimental workflow for antiviral drug discovery.

References

A Comparative In Vivo Efficacy Analysis of RO5487624 and Zanamivir in Influenza Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing effort to combat seasonal and pandemic influenza, a comprehensive comparison of the in vivo efficacy of two antiviral compounds, RO5487624 and zanamivir, has been compiled for the research and drug development community. This guide provides a detailed analysis of their performance in preclinical models, offering valuable insights into their potential as therapeutic agents. This compound, a benzenesulfonamide derivative, targets the viral hemagglutinin (HA), inhibiting viral entry, while zanamivir, a neuraminidase inhibitor, prevents the release of new virions from infected cells.

Quantitative Efficacy: A Head-to-Head Look

The following tables summarize the in vivo efficacy of this compound and zanamivir in mouse models of influenza A virus infection. It is important to note that the data for this compound is based on a single published study, while the data for zanamivir is a compilation from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions across different studies.

Table 1: In Vivo Efficacy of this compound against Influenza A (H1N1) in Mice [1][2][3]

Treatment GroupDose (mg/kg/day)Administration RouteTreatment ScheduleSurvival Rate (%)Mean Survival Day
This compound25Oral (p.o.)Twice daily for 7 days, starting 1h pre-challenge80%>14
This compound50Oral (p.o.)Twice daily for 7 days, starting 1h pre-challenge100%>14
This compound25Oral (p.o.)Twice daily for 7 days, starting 3h post-challenge60%12.5
This compound50Oral (p.o.)Twice daily for 7 days, starting 3h post-challenge90%>14
Untreated Control---0%7.5

Table 2: In Vivo Efficacy of Zanamivir against Various Influenza A Strains in Mice [4][5][6][7][8]

Influenza StrainDose (mg/kg/day)Administration RouteTreatment ScheduleEfficacy EndpointResult
A/Victoria/3/75 (H3N2)1Intranasal (i.n.)Twice daily for 5 days, starting 4h post-challengeSurvival RatePartially Protective
A/Victoria/3/75 (H3N2)10Intranasal (i.n.)Twice daily for 5 days, starting 4h post-challengeSurvival Rate100% Protection
A/California/04/2009 (H1N1)10Oral (p.o.), Intraperitoneal (i.p.), Intramuscular (i.m.)Twice daily for 5 daysSurvival Rate90-100% Protection
A/NWS/33 (H1N1)0.1Intranasal (i.n.)Twice daily for 5 daysSurvival Rate60% Protection
A/NWS/33 (H1N1)1-10Intranasal (i.n.)Twice daily for 5 daysSurvival Rate100% Protection
A/HK/156/97 (H5N1)10Intranasal (i.n.)Twice daily for 5 days, starting 4h pre-challengeSurvival RateIncreased number of survivors
A/HK/156/97 (H5N1)50Intranasal (i.n.)Twice daily for 5 days, starting 4h pre-challengeSurvival Rate100% Protection
A/PR/8/34 (H1N1)2Intranasal (i.n.)Daily for 3 days, starting 3h post-infectionBody Weight LossReduced weight loss compared to placebo
A/H5N11 (delayed treatment)Intraperitoneal (i.p.)Started 48h post-challengeSurvival Rate13.3%

Experimental Protocols

This compound In Vivo Efficacy Study[1][3]
  • Animal Model: Female BALB/c mice.

  • Virus Challenge: Mice were challenged with a lethal dose (40 LD₅₀) of influenza A/FM/1/47 (H1N1) virus via intranasal inoculation.

  • Drug Administration: this compound was administered orally (p.o.) twice a day for 7 days.

  • Treatment Initiation: Treatment began either 1 hour before or 3 hours after the virus challenge.

  • Efficacy Assessment: Animal survival was monitored for 14 days post-infection.

Zanamivir In Vivo Efficacy Studies (General Protocol)[4][5][6][8]
  • Animal Model: Typically BALB/c or C57BL/6 mice.

  • Virus Challenge: Mice were infected intranasally with various strains of influenza A virus, with doses ranging from non-lethal to lethal.

  • Drug Administration: Zanamivir was most commonly administered intranasally (i.n.), but oral (p.o.), intraperitoneal (i.p.), and intramuscular (i.m.) routes have also been evaluated. Dosing was typically twice daily for 5 days.

  • Treatment Initiation: Treatment was initiated at various time points, ranging from 4 hours before to 48 hours after virus exposure.

  • Efficacy Assessment: Endpoints included survival rate, mean day to death, changes in body weight, and reduction in lung viral titers.

Mechanism of Action and Signaling Pathways

This compound and zanamivir disrupt the influenza virus life cycle at two distinct stages. The following diagrams illustrate the targeted pathways.

Hemagglutinin_Mediated_Fusion cluster_virus_entry Influenza Virus Entry cluster_inhibition Inhibition by this compound Virus Influenza Virus Receptor Sialic Acid Receptor on Host Cell Virus->Receptor 1. Attachment Endosome Endosome Formation (Endocytosis) Receptor->Endosome 2. Entry Acidification Endosome Acidification (Low pH) Endosome->Acidification 3. Trafficking HA_Conformation Hemagglutinin (HA) Conformational Change Acidification->HA_Conformation 4. Triggering Fusion Membrane Fusion HA_Conformation->Fusion 5. Fusion Release Viral RNP Release into Cytoplasm Fusion->Release 6. Release This compound This compound This compound->HA_Conformation Blocks HA Conformational Change

Caption: this compound inhibits influenza virus entry by targeting hemagglutinin.

Neuraminidase_Mediated_Release cluster_virus_release Influenza Virus Release cluster_inhibition Inhibition by Zanamivir Assembly Viral Component Assembly Budding Virus Budding from Host Cell Membrane Assembly->Budding 1. Assembly & Budding Attachment Progeny Virion HA Binds to Host Cell Sialic Acid Budding->Attachment 2. Tethering Cleavage Neuraminidase (NA) Cleaves Sialic Acid Attachment->Cleavage 3. Cleavage Release Progeny Virion Release Cleavage->Release 4. Release Zanamivir Zanamivir Zanamivir->Cleavage Inhibits Neuraminidase Activity

Caption: Zanamivir prevents influenza virus release by inhibiting neuraminidase.

Discussion

The available in vivo data suggests that both this compound and zanamivir are effective in protecting mice from lethal influenza A virus challenge. This compound, as a hemagglutinin inhibitor, demonstrates the potential of targeting the early stages of viral entry. Its oral bioavailability is a significant advantage for potential clinical development.[9]

Zanamivir, a well-established neuraminidase inhibitor, has demonstrated broad efficacy against various influenza A strains.[5][6] Its primary route of administration in these preclinical studies was intranasal, reflecting its clinical use as an inhaled powder.

While a direct, side-by-side in vivo comparison is not yet available, this compilation of existing data provides a valuable resource for researchers. The distinct mechanisms of action of this compound and zanamivir suggest that they could be valuable tools in the fight against influenza, potentially as monotherapies or in combination to combat drug-resistant strains. Further research is warranted to directly compare the in vivo efficacy and pharmacokinetic profiles of these two promising antiviral agents.

References

Head-to-head comparison of RO5487624 and RO5464466 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral drug development, two promising benzenesulfonamide derivatives, RO5487624 and its analogue RO5464466, have emerged as inhibitors of the influenza A virus. Both compounds target the viral hemagglutinin (HA), a critical protein for viral entry into host cells. While both exhibit potent in vitro anti-influenza activity, in vivo studies have prioritized this compound due to its superior pharmacokinetic properties. This guide provides a comprehensive comparison of these two molecules, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound and RO5464466 are potent inhibitors of influenza A (H1N1) virus fusion. In vitro assessments demonstrate that both compounds have comparable anti-influenza activities. However, this compound was selected for in vivo efficacy studies due to its enhanced pharmacokinetic profile. In a lethal challenge mouse model of influenza H1N1 infection, this compound demonstrated a significant protective effect, increasing survival rates when administered prophylactically. Direct head-to-head in vivo efficacy data for RO5464466 is not publicly available, as its analogue, this compound, was advanced based on its more favorable in vivo pharmacological properties.

Data Presentation

In Vitro Anti-Influenza Activity

Both this compound and RO5464466 have been shown to be effective against influenza A/Weiss/43 (H1N1) in Madin-Darby Canine Kidney (MDCK) cells. The following table summarizes their in vitro potency.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
RO5464466 0.4>100>250
This compound 0.5>100>200

EC50: 50% effective concentration in a virus yield reduction assay. CC50: 50% cytotoxic concentration. SI: Selectivity Index (CC50/EC50).

In Vivo Efficacy of this compound in a Lethal Challenge Mouse Model

In vivo studies were conducted using a lethal challenge model in female BALB/c mice infected with influenza A/FM/1/47 (H1N1). This compound was administered orally twice daily for seven days.

Treatment GroupDosageAdministration TimeSurvival Rate (%)Mean Survival Day
Untreated Control--07.2
This compound 50 mg/kg1 hour pre-infection60*10.8#
This compound 200 mg/kg1 hour pre-infection80 12.4##
This compound 50 mg/kg3 hours post-infection208.4
This compound 200 mg/kg3 hours post-infection409.6
Oseltamivir20 mg/kg1 hour pre-infection10014.0##
Oseltamivir20 mg/kg3 hours post-infection100**14.0##

* P<0.05, ** P<0.001 compared to untreated control (mortality rate). # P<0.05, ## P<0.001 compared to untreated control (mean survival day).

Signaling Pathway and Experimental Workflow

Mechanism of Action: Inhibition of Viral Fusion

This compound and RO5464466 act by inhibiting the conformational changes in the influenza virus hemagglutinin (HA) protein that are triggered by the low pH of the endosome. This stabilization of the pre-fusion state of HA prevents the fusion of the viral envelope with the endosomal membrane, thereby blocking the release of the viral genome into the host cell cytoplasm and halting the infection process.

G cluster_virus_entry Influenza Virus Entry cluster_fusion_inhibition Mechanism of Inhibition Virus Influenza Virus ReceptorBinding Binding to Sialic Acid Receptors on Host Cell Virus->ReceptorBinding Endocytosis Endocytosis ReceptorBinding->Endocytosis Endosome Virus in Endosome Endocytosis->Endosome pH_Drop Endosomal Acidification (Low pH) Endosome->pH_Drop HA_Conformation HA Conformational Change pH_Drop->HA_Conformation Triggers MembraneFusion Viral and Endosomal Membrane Fusion HA_Conformation->MembraneFusion GenomeRelease Viral Genome Release into Cytoplasm MembraneFusion->GenomeRelease Infection Productive Infection GenomeRelease->Infection Inhibitor This compound / RO5464466 Inhibitor->HA_Conformation Inhibits

Caption: Mechanism of action of this compound and RO5464466.

In Vivo Efficacy Study Workflow

The in vivo efficacy of this compound was evaluated in a mouse model following a standardized workflow.

G Animal_Acclimatization Animal Acclimatization (BALB/c mice, female, 6-8 weeks) Grouping Randomization into Treatment Groups (n=10/group) Animal_Acclimatization->Grouping Pre_Treatment Prophylactic Treatment (1 hour before infection) Grouping->Pre_Treatment Post_Treatment Therapeutic Treatment (3 hours after infection) Grouping->Post_Treatment Virus_Challenge Intranasal Inoculation with Influenza A/FM/1/47 (H1N1) (40 LD50) Pre_Treatment->Virus_Challenge Post_Treatment->Virus_Challenge Treatment_Regimen Twice Daily Oral Gavage for 7 Days Virus_Challenge->Treatment_Regimen Monitoring Daily Monitoring of Body Weight and Survival for 14 Days Treatment_Regimen->Monitoring Data_Analysis Statistical Analysis (Kaplan-Meier for survival, Chi-square for mortality) Monitoring->Data_Analysis

Caption: Workflow for the in vivo efficacy study of this compound.

Experimental Protocols

In Vivo Mouse Efficacy Study

1. Animals:

  • Female BALB/c mice, 6-8 weeks old, were used for the study.

  • Animals were housed in a specific pathogen-free environment and allowed to acclimatize for at least one week before the experiment.

2. Virus:

  • Influenza A/FM/1/47 (H1N1) virus was used for the challenge.

  • The virus was propagated in the allantoic cavity of 10-day-old embryonated chicken eggs.

3. Study Design:

  • Mice were randomly divided into treatment and control groups (n=10 per group).

  • This compound was formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in water.

  • For prophylactic studies, the first dose of the compound was administered orally 1 hour before viral challenge.

  • For therapeutic studies, the first dose was administered 3 hours after viral challenge.

  • Mice were anesthetized and intranasally inoculated with 40 LD50 of the influenza virus in a volume of 50 µL.

  • Treatment with this compound (50 or 200 mg/kg) or vehicle was continued twice daily for 7 days.

  • A positive control group received oseltamivir (20 mg/kg).

4. Monitoring and Endpoints:

  • Mice were monitored daily for 14 days for survival and body weight changes.

  • The primary endpoints were the survival rate and the mean survival day.

5. Statistical Analysis:

  • Survival curves were analyzed using the Kaplan-Meier method with a log-rank test.

  • Mortality rates were compared using the Chi-square test.

  • A P-value of <0.05 was considered statistically significant.

A Researcher's Guide to Off-Target Activity Screening for Novel Antivirals: A Case Study with RO5487624

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target activity of a lead compound is a critical step in preclinical development. Unforeseen interactions can lead to toxicity or reduced efficacy, derailing an otherwise promising therapeutic candidate. This guide provides a framework for conducting a comprehensive off-target activity screen, using the influenza hemagglutinin inhibitor RO5487624 as a case study. While specific off-target data for this compound is not publicly available, this document outlines the standard experimental procedures and data presentation that would be employed to rigorously assess its selectivity.

This compound is an orally active inhibitor of the influenza H1N1 virus hemagglutinin (HA) protein.[1] Its mechanism of action involves binding to HA and preventing the low pH-induced conformational changes necessary for viral fusion with the host cell endosomal membrane.[1] While its on-target activity is established, a thorough evaluation of its potential interactions with other host proteins is essential for a complete safety profile.

Comparative Analysis of Off-Target Screening Panels

A systematic approach to off-target screening involves profiling the compound against panels of common off-target liabilities, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels. The following tables present hypothetical data for this compound across these key target families to illustrate how results are typically summarized and interpreted.

Table 1: Hypothetical Kinase Selectivity Profile of this compound
Kinase TargetPercent Inhibition at 10 µMIC50 (µM)
ABL18%> 100
AURKA12%> 100
CDK2/cyclin A5%> 100
EGFR15%> 100
FGF-R2 65% 8.5
MAPK1 (ERK2)9%> 100
PI3Kα3%> 100
SRC 58% 12.2
VEGFR221%> 50
... (representative subset of a larger panel)

This table illustrates a hypothetical scenario where this compound exhibits some inhibitory activity against FGF-R2 and SRC kinases at a high concentration, warranting further investigation with IC50 determination.

Table 2: Hypothetical GPCR Binding Profile of this compound
GPCR TargetPercent Inhibition at 10 µMKi (µM)
Adenosine A111%> 100
Adrenergic α2A7%> 100
Adrenergic β214%> 100
Dopamine D29%> 100
Histamine H118%> 50
Muscarinic M16%> 100
Serotonin 5-HT2A 72% 5.3
Opioid µ4%> 100
... (representative subset of a larger panel)

This hypothetical data suggests a potential off-target interaction with the serotonin 5-HT2A receptor, which would require follow-up functional assays to determine if this compound acts as an agonist or antagonist.

Table 3: Hypothetical Ion Channel Activity of this compound
Ion Channel TargetPercent Inhibition at 10 µMIC50 (µM)
CaV1.28%> 100
hERG15%> 50
NaV1.511%> 100
KCNQ1/minK6%> 100
... (representative subset of a larger panel)

In this example, this compound shows minimal activity against key cardiac ion channels, including hERG, suggesting a lower risk of cardiotoxicity.

Experimental Protocols

Detailed and reproducible methodologies are paramount for accurate off-target screening. Below are standard protocols for the key assays presented above.

Kinase Panel Screening Protocol

A widely used method for kinase screening is a radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate.

  • Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations.

  • Reaction Mixture: A reaction mixture is prepared containing a specific kinase, its corresponding substrate (peptide or protein), and a buffer solution with necessary cofactors (e.g., MgCl2, MnCl2).

  • Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane.

  • Washing: Unincorporated [γ-³³P]ATP is washed away.

  • Detection: The amount of incorporated radiolabel is quantified using a scintillation counter.

  • Data Analysis: The percent inhibition is calculated relative to a DMSO control. For active compounds, IC50 values are determined by fitting the data to a dose-response curve.

GPCR Radioligand Binding Assay Protocol

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Membrane Preparation: Cell membranes expressing the target GPCR are prepared and stored frozen.

  • Assay Buffer: A suitable binding buffer is prepared, optimized for the specific receptor-ligand pair.

  • Reaction Setup: The assay is set up in a 96-well plate containing the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A), and varying concentrations of this compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Harvesting: The membranes are harvested onto a filter plate, and unbound radioligand is washed away.

  • Detection: A scintillant is added to each well, and the plate is read in a microplate scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand) from total binding. The percent inhibition by this compound is then calculated, and Ki values are determined using the Cheng-Prusoff equation.

Ion Channel Patch-Clamp Electrophysiology Protocol

Automated patch-clamp systems are commonly used for screening ion channel activity.

  • Cell Culture: A stable cell line expressing the ion channel of interest (e.g., HEK293 cells expressing hERG) is cultured.

  • Cell Preparation: Cells are harvested and prepared in an extracellular solution.

  • Automated Patch-Clamp: The automated system captures individual cells and forms a high-resistance seal (gigaseal) between the cell membrane and the recording electrode.

  • Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic ion current for the channel being studied.

  • Compound Application: A baseline recording is established before this compound is applied at various concentrations.

  • Data Acquisition: The effect of the compound on the ion channel current (e.g., peak current amplitude) is recorded.

  • Data Analysis: The percent inhibition of the current is calculated for each concentration, and an IC50 value is determined from the dose-response curve.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_screening Off-Target Screening Panels Kinase_Panel Kinase Panel Hit_Identification Hit Identification (>50% Inhibition) Kinase_Panel->Hit_Identification GPCR_Panel GPCR Panel GPCR_Panel->Hit_Identification Ion_Channel_Panel Ion Channel Panel Ion_Channel_Panel->Hit_Identification Compound This compound Primary_Screen Primary Screen (e.g., 10 µM) Compound->Primary_Screen Primary_Screen->Kinase_Panel Primary_Screen->GPCR_Panel Primary_Screen->Ion_Channel_Panel Dose_Response Dose-Response (IC50/Ki Determination) Hit_Identification->Dose_Response Functional_Assay Functional Assays (Agonist/Antagonist Mode) Dose_Response->Functional_Assay For GPCRs Safety_Assessment Safety & Risk Assessment Dose_Response->Safety_Assessment Functional_Assay->Safety_Assessment

Off-Target Screening Workflow

signaling_pathway This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Inhibits Gq Gq HTR2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Hypothetical 5-HT2A Pathway Inhibition

By systematically applying these screening paradigms, researchers can build a comprehensive off-target profile for novel compounds like this compound. This data is invaluable for making informed decisions about which candidates to advance, guiding lead optimization efforts to mitigate undesirable activities, and ultimately contributing to the development of safer and more effective medicines.

References

Validating RO5487624's Antiviral Effect: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the influenza virus fusion inhibitor RO5487624 against other established antiviral agents. Due to the limited availability of data for this compound specifically in primary human cells, this guide utilizes available in vitro data and draws comparisons with alternative drugs for which primary human cell data is more readily accessible. This approach offers a framework for evaluating this compound's potential and highlights the necessity for direct comparative studies in more physiologically relevant models.

Executive Summary

This compound is a novel small molecule inhibitor targeting the hemagglutinin (HA) protein of the influenza virus, a critical component for viral entry into host cells. By inhibiting the conformational changes in HA required for membrane fusion, this compound effectively blocks the virus at an early stage of its life cycle. This mechanism of action offers a potential advantage over existing drugs that target later stages of viral replication. This guide compares this compound with established influenza antivirals, including the neuraminidase inhibitors oseltamivir and zanamivir, the cap-dependent endonuclease inhibitor baloxavir marboxil, and another fusion inhibitor, umifenovir. The comparison focuses on their mechanisms of action, available antiviral efficacy, and cytotoxicity profiles.

Data Presentation

Table 1: Comparison of Antiviral Activity (EC50) of this compound and Alternatives against Influenza A Virus
CompoundVirus Strain(s)Cell TypeEC50 (µM)Citation(s)
This compound Influenza A (H3N2)MDCK cells3 - 23[1]
OseltamivirInfluenza A (H1N1, H3N2)Primary Human Bronchial Epithelial Cells0.0348 - 1.2[2][3]
Baloxavir marboxilInfluenza A (H1N1, H3N2)MDCK cellsNot specified in provided abstracts[4][5]
ZanamivirInfluenza A and BNot specified in provided abstractsNot specified in provided abstracts[6]
UmifenovirInfluenza A and BVero E6 cells9.0 - 10.0[7][8]

Note: Data for this compound in primary human cells is not available in the provided search results. The data from Madin-Darby Canine Kidney (MDCK) cells is presented as a proxy.

Table 2: Comparison of Cytotoxicity (CC50) of this compound and Alternatives
CompoundCell TypeCC50 (µM)Citation(s)
This compound Not specified in provided abstractsNot specified in provided abstracts
OseltamivirMDCK, MRC-5, VERO, MK, 293 cells>100[9]
Baloxavir marboxilNot specified in provided abstractsNot specified in provided abstracts
ZanamivirNot specified in provided abstractsWell-tolerated in clinical studies[6]
UmifenovirVero E6, Vero CCL81, GMK-AH-1(D) cells97.5 - 145.0[7]

Note: Specific cytotoxicity data for this compound in primary human cells is not available in the provided search results.

Experimental Protocols

Influenza Virus Inhibition Assay in Primary Human Airway Epithelial Cells

This protocol outlines a general method for assessing the antiviral efficacy of compounds against influenza virus in a physiologically relevant primary human cell model.

1. Cell Culture:

  • Primary human bronchial epithelial cells (HNBEC) are obtained from commercial vendors (e.g., ATCC, Lonza)[10].

  • Cells are cultured on semi-permeable supports at an air-liquid interface (ALI) to promote differentiation into a pseudostratified epithelium resembling the human airway[11][12].

  • Culture medium (e.g., BEGM) is changed regularly, and the apical surface is kept exposed to air.

2. Virus Infection:

  • Differentiated cell cultures are infected with influenza A virus (e.g., H1N1 or H3N2 strains) at a specific multiplicity of infection (MOI) applied to the apical surface.

  • After an incubation period to allow for viral adsorption, the inoculum is removed.

3. Compound Treatment:

  • The test compound (e.g., this compound) and control antivirals are diluted to various concentrations in the culture medium and added to the basolateral compartment.

  • Treatment is typically initiated before or shortly after viral infection and maintained throughout the experiment.

4. Assessment of Antiviral Activity (EC50):

  • At various time points post-infection, apical washes are collected to measure the amount of released infectious virus.

  • Viral titers are determined using standard methods such as the 50% tissue culture infectious dose (TCID50) assay or plaque assay on susceptible cell lines (e.g., MDCK cells)[11].

  • The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.

5. Assessment of Cytotoxicity (CC50):

  • Uninfected primary human airway epithelial cell cultures are treated with the same concentrations of the test compound.

  • Cell viability is assessed using assays such as the MTT or LDH release assay[2][13].

  • The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined.

Mandatory Visualization

Experimental_Workflow cluster_culture Cell Culture cluster_infection Infection & Treatment cluster_analysis Data Analysis A Primary Human Bronchial Epithelial Cells B Culture at Air-Liquid Interface (ALI) for Differentiation A->B C Apical Infection with Influenza A Virus B->C D Basolateral Treatment with This compound & Alternatives C->D E Viral Titer Measurement (TCID50 or Plaque Assay) D->E F Cell Viability Assay (MTT or LDH) D->F G EC50 Determination E->G H CC50 Determination F->H I Comparative Analysis G->I H->I

Caption: Experimental workflow for validating antiviral efficacy.

Signaling_Pathway cluster_virus Influenza Virus cluster_cell Host Cell Virus Influenza Virus Receptor Sialic Acid Receptor Virus->Receptor 1. Attachment Oseltamivir Oseltamivir (Neuraminidase Inhibitor) Virus->Oseltamivir Inhibits Release Endosome Endosome Receptor->Endosome 2. Endocytosis Fusion Membrane Fusion Endosome->Fusion 3. pH-dependent Conformational Change Replication Viral Replication Fusion->Replication 4. Genome Release Replication->Virus 5. Assembly & Budding Baloxavir Baloxavir (Endonuclease Inhibitor) Replication->Baloxavir Inhibits This compound This compound (HA Fusion Inhibitor) This compound->Fusion Inhibits

Caption: Mechanism of action of influenza antivirals.

Conclusion

This compound presents a promising mechanism of action by targeting the highly conserved hemagglutinin-mediated fusion process of the influenza virus. While direct comparative data in primary human cells is currently unavailable, its efficacy in other in vitro systems suggests potential as a valuable antiviral agent. The provided framework for experimental validation in primary human airway epithelial cells offers a robust method for generating the necessary data to directly compare this compound with existing influenza treatments. Further research focusing on generating these critical datasets will be essential to fully elucidate the therapeutic potential of this compound and its place in the landscape of influenza antiviral therapy.

References

Statistical Analysis of RO5487624: Comparative Efficacy Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available statistical analysis and comparative efficacy data for the influenza H1N1 virus inhibitor RO5487624 did not yield specific quantitative data from head-to-head studies. While the compound has been identified as a promising antiviral agent, detailed comparative performance metrics against other influenza treatments are not available in the public domain.

Mechanism of Action

This compound is an orally active hemagglutinin (HA) inhibitor.[1] Its mechanism of action centers on preventing the influenza virus from fusing with host cells. It achieves this by blocking the conformational changes in the HA protein that are necessary for fusion in low pH environments.[1] Preclinical studies have indicated that this compound has a protective effect in mice lethally challenged with the influenza H1N1 virus.[1] The compound is an analogue of RO5464466 and belongs to a class of benzenesulfonamide derivatives that target the viral hemagglutinin.[1]

Experimental Data and Protocols

Detailed experimental protocols and quantitative data from comparative studies of this compound are not publicly accessible. The available information points to a study by Zhu L, et al., published in PLoS One in 2011, which discusses the inhibition of influenza A virus (H1N1) fusion by benzenesulfonamide derivatives, a class to which this compound belongs.[1] However, specific data from this study directly comparing this compound with other antiviral agents is not provided in the search results.

Signaling Pathway and Experimental Workflow

Due to the absence of detailed experimental data and descriptions of the specific signaling pathways affected by this compound, it is not possible to generate the requested diagrams. A visual representation of the experimental workflow or the logical relationships in its mechanism would require more in-depth information than is currently available in the public domain.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling RO5487624

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of the influenza A virus inhibitor, RO5487624, fostering a culture of safety and building trust in laboratory operations.

When working with chemical compounds such as this compound, a proactive approach to safety is crucial. Although specific hazard data for this compound is not publicly available, it is imperative to treat this compound as potentially hazardous. This includes adhering to stringent protocols for personal protective equipment (PPE), operational handling, and waste disposal. The information presented here is based on best practices for handling research-grade chemical compounds where a full safety data sheet (SDS) is not available. All personnel must review the complete SDS, which should be obtained from the supplier, before handling this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is fundamental to minimizing exposure risks. The following table outlines the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory procedures.

Protection LevelBody ProtectionHand ProtectionEye/Face ProtectionRespiratory Protection
Standard Handling Fully buttoned lab coatNitrile glovesSafety glasses with side shieldsNot generally required in a well-ventilated area
Procedures with Aerosol Risk Disposable gown over lab coatDouble-gloving with nitrile glovesChemical splash goggles and a face shieldN95 respirator or higher

Operational Plan: A Step-by-Step Approach to Safe Handling

A clear and concise operational plan ensures that all personnel are aware of the correct procedures for handling this compound, from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound into your chemical inventory system.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is typically -20°C.

2. Preparation of Solutions:

  • All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.

  • Use appropriate tools (e.g., spatulas, weigh boats) dedicated to this compound to avoid cross-contamination.

  • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

3. Experimental Use:

  • Clearly label all containers with the compound name, concentration, date, and your initials.

  • Minimize the quantities of the compound used in experiments.

  • After handling, thoroughly decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

4. Spill and Emergency Procedures:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • In case of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and associated waste is critical to protect both personnel and the environment.

  • Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor, following all local, state, and federal regulations.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance overview of the safe handling process, the following diagram illustrates the key steps from receiving the compound to its final disposal.

Safe Handling and Disposal Workflow for this compound A Receiving and Storage B Preparation of Solutions (in Fume Hood) A->B Wear Standard PPE C Experimental Use B->C Wear Standard PPE D Decontamination C->D Wear Standard PPE G Spill or Exposure Event C->G Potential Hazard E Waste Collection (Solid and Liquid) D->E F Disposal via Licensed Vendor E->F H Emergency Procedures G->H

Caption: Workflow for safe handling and disposal of this compound.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。